molecular formula C8H15ClN2O2S B15605308 DACN(Ms) hydrochloride

DACN(Ms) hydrochloride

Número de catálogo: B15605308
Peso molecular: 238.74 g/mol
Clave InChI: AGDNMJAXTZEOKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DACN(Ms) hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O2S and its molecular weight is 238.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-methylsulfonyl-1,5-diazacyclonon-7-yne;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S.ClH/c1-13(11,12)10-7-3-2-5-9-6-4-8-10;/h9H,4-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDNMJAXTZEOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCNCC#CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DACN(Ms) Hydrochloride: Properties, Structure, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of DACN(Ms) hydrochloride, a key reagent in the field of click chemistry. The information is intended for researchers, scientists, and professionals involved in drug development and other areas where precise molecular conjugation is essential.

Core Chemical Properties and Structure

This compound is a cyclononyne-containing alkyne reagent used in bioorthogonal chemistry, specifically in copper-free click chemistry reactions.[1] Its structure is characterized by a strained eight-membered ring, which provides the driving force for the reaction with azides. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological applications.

Chemical Structure

The chemical structure of this compound is provided below:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 2331322-16-6[2]
Molecular Formula C₈H₁₅ClN₂O₂S[3]
Molecular Weight 238.73 g/mol [3]
Appearance Solid (form not specified)Inferred
Melting Point Not available
Boiling Point Not available
Solubility High water solubility[1]
pKa Not available
Thermal Stability High[1]
Chemical Stability High[1]
Storage (Powder) -20°C for 3 years[4]
Storage (In solvent) -80°C for 1 year[4]

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound is a reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. The reaction's driving force is the high ring strain of the cyclononyne (B1203973) ring.[5] This strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[6] The reaction is highly selective because both the strained alkyne and the azide are bioorthogonal, meaning they do not typically engage in side reactions with native biological functional groups.[6][] The product of this reaction is a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_product Product DACN(Ms) This compound (Strained Alkyne) TS [3+2] Cycloaddition Transition State DACN(Ms)->TS Strain-promoted Azide Azide-modified Molecule (e.g., Protein, Drug) Azide->TS 1,3-dipolar cycloaddition Triazole Stable Triazole Linkage (Bioconjugate) TS->Triazole Forms stable covalent bond ADC_Workflow A 1. Prepare Reactants - Azide-modified Antibody in PBS - DACN(Ms)-Linker-Drug in DMSO B 2. Conjugation Reaction - Mix Antibody and DACN(Ms)-Linker-Drug - Incubate at room temperature (e.g., 2 hours) A->B Add drug-linker to antibody C 3. Purification - Remove excess drug-linker via desalting column B->C Reaction completion D 4. Concentration - Concentrate the ADC using an ultrafiltration device C->D Purified ADC E 5. Characterization - SDS-PAGE - Mass Spectrometry - HPLC D->E Concentrated ADC

References

In-Depth Technical Guide to DACN(Ms) Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DACN(Ms) hydrochloride, a key reagent in the field of bioconjugation. It details its mechanism of action, applications in research, and protocols for its use, with a focus on its role in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

Core Concepts: Introduction to this compound

This compound is a chemical reagent utilized in click chemistry, a field of chemical synthesis that employs highly efficient and specific reactions.[1] It is specifically a cyclononyne (B1203973) derivative, a class of strained alkynes that are key components in copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The defining characteristic of this compound is its high thermal and chemical stability, coupled with good water solubility and high reactivity in cycloaddition reactions. These properties make it an ideal tool for the precise and stable linkage of molecules in complex biological environments.

The primary application of this compound in research is as a linker molecule, particularly in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker, in this case, this compound, plays a critical role in connecting the antibody to the drug, ensuring that the drug remains inactive and attached to the antibody until it reaches the target cancer cell.

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound participates in a bioorthogonal reaction, meaning it occurs within a living system without interfering with native biochemical processes. The SPAAC reaction is a 1,3-dipolar cycloaddition between the strained alkyne of the cyclononyne ring in this compound and an azide-functionalized molecule. The inherent ring strain of the cyclononyne provides the energetic driving force for the reaction, obviating the need for a copper catalyst, which can be toxic to cells. This copper-free nature is a significant advantage for in vivo and in vitro biological applications.

The reaction results in the formation of a stable triazole linkage, covalently connecting the two molecules. The high reactivity of DACN derivatives allows these reactions to proceed efficiently at low concentrations and under physiological conditions.

Quantitative Data: Reactivity of Cyclononyne Linkers

Cycloalkyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Cyclooctyne (OCT)~0.004[2]
4,8-Diazacyclononyne (DACN)~0.008 (Twice the reactivity of OCT)[2]
Dibenzocyclooctyne (DBCO)~0.1[1]
Bicyclo[6.1.0]nonyne (BCN)~0.3[1]

Note: The reactivity of DACN derivatives can be further tuned by the choice of sulfonyl group.

Experimental Protocols

The following are representative protocols for the synthesis of a DACN derivative and its conjugation to an antibody.

Synthesis of a Functionalized 4,8-Diazacyclononyne (DACN) Derivative

This protocol is adapted from the synthesis of a DPA-DACN chelator and outlines the general steps for creating a functionalized DACN molecule.

Materials:

  • Sulfonyl-modified diamide

  • Butyne-1,3-diol

  • Appropriate reagents for Nicholas reaction

  • Functional group for conjugation (e.g., a protected amine or a reactive ester)

Procedure:

  • Synthesis of the DACN core: The DACN core can be synthesized from a sulfonyl-modified diamide, which acts as a bis-nucleophile. This is reacted with butyne-1,3-diol in a multi-step, one-pot reaction that includes a Nicholas reaction to form the cyclononyne ring.

  • Deprotection: Any protecting groups on the sulfonyl moieties or other functional groups are removed under appropriate conditions.

  • Functionalization: The desired functional group for subsequent conjugation (e.g., an NHS ester for reaction with amines, or a maleimide (B117702) for reaction with thiols) is introduced onto the DACN core. This is typically done by reacting the deprotected DACN with a bifunctional linker carrying the desired reactive group.

  • Purification: The final functionalized DACN derivative is purified using standard chromatographic techniques, such as column chromatography or HPLC.

Site-Specific Antibody Conjugation using a DACN-based Linker

This protocol describes a general method for the site-specific conjugation of a DACN-based linker (pre-functionalized with a maleimide group) to an antibody with an engineered cysteine residue.

Materials:

  • Monoclonal antibody with an engineered cysteine residue

  • DACN-maleimide linker-payload conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Phosphate-buffered saline (PBS)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: The antibody is partially reduced to expose the sulfhydryl group of the engineered cysteine. This is typically achieved by incubating the antibody with a controlled amount of a reducing agent like TCEP in PBS buffer for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).

  • Purification of Reduced Antibody: The excess reducing agent is removed from the reduced antibody using a desalting column or size-exclusion chromatography.

  • Conjugation Reaction: The DACN-maleimide linker-payload is added to the purified reduced antibody. The reaction is allowed to proceed for a set time (e.g., 1-2 hours) at a specific temperature (e.g., room temperature or 4°C) to allow the maleimide group to react with the free sulfhydryl group on the antibody.

  • Quenching: The conjugation reaction is stopped by adding a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Purification of the ADC: The final Antibody-Drug Conjugate is purified from unreacted linker-payload and other small molecules using size-exclusion chromatography.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Mechanism of Action of a DACN-linked Antibody-Drug Conjugate

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (DACN Linker) Receptor Tumor-Specific Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/Degradation) Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action of a DACN-linked ADC.

Experimental Workflow: Antibody-Drug Conjugation via SPAAC

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody (with Azide) SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Antibody->SPAAC DACN_Ms This compound Linker_Payload DACN(Ms)-Payload Conjugate DACN_Ms->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->SPAAC ADC_unpurified Crude ADC Mixture SPAAC->ADC_unpurified Purification Purification (e.g., SEC) ADC_unpurified->Purification ADC_purified Purified ADC Purification->ADC_purified Characterization Characterization (DAR, Purity, Activity) ADC_purified->Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

Conclusion

This compound is a valuable and versatile tool for researchers in chemistry, biology, and medicine. Its application in copper-free click chemistry enables the efficient and stable conjugation of molecules under biocompatible conditions. This is particularly significant in the development of next-generation targeted therapies like Antibody-Drug Conjugates, where the properties of the linker are paramount to the success of the therapeutic. The high stability and reactivity of this compound make it a compelling choice for the construction of robust and effective bioconjugates for a wide range of research applications.

References

An In-Depth Technical Guide on the Synthesis and Purification of NMs-DACN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug development and molecular biology, "click chemistry" provides a powerful toolkit for the rapid, specific, and high-yield conjugation of molecular entities.[1] Within this field, copper-free click reactions are particularly valuable as they circumvent the cellular toxicity associated with copper catalysts.[2][3] NMs-4,8-diazacyclononynes (NMs-DACN) are small, hydrophilic, and highly reactive molecular devices designed for such copper-free Huisgen cycloaddition reactions.[2][3] Their high thermal stability, water solubility, and tolerance to thiols make them superior alternatives to earlier cyclooctyne (B158145) derivatives for ligating molecules in complex biological environments.[2]

This technical guide provides a detailed overview of the synthesis and purification of key NMs-DACN derivatives, presenting quantitative data, step-by-step experimental protocols, and workflow diagrams to aid researchers in the practical application of this versatile chemical tool.

Core Synthesis and Derivatization Pathway

The synthesis of functional NMs-DACN molecules begins with a core precursor, NMs,N'Ns-DACN (1bb), which is synthesized via a one-pot double Nicholas approach.[3] This precursor can then be deprotected and functionalized to create derivatives suitable for bioconjugation, such as those bearing carboxylic acid groups for further coupling reactions.[3][4]

Quantitative Data Summary

The following tables summarize the yields and key characterization data for the synthesis of NMs-DACN precursors and functionalized derivatives.

Table 1: Synthesis Yields of NMs-DACN Derivatives [4]

Compound NameStarting MaterialProductYield (%)Appearance
NMs,N'Ns-DACNDiamine Derivative1bb 69%Colorless crystals
NMs,N'H-DACN·HCl1bb 1bc 86% (2 steps)Colorless crystals
NMs,N'Glu-DACN1bc 1bd 90%Colorless crystals
NMs,N'Suc-DACN1bc 1be 83%Colorless crystals

Table 2: Characterization Data for NMs,N'Ns-DACN (1bb) [4]

Analysis MethodResult
¹H NMR (400 MHz, CDCl₃)δ 8.15-8.13 (m, 1H), 7.90-7.88 (m, 1H), 7.79-7.74 (m, 2H), 5.59 (t, J = 6.4 Hz, 1H), 4.61 (t, J = 6.4 Hz, 1H), 3.32 (dt, J = 6.4, 6.4 Hz, 2H), 3.25 (dt, J = 6.4, 6.4 Hz, 2H), 2.99 (s, 3H), 1.82 (tt, J = 6.4, 6.4 Hz, 2H).
¹³C NMR (150 MHz, CDCl₃)δ 148.5, 134.1, 131.8, 131.6, 131.3, 124.5, 88.4, 88.2, 45.2, 45.0, 41.4, 40.5, 36.1, 32.3.
Melting Point 195.1-196.2 °C
HRMS (FAB) Calculated for C₁₄H₁₈N₃O₆S₂ [M+H]⁺: 388.0637, Found: 388.0637.

Experimental Protocols

Synthesis of NMs,N'Ns-DACN (1bb)

This protocol describes the one-pot synthesis of the core NMs-DACN precursor via a double Nicholas reaction.[3][5]

Materials:

Procedure:

  • To a solution of the 2-butyne-1,4-diol derivative in CH₂Cl₂ at 30 °C, add Co₂(CO)₈ and stir for 1.5 hours.

  • Dilute the reaction mixture with additional CH₂Cl₂.

  • Sequentially add the diamine derivative and BF₃·OEt₂ to the reaction mixture at 30 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon consumption of the starting material, add silica gel and ceric ammonium nitrate (CAN) to the mixture to remove the cobalt moiety. Stir for 1.5 hours at 30 °C.[3]

  • Add pyridine and aminopropylated silica gel to the mixture and stir for 1 hour.[5]

  • Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude residue by recrystallization from a CH₂Cl₂/hexane solvent system to afford NMs,N'Ns-DACN (1bb) as colorless crystals.[4]

Synthesis of NMs,N'H-DACN·HCl (1bc)

This protocol describes the deprotection of the Ns group from 1bb to yield the hydrochloride salt, a key intermediate for further functionalization.[3]

Materials:

  • NMs,N'Ns-DACN (1bb)

  • p-Toluenethiol

  • Cesium carbonate (Cs₂CO₃)

  • Concentrated hydrochloric acid (HCl)

  • Appropriate solvents for reaction and extraction

Procedure:

  • React NMs,N'Ns-DACN (1bb) with p-toluenethiol in the presence of Cs₂CO₃.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture.

  • Treat the crude product with concentrated hydrochloric acid to form the corresponding salt 1bc .

  • Purification: The product is typically purified by recrystallization to yield colorless crystals.

Synthesis of NMs,N'Glu-DACN (1bd)

This protocol details the functionalization of 1bc with a glutaric anhydride (B1165640) linker, introducing a terminal carboxylic acid group for subsequent conjugations (e.g., to proteins or other biomolecules).[4]

Materials:

  • NMs,N'H-DACN·HCl (1bc)

  • Glutaric anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1M aqueous HCl

Procedure:

  • To a solution of 1bc (0.500 mmol) and Et₃N (1.50 mmol) in CH₂Cl₂ (3 mL), add glutaric anhydride (0.550 mmol) at ambient temperature.

  • Stir the mixture at this temperature for 45 minutes.

  • Quench the reaction with 1M aqueous HCl.

  • Extract the mixture three times with CH₂Cl₂.

  • Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by recrystallization from a CH₂Cl₂/hexane mixture (e.g., 2 mL/5 mL) to afford NMs,N'Glu-DACN (1bd) as colorless crystals.[4]

Visualized Workflows and Pathways

Overall Synthesis and Purification Workflow

The following diagram illustrates the multi-step process from the core synthesis of the precursor to the final functionalized product.

G cluster_synthesis Core Synthesis cluster_purification1 Purification & Deprotection cluster_functionalization Functionalization & Final Purification start 2-Butyne-1,4-diol Derivative cobalt Cobalt Complexation (Co2(CO)8) start->cobalt cyclization One-Pot Double Nicholas Cyclization cobalt->cyclization precursor Crude NMs,N'Ns-DACN (1bb) cyclization->precursor recryst1 Recrystallization (CH2Cl2/Hexane) precursor->recryst1 pure_precursor Pure NMs,N'Ns-DACN (1bb) recryst1->pure_precursor deprotection Ns-Group Removal (p-Toluenethiol) pure_precursor->deprotection hcl_salt NMs,N'H-DACN·HCl (1bc) deprotection->hcl_salt reaction Reaction with Glutaric Anhydride hcl_salt->reaction quench Aqueous Quench & Extraction reaction->quench recryst2 Final Recrystallization quench->recryst2 final_product Pure NMs,N'Glu-DACN (1bd) recryst2->final_product

Caption: Workflow for the synthesis and purification of NMs-DACN derivatives.

Logical Relationship in Bioconjugation

This diagram illustrates the role of NMs-DACN as a molecular connector in the stepwise synthesis of artificial hybrid biomolecules, a primary application for this technology.[6][7]

G cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Copper-Free Click Reaction mol1 Biomolecule / Molecule 1 (e.g., Peptide with Amine/Thiol) conjugate1 DACN-Molecule 1 Conjugate mol1->conjugate1 Stable Covalent Bond (Amide or Thioether) connector Functionalized DACN (e.g., DACN-NHS Ester or Maleimide) connector->conjugate1 hybrid Final Hybrid Biomolecule conjugate1->hybrid Strain-Promoted Alkyne-Azide Cycloaddition mol2 Azido-Containing Molecule 2 (e.g., Imaging Agent, Drug) mol2->hybrid

Caption: Stepwise bioconjugation using a functionalized DACN connector.

References

An In-Depth Technical Guide to DACN(Ms) Hydrochloride: Mechanism of Action in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DACN(Ms) hydrochloride, a hydrophilic cyclononyne-based reagent for strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. We delve into its mechanism of action, supported by quantitative data on reaction kinetics and yields. Detailed experimental protocols for its application in bioconjugation are provided, alongside visual representations of the reaction pathways and experimental workflows to facilitate a deeper understanding and practical implementation of this powerful bioorthogonal tool.

Introduction to this compound and Strain-Promoted Click Chemistry

Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a set of rapid, selective, and high-yielding chemical reactions. Among the most prominent click reactions is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. While the copper(I)-catalyzed version (CuAAC) is widely used, the inherent toxicity of the copper catalyst limits its application in living systems.

Strain-promoted azide-alkyne cycloaddition (SPAAC) emerged as a bioorthogonal alternative that obviates the need for a toxic metal catalyst. SPAAC utilizes cyclooctynes or cyclononynes, where the ring strain of the alkyne significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing the reaction to proceed readily at physiological temperatures.

This compound, or N-mesyl-5,5-dimethyl-azacyclononyne hydrochloride, is a recently developed cyclononyne (B1203973) derivative designed for SPAAC. Its key advantages include high stability, excellent water solubility, and rapid reaction kinetics. The mesyl group enhances the hydrophilicity of the molecule, making it particularly well-suited for biological applications in aqueous environments.

Mechanism of Action: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The driving force behind the reactivity of this compound in click chemistry is the significant ring strain of the cyclononyne moiety. This strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the formation of a stable triazole linkage. The reaction proceeds through a concerted mechanism, as illustrated below.

SPAAC_Mechanism DACN This compound (Cyclononyne) TS Transition State DACN->TS [3+2] Cycloaddition Azide Azide-functionalized Molecule Azide->TS Triazole Triazole Product (Stable Conjugate) TS->Triazole Ring Strain Release Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Prep_Protein Prepare Azide-Protein Solution (in PBS) Mix Mix Protein and DACN(Ms)-Dye Solutions Prep_Protein->Mix Prep_DACN Prepare DACN(Ms)-Dye Solution (in DMSO) Prep_DACN->Mix Incubate Incubate at RT (e.g., 1-2 hours) Mix->Incubate Purify Purify Conjugate (e.g., SEC or Dialysis) Incubate->Purify Analyze Characterize Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze Logical_Workflow cluster_design Experimental Design cluster_reagents Reagent Preparation cluster_optimization Reaction Optimization cluster_application Application Define_Target Define Biomolecule and Label Choose_Chemistry Select Click Chemistry (CuAAC vs. SPAAC) Define_Target->Choose_Chemistry Synthesize_Azide Synthesize/Obtain Azide-Biomolecule Choose_Chemistry->Synthesize_Azide Synthesize_Alkyne Synthesize/Obtain Alkyne-Label Choose_Chemistry->Synthesize_Alkyne Test_Conditions Test Reaction Conditions (Concentration, Time, Temp.) Synthesize_Azide->Test_Conditions Synthesize_Alkyne->Test_Conditions Analyze_Yield Analyze Reaction Yield and Purity Test_Conditions->Analyze_Yield Perform_Conjugation Perform Bioconjugation Analyze_Yield->Perform_Conjugation Optimized Conditions Validate_Function Validate Conjugate Functionality Perform_Conjugation->Validate_Function

Water Solubility and Stability of DACN(Ms) Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the water solubility and stability of DACN(Ms) hydrochloride, a key reagent in click chemistry with applications in bioconjugation and drug development. While this compound is noted for its high water solubility and stability, this document outlines the standardized experimental protocols for quantitatively assessing these properties.[1][2] The guide details procedures for kinetic and thermodynamic solubility assays, as well as forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The information herein is intended to equip researchers with the necessary protocols to generate robust and reliable data for this versatile compound.

Introduction

This compound is a cyclononyne-containing click chemistry reagent valued for its high thermal stability, chemical stability, and water solubility.[1][2] These properties make it an attractive tool for various bioconjugation applications where aqueous environments are paramount. Understanding the precise solubility limits and degradation profile of this compound is critical for its effective use in research and development, particularly in the context of pharmaceutical sciences. This guide provides detailed experimental frameworks for the systematic evaluation of its aqueous solubility and stability.

Water Solubility Assessment

The aqueous solubility of a compound can be determined through two primary approaches: kinetic and thermodynamic solubility assays. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution, while thermodynamic solubility represents the true equilibrium concentration of a saturated solution.

Data Presentation: Water Solubility

The following tables are templates for presenting the solubility data for this compound.

Table 1: Kinetic Solubility of this compound

Buffer System (pH)Temperature (°C)Incubation Time (hours)Kinetic Solubility (mg/mL)Kinetic Solubility (mM)
Phosphate-Buffered Saline (7.4)252Data to be determinedData to be determined
Citrate Buffer (5.0)252Data to be determinedData to be determined
Glycine-HCl Buffer (2.5)252Data to be determinedData to be determined
Phosphate-Buffered Saline (7.4)372Data to be determinedData to be determined

Table 2: Thermodynamic Solubility of this compound

SolventTemperature (°C)Incubation Time (hours)Thermodynamic Solubility (mg/mL)Thermodynamic Solubility (mM)
Deionized Water2524Data to be determinedData to be determined
Phosphate-Buffered Saline (pH 7.4)2524Data to be determinedData to be determined
Deionized Water3724Data to be determinedData to be determined
Phosphate-Buffered Saline (pH 7.4)3724Data to be determinedData to be determined
Experimental Protocols: Solubility Assays

This protocol is adapted for a high-throughput assessment of solubility.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.

  • Analysis: Analyze the plate using a nephelometer to detect precipitation. Alternatively, filter the samples and analyze the supernatant by HPLC-UV to quantify the concentration of the dissolved compound.

This method determines the equilibrium solubility.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., deionized water or PBS).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of this compound using a validated analytical method such as HPLC-UV.

G Workflow for Solubility Determination cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_add_stock Add Stock to 96-well Plate k_start->k_add_stock k_add_buffer Add Aqueous Buffer k_add_stock->k_add_buffer k_incubate Incubate (e.g., 2h at 25°C) k_add_buffer->k_incubate k_analyze Analyze (Nephelometry or HPLC) k_incubate->k_analyze t_start Add Excess Solid to Solvent t_equilibrate Equilibrate (e.g., 24h at 25°C) t_start->t_equilibrate t_separate Centrifuge to Separate Solid t_equilibrate->t_separate t_quantify Quantify Supernatant (HPLC) t_separate->t_quantify

Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Assessment

The stability of this compound is evaluated through forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing.[3] These studies help to identify potential degradation products and pathways.

Data Presentation: Stability

The results of the stability studies can be summarized in the following table.

Table 3: Forced Degradation of this compound

Stress ConditionTemperature (°C)DurationInitial Concentration (mg/mL)Remaining DACN(Ms) HCl (%)Degradation Products Observed
0.1 M HCl6024 hoursData to be determinedData to be determinedData to be determined
0.1 M NaOH6024 hoursData to be determinedData to be determinedData to be determined
3% H₂O₂2524 hoursData to be determinedData to be determinedData to be determined
Deionized Water8024 hoursData to be determinedData to be determinedData to be determined
Photostability (ICH Q1B)25-Data to be determinedData to be determinedData to be determined
Experimental Protocol: Forced Degradation Study

This protocol is based on ICH guidelines for stability testing.[4][5]

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the following stress media:

    • 0.1 M Hydrochloric Acid (Acidic Hydrolysis)

    • 0.1 M Sodium Hydroxide (Basic Hydrolysis)

    • 3% Hydrogen Peroxide (Oxidative Degradation)

    • Deionized Water (Neutral Hydrolysis)

  • Stress Conditions:

    • Hydrolytic and Thermal Stress: Incubate the solutions at elevated temperatures (e.g., 60°C and 80°C) for a defined period (e.g., 24 hours).

    • Photostability: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and mass spectrometric detection) to quantify the remaining this compound and detect any degradation products.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare DACN(Ms) HCl Solution (1 mg/mL) acid 0.1 M HCl (e.g., 60°C) start->acid base 0.1 M NaOH (e.g., 60°C) start->base oxidation 3% H₂O₂ (e.g., 25°C) start->oxidation thermal Deionized Water (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-MS at Various Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Quantify Remaining Compound and Identify Degradants analysis->report

Workflow for the Forced Degradation Study of this compound.

Signaling Pathways and Logical Relationships

As this compound is a tool for chemical biology and drug development, its application often involves conjugation to biologically active molecules. The stability of the resulting conjugate is paramount. The following diagram illustrates the logical relationship between the stability of this compound and its utility in bioconjugation.

G Logical Relationship of DACN(Ms) HCl Stability in Bioconjugation reagent DACN(Ms) HCl conjugation Click Chemistry Reaction reagent->conjugation biomolecule Biomolecule (e.g., Antibody, Protein) biomolecule->conjugation conjugate Bioconjugate conjugation->conjugate application Successful Downstream Application (e.g., In Vivo Imaging, Drug Delivery) conjugate->application stability High Aqueous Stability of DACN(Ms) HCl stability->conjugation Enables efficient reaction in aqueous media stability->conjugate Contributes to the stability of the final conjugate

Impact of this compound Stability on Bioconjugation.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the water solubility and stability of this compound. By following the detailed experimental protocols for solubility and forced degradation studies, researchers can generate the critical quantitative data necessary for the informed application of this important click chemistry reagent in drug discovery and development. The methodologies described are aligned with industry standards and regulatory guidelines, ensuring the production of high-quality, reliable data.

References

The Hydrophilic Advantage: A Technical Guide to DACN(Ms) Hydrochloride in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics and advanced biomolecular research, the need for precise and efficient bioconjugation technologies is paramount. The advent of click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the way scientists link molecules in complex biological environments. However, the intrinsic hydrophobicity of early-generation cyclooctyne (B158145) reagents presented significant challenges, including poor aqueous solubility, non-specific binding, and unfavorable pharmacokinetic profiles. Hydrophilic DACN(Ms) hydrochloride emerges as a sophisticated solution, engineered to overcome these limitations and enhance the performance of bioconjugates in aqueous media.

This technical guide provides an in-depth exploration of the core advantages of utilizing hydrophilic this compound in drug development and research. We will delve into its mechanism of action, present key performance data, and provide detailed experimental protocols for its application, particularly in the construction of antibody-drug conjugates (ADCs).

Core Advantages of Hydrophilic this compound

Hydrophilic this compound is a click chemistry reagent featuring a cyclononyne (B1203973) alkyne moiety. Its primary advantages stem from its enhanced water solubility, high stability, and robust reactivity in copper-free click reactions.[1] These properties address critical challenges in the development of bioconjugates, especially ADCs.

The principal benefits of employing a hydrophilic linker like this compound in ADC development include:

  • Improved Pharmacokinetics: Highly hydrophobic payloads can lead to rapid clearance of ADCs from circulation by the liver, reducing their efficacy. Incorporating hydrophilic components such as sulfonates or polyethylene (B3416737) glycol (PEG) into the linker can significantly improve the pharmacokinetic (PK) profile, leading to a longer half-life and increased area under the plasma concentration-time curve (AUC).[1][2][3][4]

  • Reduced Aggregation: The hydrophobic nature of many cytotoxic drugs can cause aggregation of ADCs, especially at higher drug-to-antibody ratios (DARs). Hydrophilic linkers mitigate this issue, allowing for the potential of higher drug loading without compromising the stability and solubility of the conjugate.[2][3]

  • Enhanced Therapeutic Index: By reducing non-specific uptake and off-target toxicity associated with hydrophobicity, hydrophilic linkers contribute to a better safety profile and an improved therapeutic index for ADCs.[5]

  • Increased Solubility: The inherent water solubility of hydrophilic this compound simplifies the conjugation process in aqueous buffers, which is crucial for maintaining the integrity of biomolecules like antibodies.[1]

Physicochemical and Reactivity Data

For comparative purposes, the following table summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl (B1604629) azide (B81097), a standard azide reactant. It is important to note that cyclononynes are generally more stable and thus less reactive than the highly strained cyclooctynes. However, the electronic effects of the mesyl group and the overall hydrophilicity of this compound are designed to ensure efficient cycloaddition.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
DIBO (Dibenzocyclooctyne)~0.3 - 0.7[5]
DBCO (Dibenzocyclooctyne)~0.6 - 1.0[5]
BCN (Bicyclo[6.1.0]nonyne)~0.06 - 0.1[5]
DIMAC (6,7-dimethoxyazacyclooct-4-yne)3.0 x 10⁻³[8]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reaction partner.

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound participates in a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry, making it ideal for use in biological systems where the cytotoxicity of copper is a concern. The driving force for the reaction is the high ring strain of the cyclononyne ring. This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DACN Hydrophilic this compound (Cyclononyne) Triazole Stable Triazole Linkage (Bioconjugate) DACN->Triazole Strain-Promoted Cycloaddition Azide Azide-modified Molecule (e.g., Drug, Probe) Azide->Triazole

SPAAC Reaction Mechanism

Experimental Protocols

The following protocols provide a general framework for the use of hydrophilic this compound in the preparation of antibody-drug conjugates. It is assumed that the this compound is supplied as an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines on the antibody.

Preparation of Antibody for Conjugation

Objective: To prepare the antibody in a suitable buffer for conjugation.

Materials:

  • Antibody of interest

  • Reaction Buffer: 10 mM PBS, pH 7.4

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange)

Procedure:

  • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), perform a buffer exchange into the Reaction Buffer.

  • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm.

Conjugation of DACN(Ms)-NHS Ester to the Antibody

Objective: To covalently attach the DACN(Ms) moiety to the antibody via NHS ester chemistry.

Materials:

  • Prepared antibody solution

  • DACN(Ms)-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (10 mM PBS, pH 7.4)

Procedure:

  • Allow the DACN(Ms)-NHS ester to warm to room temperature.

  • Prepare a stock solution of the DACN(Ms)-NHS ester in anhydrous DMSO (e.g., 10 mM).

  • Add the desired molar excess of the DACN(Ms)-NHS ester stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the NHS ester over the antibody.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours, protected from light.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Add_DACN Add DACN(Ms)-NHS Ester Antibody_Prep->Add_DACN Incubate Incubate Add_DACN->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Characterize Characterize (DAR, etc.) Purify->Characterize

Antibody-DACN(Ms) Conjugation Workflow
Purification of the Antibody-DACN(Ms) Conjugate

Objective: To remove unreacted DACN(Ms)-NHS ester and byproducts.

Materials:

  • Reaction mixture from Step 2

  • Purification Buffer: 10 mM PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal desalting columns.

Procedure:

  • Equilibrate the SEC or desalting column with Purification Buffer.

  • Apply the reaction mixture to the column.

  • Elute the antibody-DACN(Ms) conjugate with Purification Buffer, collecting the fractions containing the protein.

  • Pool the protein-containing fractions and determine the concentration and degree of labeling (DOL).

Click Reaction with Azide-Modified Payload

Objective: To conjugate the azide-modified payload (e.g., a cytotoxic drug) to the antibody-DACN(Ms) conjugate.

Materials:

  • Purified antibody-DACN(Ms) conjugate

  • Azide-modified payload

  • Reaction Buffer (10 mM PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO).

  • Add a 2-5 fold molar excess of the azide-payload to the antibody-DACN(Ms) conjugate solution.

  • Incubate the reaction mixture at room temperature for 4-16 hours or at 37°C for 1-4 hours.

  • Purify the final antibody-drug conjugate using SEC or another appropriate chromatographic method to remove excess payload.

Advantages of Hydrophilic Linkers in a Biological Context

The use of hydrophilic reagents like this compound is particularly advantageous in the complex environment of the bloodstream and tissues.

Hydrophilic_Advantage cluster_hydrophobic Hydrophobic Linker cluster_hydrophilic Hydrophilic Linker (DACN(Ms)) Hydrophobic_ADC Hydrophobic ADC Aggregation Aggregation Hydrophobic_ADC->Aggregation Rapid_Clearance Rapid Liver Clearance Hydrophobic_ADC->Rapid_Clearance Non_Specific_Uptake Non-Specific Uptake Hydrophobic_ADC->Non_Specific_Uptake Hydrophilic_ADC Hydrophilic ADC Improved_Solubility Improved Solubility Hydrophilic_ADC->Improved_Solubility Longer_Circulation Longer Circulation Hydrophilic_ADC->Longer_Circulation Reduced_Off_Target Reduced Off-Target Effects Hydrophilic_ADC->Reduced_Off_Target

Comparison of Linker Properties

Conclusion

Hydrophilic this compound represents a significant advancement in the field of bioconjugation. Its enhanced water solubility, combined with the stability and bioorthogonality of the SPAAC reaction, provides a powerful tool for the development of next-generation targeted therapeutics and research probes. By overcoming the limitations of traditional hydrophobic linkers, this compound enables the creation of more effective and safer bioconjugates, paving the way for new innovations in medicine and life sciences.

References

NMs-DACN as a Bioorthogonal Chemistry Tool: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of chemical biology, the ability to study biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the selective modification and visualization of biological targets in living systems without interfering with endogenous processes. Among the various bioorthogonal reactions, the strain-promoted azide-alkyne cycloaddition (SPAAC) has gained significant traction due to its high specificity and ability to proceed without the need for a toxic copper catalyst. Central to this reaction are strained cycloalkynes, and a notable emerging class of these reagents is the 4,8-diazacyclononynes, abbreviated as DACNs. When conjugated to nanomaterials (NMs), DACNs create versatile probes (NMs-DACN) for a wide range of applications, from cellular imaging to targeted drug delivery.

This technical guide provides a comprehensive overview of NMs-DACN as a bioorthogonal chemistry tool. It covers the core principles of the DACN-azide ligation, quantitative kinetic data, detailed experimental protocols for the synthesis and application of NMs-DACN, and a discussion of their current and potential applications in research and drug development.

Core Principles: The DACN-Azide Bioorthogonal Reaction

The bioorthogonal utility of DACNs lies in their ability to undergo a [3+2] cycloaddition reaction with azides. This reaction, a type of SPAAC, is driven by the inherent ring strain of the nine-membered diazacyclononyne ring system, which contains a triple bond. The release of this strain upon reaction with an azide (B81097) to form a stable triazole linkage provides the thermodynamic driving force for the reaction to proceed efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature).

The general workflow for utilizing NMs-DACN as a bioorthogonal tool involves a two-step labeling strategy:

  • Metabolic or Genetic Incorporation of an Azide Handle: A biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is first tagged with an azide group. This can be achieved through metabolic labeling, where cells are fed with an azide-containing precursor that is incorporated into biomolecules by the cell's own machinery, or through genetic encoding with an azide-bearing unnatural amino acid.

  • Bioorthogonal Ligation with NMs-DACN: The azide-modified biomolecule is then specifically and covalently labeled by introducing the DACN-functionalized nanomaterial. The nanomaterial can be a quantum dot for imaging, a gold nanoparticle for sensing or delivery, or a magnetic nanoparticle for imaging and separation.

The key advantages of the DACN-azide ligation include its high specificity, the biological inertness of both the azide and cycloalkyne functional groups, and the stability of the resulting triazole linkage.

Quantitative Data on DACN-Azide Reaction Kinetics

The efficiency of a bioorthogonal reaction is critically dependent on its reaction rate. The second-order rate constant (k₂) is a key parameter for comparing the kinetics of different bioorthogonal reactions. While extensive data exists for more established cycloalkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), data for DACN derivatives is emerging.

The reactivity of DACN compounds can be tuned by modifying their chemical structure. For instance, fusing aromatic rings to the diazacyclononyne backbone can alter the ring strain and electronic properties, thereby influencing the reaction rate.

CycloalkyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
BCN Benzyl azide~0.06 - 0.1Generally lower reactivity than DBCO with aliphatic azides.[1][2][3]
DBCO (ADIBO) Benzyl azide~0.6 - 1.0Generally exhibits faster kinetics than BCN with aliphatic azides due to greater ring strain.[1][2][4]
Benzothiophene-fused azacyclononyne (BT9N) Azido-containing biomoleculesSlower than DBCO and BCNThis DACN derivative shows reduced non-specific binding in intracellular imaging due to its lower reactivity.[5]

Note: Reaction rates are dependent on the specific structures of the DACN and azide, as well as the solvent and temperature. The slower kinetics of some DACN derivatives, like BT9N, can be advantageous in reducing off-target reactions and background signals in complex biological environments.[5]

Experimental Protocols

Synthesis of DACN-Functionalized Nanomaterials

1. Synthesis of DACN-Functionalized Gold Nanoparticles (AuNPs)

This protocol outlines a general strategy for the functionalization of gold nanoparticles with a DACN derivative bearing a thiol group for surface attachment.

Materials:

  • Gold nanoparticles (AuNPs) of desired size

  • Thiol-modified DACN derivative

  • Phosphate buffered saline (PBS), pH 7.4

  • Milli-Q water

  • Centrifuge

Protocol:

  • Preparation of AuNPs: Synthesize AuNPs using a standard method, such as the citrate (B86180) reduction method, or purchase commercially available AuNPs.

  • Ligand Exchange:

    • Resuspend the AuNPs in Milli-Q water.

    • Add the thiol-modified DACN derivative to the AuNP solution at a molar excess (e.g., 1000-fold).

    • Gently mix the solution and allow it to react for several hours (e.g., 4-12 hours) at room temperature to facilitate ligand exchange on the AuNP surface.

  • Purification:

    • Centrifuge the solution to pellet the DACN-functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.

    • Carefully remove the supernatant containing excess, unbound DACN.

    • Resuspend the pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound DACN.

  • Characterization:

    • Characterize the DACN-functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), dynamic light scattering (DLS) (to determine the hydrodynamic diameter and assess aggregation), and transmission electron microscopy (TEM) (to visualize the nanoparticles).

2. Synthesis of DACN-Functionalized Quantum Dots (QDs)

This protocol describes a general method for conjugating DACN derivatives to quantum dots using EDC/NHS chemistry.

Materials:

  • Carboxyl-functionalized quantum dots (QDs)

  • Amine-modified DACN derivative

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • PBS, pH 7.4

  • Size exclusion chromatography column (e.g., Sephadex G-25)

Protocol:

  • Activation of QDs:

    • Disperse the carboxyl-functionalized QDs in MES buffer.

    • Add EDC and NHS to the QD solution to activate the carboxyl groups. The final concentrations of EDC and NHS should be optimized but are typically in the millimolar range.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation with DACN:

    • Add the amine-modified DACN derivative to the activated QD solution. The molar ratio of DACN to QDs should be optimized for the desired degree of functionalization.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or ethanolamine).

    • Purify the DACN-functionalized QDs from excess reagents and byproducts using a size exclusion chromatography column equilibrated with PBS.

  • Characterization:

    • Characterize the functionalized QDs using fluorescence spectroscopy (to confirm the retention of quantum yield), DLS, and TEM.

Bioorthogonal Labeling in Live Cells

This protocol provides a general workflow for labeling azide-modified proteins on the surface of live cells with DACN-functionalized fluorescent nanoparticles (e.g., QDs).

Materials:

  • Live cells expressing azide-modified surface proteins

  • DACN-functionalized fluorescent nanoparticles

  • Cell culture medium

  • PBS

  • Fluorescence microscope

Protocol:

  • Cell Preparation:

    • Culture the cells of interest in a suitable imaging dish (e.g., glass-bottom dish).

    • If using metabolic labeling, incubate the cells with an azide-containing precursor (e.g., Ac4ManNAz for labeling sialic acids) for 24-48 hours prior to the experiment.

  • Labeling:

    • Wash the cells twice with warm PBS.

    • Dilute the DACN-functionalized fluorescent nanoparticles in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar range).

    • Incubate the cells with the nanoparticle solution for 30-60 minutes at 37°C.

  • Washing:

    • Gently wash the cells three times with warm PBS to remove unbound nanoparticles.

  • Imaging:

    • Add fresh cell culture medium to the cells.

    • Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations of Workflows and Concepts

experimental_workflow cluster_synthesis NMs-DACN Synthesis cluster_labeling Bioorthogonal Labeling cluster_application Application NM Nanomaterial (e.g., AuNP, QD) Functionalization Functionalization Reaction NM->Functionalization DACN DACN Derivative (with anchor group) DACN->Functionalization NMs_DACN NMs-DACN Probe Functionalization->NMs_DACN Ligation SPAAC Reaction NMs_DACN->Ligation Azide_Target Azide-modified Biomolecule Azide_Target->Ligation Labeled_Target Labeled Biomolecule Ligation->Labeled_Target Imaging Imaging Labeled_Target->Imaging Sensing Sensing Labeled_Target->Sensing Drug_Delivery Drug Delivery Labeled_Target->Drug_Delivery

Caption: General workflow for the synthesis and application of NMs-DACN probes.

Caption: Schematic of the DACN-azide strain-promoted cycloaddition reaction.

Applications in Research and Drug Development

The unique properties of NMs-DACN probes open up a wide array of applications in both fundamental research and translational medicine.

Cellular and In Vivo Imaging

The high specificity and bioorthogonality of the DACN-azide ligation make it an excellent tool for imaging biomolecules in their native context. By functionalizing fluorescent nanoparticles such as quantum dots with DACN, researchers can track the localization, trafficking, and dynamics of azide-labeled proteins, glycans, and other biomolecules in live cells with high sensitivity and photostability.[6] The ability to perform wash-free imaging is a significant advantage, particularly for dynamic processes.[7] Furthermore, the use of near-infrared (NIR) emitting nanoparticles can enable deep-tissue in vivo imaging.[8]

Targeted Drug Delivery

Nanoparticles are extensively explored as carriers for targeted drug delivery to diseased tissues, such as tumors.[9][10][11][12] By functionalizing drug-loaded nanoparticles with DACN, it is possible to achieve targeted delivery to cells that have been pre-labeled with an azide. This "pre-targeting" approach can enhance the therapeutic index of potent drugs by concentrating them at the site of action and minimizing systemic toxicity. For instance, cancer cells can be metabolically labeled with azides on their surface, followed by the administration of DACN-functionalized drug-loaded nanoparticles that will specifically bind to and be internalized by the tumor cells.[13][14]

Probing Biomolecular Interactions

NMs-DACN can also be employed to study biomolecular interactions. For example, by labeling one interacting partner with an azide and the other with a DACN-functionalized nanoparticle, the interaction can be detected and quantified. This can be applied to study protein-protein interactions, receptor-ligand binding, and the assembly of macromolecular complexes.

Stability and Cytotoxicity of NMs-DACN

A critical consideration for any bioorthogonal tool intended for use in living systems is its stability and potential toxicity.

Stability in Biological Media

The stability of NMs-DACN in complex biological media is crucial for their successful application. The covalent linkage between the DACN and the nanomaterial, as well as the stability of the DACN ring itself, must be robust enough to withstand the conditions found in cell culture media or in vivo. While DNA-functionalized nanoparticles have shown good stability in biological media, the stability of DACN-functionalized nanoparticles needs to be empirically determined for each specific construct and application.[1][6][15][16] Factors such as the presence of serum proteins and nucleophiles can potentially affect the stability of the probe.

Cytotoxicity Assessment

The cytotoxicity of NMs-DACN is another key parameter that must be carefully evaluated. The toxicity can arise from the nanoparticle core material, the DACN linker, or the overall conjugate. Standard cytotoxicity assays, such as the MTT or LDH assay, should be performed on the relevant cell lines to determine the concentration range at which the NMs-DACN probes are non-toxic.[17][18][19][20][21][22] It is important to note that the surface functionalization of nanoparticles can significantly impact their toxicity profile.

Conclusion and Future Outlook

NMs-DACN represents a promising and versatile class of bioorthogonal tools with significant potential in chemical biology, biomedical research, and drug development. The ability to combine the unique properties of nanomaterials with the high specificity of the DACN-azide ligation offers exciting opportunities for advanced cellular imaging, targeted therapies, and the investigation of complex biological processes.

Future research in this area will likely focus on the development of new DACN derivatives with fine-tuned reaction kinetics and improved stability. The synthesis of "smart" NMs-DACN probes that can be activated by specific biological stimuli or external triggers will further expand their utility. As our understanding of the in vivo behavior of these probes grows, we can expect to see their translation into preclinical and clinical applications, particularly in the areas of diagnostics and targeted cancer therapy. The continued development of this powerful bioorthogonal tool will undoubtedly contribute to new discoveries and innovations at the interface of chemistry, biology, and medicine.

References

An In-depth Technical Guide to the Reactivity of DACN(Ms) Hydrochloride with Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-methylsulfonyl-1,5-diazacyclonon-7-yne (B8238768) hydrochloride, hereafter referred to as DACN(Ms) hydrochloride, with organic azides. The core of this reactivity lies in a powerful and versatile bioorthogonal reaction known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document will delve into the underlying mechanism, reaction kinetics, experimental considerations, and detailed protocols relevant to this class of reactions, providing a valuable resource for researchers in drug development, chemical biology, and materials science.

Introduction to this compound and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound is a chemical reagent featuring a strained nine-membered diazacycloalkyne ring system. The "(Ms)" designation indicates the presence of a methylsulfonyl (mesyl) group attached to one of the nitrogen atoms, which can influence the solubility and electronic properties of the molecule. The key to its reactivity is the significant ring strain of the cyclononyne (B1203973) moiety. This inherent strain is the driving force for the reaction with azides, allowing the cycloaddition to proceed without the need for a cytotoxic copper catalyst, a hallmark of "click chemistry".[1]

The reaction between this compound and an azide (B81097) is a type of [3+2] cycloaddition, where the 1,3-dipolar azide reacts with the strained alkyne (the dipolarophile) to form a stable triazole ring. This catalyst-free reaction is highly selective and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1] These characteristics make SPAAC an invaluable tool for applications such as live-cell imaging, bioconjugation, and the development of antibody-drug conjugates (ADCs).

The Reaction Mechanism

The generally accepted mechanism for the strain-promoted azide-alkyne cycloaddition is a concerted [3+2] cycloaddition. The high ring strain of the cyclononyne in DACN(Ms) pre-distorts the alkyne from its ideal linear geometry, lowering the activation energy of the transition state for the cycloaddition with an azide. This allows the reaction to proceed readily under mild, physiological conditions (ambient temperature and neutral pH).

The reaction proceeds as follows:

SPAAC_Mechanism DACN This compound TS Concerted Transition State DACN->TS + R-N3 Azide Organic Azide (R-N3) Azide->TS Triazole Stable Triazole Product TS->Triazole Cycloaddition

Figure 1: Concerted mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data on SPAAC Reactivity

Several factors influence the kinetics of the SPAAC reaction:

  • Ring Strain: Higher ring strain generally leads to a faster reaction rate. Cyclononynes, like the DACN core, are generally more stable but can be less reactive than the more strained cyclooctynes.

  • Electronic Effects: Electron-withdrawing groups on the cycloalkyne can increase the reaction rate. The N-mesyl group in this compound is electron-withdrawing and is expected to enhance its reactivity compared to an unsubstituted analogue.

  • Steric Hindrance: Steric bulk on both the azide and the cycloalkyne can decrease the reaction rate.

The following table presents a summary of representative second-order rate constants for various strained alkynes with benzyl (B1604629) azide, providing a comparative context for the expected reactivity of this compound.

Strained AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventNotes
Hypothetical DACN(Ms) ~0.1 - 1.0Aqueous Buffers / Organic Co-solventsExpected range based on similar structures. The N-mesyl group likely enhances reactivity.
Bicyclononyne (BCN)0.012 - 0.024AcetonitrileA commonly used, relatively stable cyclononyne.
DIBAC / DBCO~0.1VariousA widely used dibenzocyclooctyne with good reactivity.
DIFO~0.3Acetonitrile/WaterA fluorinated cyclooctyne (B158145) with enhanced reactivity.
[9+1]CPP2.2 x 10⁻³Deuterated DMSOA larger, less strained cycloparaphenyleneacetylene.
m[9+1]CPP9.6 x 10⁻³Deuterated DMSOA meta-linked isomer with increased local strain and higher reactivity.

Note: The value for DACN(Ms) is an educated estimate. Actual kinetic performance should be determined experimentally.

Detailed Experimental Protocols

The following are generalized protocols for conducting a SPAAC reaction with this compound. These should be optimized for specific applications.

General Protocol for Small Molecule Conjugation

This protocol describes the reaction of this compound with an azide-functionalized small molecule in solution.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMSO, or a mixture with aqueous buffer)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk flask or vial with a septum)

  • Stirring apparatus

  • Analytical tools for monitoring the reaction (e.g., TLC, LC-MS, NMR)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the azide-functionalized molecule (1.0 equivalent) in the chosen solvent.

  • Reagent Addition: In a separate vial, prepare a stock solution of this compound (1.0 - 1.2 equivalents) in the same solvent.

  • Reaction Initiation: Add the this compound solution to the stirring solution of the azide.

  • Reaction Monitoring: Monitor the progress of the reaction at room temperature using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed. Reaction times can vary from minutes to several hours depending on the specific reactants and concentrations.

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary (though often not required for SPAAC). Remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as flash column chromatography, preparative HPLC, or recrystallization, to yield the desired triazole product.

Protocol for Bioconjugation to an Azide-Labeled Protein

This protocol outlines the labeling of a protein that has been metabolically or chemically functionalized with an azide group.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4)

  • This compound

  • Stock solution of this compound in a water-miscible solvent (e.g., DMSO)

  • Purification system for proteins (e.g., size-exclusion chromatography, dialysis)

  • Analytical tools for protein analysis (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Preparation: Prepare a solution of the azide-labeled protein at a known concentration in the chosen buffer.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO at a concentration significantly higher than the final reaction concentration to minimize the amount of organic solvent added.

  • Reaction Initiation: Add a molar excess (typically 10-50 equivalents, to be optimized) of the this compound stock solution to the protein solution. Gently mix to ensure homogeneity.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C, room temperature, or 37°C) for a period ranging from 1 to 24 hours. The optimal time and temperature should be determined empirically.

  • Purification: Remove the excess unreacted this compound and any byproducts by a suitable protein purification method such as dialysis against the appropriate buffer or size-exclusion chromatography.

  • Analysis: Confirm the successful conjugation and determine the labeling efficiency using techniques like SDS-PAGE (which may show a mobility shift), UV-Vis spectroscopy (if the label is a chromophore), and mass spectrometry (to confirm the mass of the conjugate).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Azide-Labeled Protein Solution Mixing Add DACN(Ms) Solution to Protein Solution Protein_Prep->Mixing DACN_Prep Prepare DACN(Ms) HCl Stock Solution (in DMSO) DACN_Prep->Mixing Incubation Incubate (1-24h) at Controlled Temperature Mixing->Incubation Purify Remove Excess Reagent (e.g., SEC, Dialysis) Incubation->Purify Analysis Analyze Conjugate (SDS-PAGE, Mass Spec) Purify->Analysis

Figure 2: A typical workflow for protein bioconjugation using SPAAC.

Conclusion

This compound is a valuable reagent for catalyst-free bioconjugation and chemical ligation through the Strain-Promoted Azide-Alkyne Cycloaddition reaction. Its strained cyclononyne core provides the driving force for a rapid and selective reaction with azides under mild conditions. The presence of the N-mesyl group is anticipated to enhance its reactivity, making it an attractive tool for researchers in drug development and chemical biology. While specific kinetic data for this compound is sparse, the principles of SPAAC and data from analogous systems provide a strong foundation for its successful application. The protocols and information provided in this guide are intended to serve as a starting point for the design and execution of experiments utilizing the unique reactivity of this compound. As with any chemical reaction, optimization of conditions for each specific application is crucial for achieving the desired outcome.

References

An In-depth Technical Guide to the Safety and Handling of DACN(Ms) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling guidelines for DACN(Ms) hydrochloride, a click chemistry reagent.

Chemical and Physical Properties

This compound is a cyclononyne (B1203973) alkyne-containing click chemistry reagent. It is noted for its high thermal stability, chemical stability, and water solubility, which makes it highly reactive for cycloaddition reactions.[1]

PropertyValueSource
CAS Number 2331322-16-6[2]
Molecular Formula C8H15ClN2O2S[3]
Appearance Off-white powder solid[4]
Odor Odorless[4]
Solubility Water soluble[1][4]
Stability Hygroscopic. Stable under normal conditions.[4][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Aquatic Hazard, Acute2H401: Toxic to aquatic life

Source:

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H401: Toxic to aquatic life.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

  • Work in a well-ventilated area.[5]

  • Avoid contact with skin and eyes.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Avoid breathing dust.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • The recommended storage temperature is -20°C for up to 3 years as a powder.[2]

  • In solvent, it should be stored at -80°C for up to 1 year.[2]

  • It is hygroscopic and may be air-sensitive; store under an inert atmosphere.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid breathing vapors, mist, or gas. Evacuate personnel to safe areas. Wear personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological Information

Experimental Workflow and Hazard Communication Diagrams

The following diagrams illustrate a general workflow for handling chemical reagents and the hazard communication for this compound.

Hazard_Communication cluster_0 Hazard Communication for this compound Signal Signal Word: Warning Pictogram GHS Pictogram: Exclamation Mark Signal->Pictogram Hazards Hazard Statements: - Harmful if swallowed - Causes skin irritation - Causes serious eye irritation - Toxic to aquatic life Pictogram->Hazards

Caption: Hazard communication elements for this compound.

Chemical_Handling_Workflow cluster_workflow General Laboratory Workflow for Handling Chemical Reagents Prep Preparation - Review SDS - Don PPE Weigh Weighing - Use ventilated enclosure Prep->Weigh Proceed with caution Dissolve Dissolution - Add to solvent slowly Weigh->Dissolve Transfer carefully Reaction Reaction - Monitor closely Dissolve->Reaction Use appropriate glassware Cleanup Cleanup & Waste Disposal - Follow institutional protocols Reaction->Cleanup Quench reaction if necessary

Caption: A generalized workflow for handling chemical reagents in a laboratory setting.

References

A Technical Guide to High-Purity DACN(Ms) Hydrochloride for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DACN(Ms) hydrochloride, a high-purity click chemistry reagent. It is intended for researchers, scientists, and drug development professionals who are leveraging bioorthogonal chemistry for applications such as the development of antibody-drug conjugates (ADCs). This document details commercial sourcing, purity standards, experimental applications, and the underlying biological signaling pathways.

Introduction to this compound

DACON(Ms) hydrochloride, with the CAS Number 2331322-16-6, is a state-of-the-art chemical tool essential for modern bioconjugation. It is a hydrophilic, cyclononyne-based linker that participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry method is bioorthogonal, meaning it can occur within complex biological systems without interfering with native biochemical processes. Its high thermal stability, chemical stability, water solubility, and high reactivity make it an excellent choice for conjugating molecules to sensitive biomolecules like antibodies.

The core utility of this compound lies in its application as a linker in the synthesis of complex biomolecules, most notably in the field of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that deliver highly potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.

Commercial Sourcing and Purity of this compound

The procurement of high-purity this compound is critical for the reproducibility and success of conjugation experiments. Several specialized chemical suppliers offer this reagent, often with detailed quality control documentation. Below is a comparative summary of leading commercial suppliers.

SupplierProduct NumberPurity SpecificationAvailable FormatsAnalytical Data Provided
MedChemExpress HY-151794>98% (or refer to CoA)1 mg, 5 mg, 10 mgData Sheet, Certificate of Analysis (CoA), HNMR, LC-MS, HPLC
TargetMol T8982498.63% (example from a specific lot)1 mg, 5 mg, 10 mg, 50 mg, 100 mgHPLC, MS
BLD Pharm BD01490204>97%5 mg, 10 mg, 25 mg, 50 mg, 100 mgNMR, LC-MS, HPLC

Note: Purity levels can vary between batches. It is imperative to consult the lot-specific Certificate of Analysis (CoA) for precise data.

Core Application: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

DACON(Ms) hydrochloride is specifically designed for SPAAC, a highly efficient and bioorthogonal ligation reaction. The driving force for this reaction is the ring strain of the cyclononyne, which allows it to react spontaneously with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This is a significant advantage when working with biological macromolecules that can be damaged by copper.

The workflow for a typical bioconjugation using a DACN derivative involves two key stages: functionalization of the biomolecule and the subsequent click reaction.

G cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: Strain-Promoted Click Reaction Biomolecule Antibody or Protein (with reactive Lysine or Cysteine) Azide_Biomolecule Azide-Functionalized Biomolecule Biomolecule->Azide_Biomolecule Reaction with azide linker Azide_Linker Azide-NHS Ester or Azide-Maleimide Azide_Linker->Azide_Biomolecule Conjugate Final Bioconjugate (e.g., Antibody-Drug Conjugate) Azide_Biomolecule->Conjugate SPAAC Reaction (Copper-Free) DACN DACON(Ms) Hydrochloride (or activated derivative) DACN->Conjugate

Fig. 1: General workflow for bioconjugation using SPAAC.

Experimental Protocols

While protocols must be optimized for specific applications, the following provides a detailed methodology for the synthesis and application of a DACN-maleimide linker for conjugation to a thiol-containing biomolecule, adapted from foundational research by Kawasaki et al.

Synthesis of a DACN-Maleimide Linker

This protocol describes the preparation of a maleimide-functionalized DACN derivative, which can then be used to react with thiol groups on a biomolecule (e.g., reduced cysteines on an antibody).

  • Materials:

  • Procedure:

    • Dissolve this compound in DCM.

    • Add triethylamine to neutralize the hydrochloride and deprotonate the amine.

    • In a separate flask, dissolve N-(2-Aminoethyl)maleimide trifluoroacetate salt in DCM.

    • Slowly add the DACN solution to the maleimide (B117702) solution under stirring.

    • Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting DACN-maleimide conjugate using silica gel column chromatography.

    • Characterize the final product by NMR and mass spectrometry.

Protocol for Antibody Conjugation using DACN-Maleimide

This protocol outlines the conjugation of the synthesized DACN-maleimide to a monoclonal antibody (mAb).

  • Antibody Preparation (Reduction):

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to reduce the interchain disulfide bonds and expose free thiol groups.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction (SPAAC):

    • Dissolve the purified DACN-maleimide linker in a biocompatible solvent like DMSO.

    • Add the DACN-maleimide solution to the reduced antibody solution. A typical molar excess of the linker is 10-20 fold relative to the antibody.

    • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.

    • The maleimide group on the DACN linker will react with the free thiols on the antibody, forming a stable thioether bond.

  • Purification and Characterization:

    • Purify the resulting antibody-DAGN conjugate from excess linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration.

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Signaling Pathways in ADC-Mediated Cytotoxicity

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell. The mechanism of action is dependent on the target antigen and the nature of the payload. A common application is the targeting of growth factor receptors like EGFR or HER2, which are often overexpressed in cancer cells. The payload is frequently a potent microtubule inhibitor, such as monomethyl auristatin E (MMAE).

Mechanism of Action of an EGFR-Targeted ADC with an MMAE Payload
  • Binding and Internalization: The ADC's antibody component binds to the EGFR on the surface of a cancer cell.[][2][3]

  • Endocytosis: The ADC-EGFR complex is internalized by the cell via endocytosis.[3]

  • Lysosomal Trafficking: The endosome containing the complex fuses with a lysosome.

  • Payload Release: Inside the lysosome, acidic conditions and proteases cleave the linker, releasing the active MMAE payload into the cytoplasm.[4]

  • Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization into microtubules.[4]

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[4]

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Receptor ADC_EGFR ADC-EGFR Complex EGFR->ADC_EGFR ADC Anti-EGFR ADC (DACON Linker + MMAE) ADC->EGFR 1. Binding Endosome Endosome ADC_EGFR->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Released MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Tubulin Tubulin MMAE->Tubulin 5. Binds to Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest 6. Leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Fig. 2: Signaling pathway of an EGFR-targeted ADC with an MMAE payload.

This targeted approach, enabled by precise bioconjugation chemistry with reagents like this compound, represents a significant advancement in the development of more effective and less toxic cancer therapies. The continued development of novel linkers and payloads is a key area of research in the field of oncology.

References

In-Depth Technical Guide to CAS Number 2331322-16-6: DACN(Ms) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 2331322-16-6, known as N-mesyl-4,8-diazacyclononyne hydrochloride, or DACN(Ms) hydrochloride. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary applications in bioconjugation, particularly in the field of Antibody-Drug Conjugates (ADCs). The mechanism of action via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is elucidated, and relevant experimental procedures are outlined. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Introduction

This compound (CAS No. 2331322-16-6) is a hydrophilic and highly reactive cyclononyne (B1203973) derivative. It is a key reagent in the field of "click chemistry," a set of powerful, selective, and high-yield reactions for the rapid synthesis of new compounds. Specifically, this compound is utilized in copper-free click chemistry, more formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Its high thermal and chemical stability, coupled with its water solubility, make it an attractive tool for bioorthogonal chemistry, where reactions are carried out in complex biological environments without interfering with native biochemical processes.

A primary application of this compound is as a linker in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a critical role in the stability and efficacy of an ADC, and the properties of this compound make it a valuable component in this context.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. The data is compiled from scientific literature and chemical supplier information.

PropertyValueReference
CAS Number 2331322-16-6
Chemical Name N-mesyl-4,8-diazacyclononyne hydrochloride
Synonyms This compound, NMs-DACN·HCl[1]
Molecular Formula C₈H₁₅ClN₂O₂S
Molecular Weight 238.73 g/mol
Appearance Colorless crystals[1]
Melting Point 197.5-198.5 °C[1]
Solubility Soluble in water.
Storage Conditions Store at -20°C for long-term stability.

Synthesis of this compound

The synthesis of this compound (referred to as 1bc in the cited literature) has been reported in the scientific paper "Synthesis of NMs-DACN: Small and Hydrophilic Click Reaction Device". The following is a detailed experimental protocol based on this publication.

Materials and General Methods

All reactions should be conducted in heat-gun-dried glassware under an argon atmosphere. Dry solvents should be used where specified. Characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Scheme

The synthesis involves the protection of a diamine, followed by cyclization and subsequent deprotection and mesylation. A detailed step-by-step procedure from a commercially available precursor would be necessary for a full synthesis protocol. The provided source details the final deprotection and mesylation steps to yield the target compound.

Experimental Protocol for the Final Step

The final step in the synthesis involves the removal of a protecting group from a precursor to yield the free amine, which is then isolated as the hydrochloride salt.

  • Precursor: A suitable N-protected DACN derivative.

  • Procedure: The specific details of the deprotection will depend on the protecting group used. The cited reference describes the synthesis starting from a diprotected precursor, which is then selectively deprotected and mesylated.

  • Purification: The resulting colorless precipitate is washed with an appropriate solvent (e.g., ethyl acetate) to afford the final product as colorless crystals.

Characterization Data

The following characterization data for this compound has been reported[1]:

AnalysisData
¹H NMR (300 MHz, CD₃OD) δ 4.07 (t, J = 2.4 Hz, 2H), 3.95 (t, J = 2.4 Hz, 2H), 3.54 (t, J = 5.7 Hz, 2H), 3.45 (t, J = 5.7 Hz, 2H), 2.95 (s, 3H), 2.16 (tt, J = 5.7, 5.7 Hz, 2H)
¹³C NMR (100 MHz, CD₃OD) δ 92.3, 84.5, 46.5, 44.6, 41.2, 38.9, 36.2, 30.7
IR (reflection) 2730, 1551, 1448, 1330, 1149, 1028, 908, 756, 684, 551 cm⁻¹
HRMS (FAB, positive) Exact mass calc. for C₈H₁₅N₂O₂S [M–HCl+H]⁺, requires m/z: 203.0854, found m/z: 203.0854

Applications in Bioconjugation and Antibody-Drug Conjugates

The primary application of this compound is in bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in biological systems.

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction is a [3+2] cycloaddition between a strained alkyne (in this case, the cyclononyne moiety of this compound) and an azide (B81097). The high ring strain of the cyclononyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.

SPAAC_Mechanism cluster_product Product DACN This compound (Strained Alkyne) Triazole Stable Triazole Linkage DACN->Triazole + Azide Azide-modified Molecule (e.g., Antibody, Drug) Azide->Triazole

SPAAC Reaction of this compound with an Azide.
Application in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to link a cytotoxic payload to a monoclonal antibody. The general workflow is as follows:

  • Modification of Components: The antibody is modified to introduce an azide group, and the cytotoxic drug is functionalized with a complementary reactive group. Alternatively, the DACN linker can be attached to the antibody, and the drug can be azide-modified.

  • Conjugation: The azide-modified antibody and the DACN-functionalized payload (or vice-versa) are mixed under physiological conditions. The SPAAC reaction occurs, forming a stable triazole linkage between the antibody and the drug.

  • Purification: The resulting ADC is purified to remove any unreacted components.

ADC_Conjugation_Workflow start Start modify_ab Introduce Azide Group onto Antibody start->modify_ab modify_drug Functionalize Drug with DACN(Ms) start->modify_drug conjugation SPAAC Reaction: Mix Modified Antibody and Drug modify_ab->conjugation modify_drug->conjugation purification Purify ADC (e.g., Chromatography) conjugation->purification final_adc Final Antibody-Drug Conjugate purification->final_adc

General workflow for ADC synthesis using DACN(Ms) linker.
Experimental Protocol for Antibody Conjugation (General)

  • Materials:

    • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • This compound dissolved in a compatible solvent (e.g., DMSO).

    • Purification system (e.g., size exclusion chromatography).

  • Procedure: a. Prepare a solution of the azide-modified antibody at a known concentration. b. Add a molar excess of the this compound solution to the antibody solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR). c. Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 37°C) for a specified time (typically several hours to overnight). The reaction progress can be monitored by techniques such as HPLC or mass spectrometry. d. Once the reaction is complete, purify the ADC using size exclusion chromatography to remove unreacted linker and payload. e. Characterize the purified ADC to determine the DAR, aggregation levels, and biological activity.

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. A safety data sheet (SDS) should be consulted before use. General precautions include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handling the compound in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound under the recommended conditions to ensure stability.

Conclusion

This compound is a valuable and versatile tool for chemical biology and drug development. Its favorable properties, including high reactivity in SPAAC, water solubility, and stability, make it an excellent choice for the construction of bioconjugates, particularly ADCs. The detailed synthesis and characterization data provided in this guide, along with the general experimental protocols, offer a solid foundation for researchers to incorporate this promising linker into their work. Further investigation into the specific kinetics and optimization of conjugation reactions with various biomolecules will continue to expand the utility of this important compound.

References

The Emergence of a Compact and Hydrophilic Cycloalkyne: A Technical Guide to DACN(Ms) Hydrochloride for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the novel click chemistry reagent, DACN(Ms) hydrochloride. This document details the synthesis, properties, and applications of this small, water-soluble cyclononyne (B1203973), providing a valuable resource for advanced bioconjugation and labeling studies.

Introduction

In the rapidly evolving landscape of bioconjugation and chemical biology, click chemistry has emerged as a powerful and versatile tool.[1][2] The demand for reagents with high reactivity, stability, and biocompatibility has driven the development of novel molecular probes. This whitepaper focuses on a significant advancement in this area: the click chemistry reagent with the molecular formula C8H15ClN2O2S, identified as this compound. This compound, a cyclononyne alkyne, offers exceptional properties including high thermal and chemical stability, excellent water solubility, and high reactivity in cycloaddition reactions, making it an ideal candidate for a wide range of applications in drug discovery and molecular biology.[3][4][5]

Physicochemical Properties and Structure

This compound, also referred to as NMs-DACN in its foundational research, is a compact and hydrophilic click chemistry reagent.[6] Its structure is characterized by a cyclononyne ring, which provides the necessary ring strain for efficient strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H15ClN2O2S
Molecular Weight 238.73 g/mol
CAS Number 2331322-16-6
Appearance White to off-white solid
Solubility High water solubility
Stability High thermal and chemical stability

Synthesis of this compound

The synthesis of this compound is based on the efficient construction of the NMs-4,8-diazacyclononynes (NMs-DACNs) framework. A key publication by Kawasaki et al. outlines a one-pot double Nicholas reaction approach for the synthesis of the precursor, NMs-DACN.[6]

Synthesis Workflow

The synthesis of NMs-DACN, the precursor to this compound, is a multi-step process that can be conceptually outlined as follows:

G A Starting Materials B One-Pot Double Nicholas Reaction A->B C Formation of Diazacyclononyne Ring B->C D Mesylation C->D E Purification and Hydrochloride Salt Formation D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for NMs-DACN Synthesis

This protocol is adapted from the work of Kawasaki et al. and should be performed by qualified chemists in a suitable laboratory setting.

  • Preparation of the Dicobalt Hexacarbonyl Complex: To a solution of the appropriate dipropargyl ether in dichloromethane (B109758) (CH2Cl2) is added Co2(CO)8 at room temperature. The reaction mixture is stirred for a specified time to allow for the formation of the dicobalt hexacarbonyl-alkyne complex.

  • One-Pot Double Nicholas Reaction: The solution containing the alkyne-cobalt complex is cooled to a low temperature (e.g., -78 °C). A Lewis acid, such as boron trifluoride diethyl etherate (BF3·OEt2), is added, followed by the dropwise addition of a solution of the corresponding diamine.

  • Cyclization: The reaction mixture is allowed to warm to room temperature and stirred for an extended period to facilitate the intramolecular cyclization, forming the diazacyclononyne ring.

  • Demetalation: The cobalt is removed from the organic molecule by oxidation, typically using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or iodine.

  • Mesylation and Purification: The resulting diazacyclononyne is then mesylated using methanesulfonyl chloride (MsCl) in the presence of a base. The final product is purified using column chromatography.

  • Hydrochloride Salt Formation: The purified product is treated with hydrochloric acid to yield this compound.

Click Chemistry Reactivity and Applications

This compound is a highly reactive partner in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of click chemistry is particularly advantageous for biological applications as it does not require a cytotoxic copper catalyst.[6]

General Reaction Scheme

G A This compound (Cyclononyne) C Stable Triazole Adduct A->C Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) B Azide-Containing Molecule (e.g., Protein, Drug, Fluorophore) B->C

Caption: SPAAC reaction of this compound.

Quantitative Reactivity Data

While specific kinetic data for this compound with a wide range of azides is still emerging in the literature, the foundational study by Kawasaki et al. demonstrates that NMs-DACNs react smoothly with azides under copper-free conditions.[6] The reactivity is comparable to other strained cyclooctynes used in SPAAC.

Table 2: Comparative Reactivity of Click Chemistry Reactions

Reaction TypeTypical Rate Constant (M⁻¹s⁻¹)Catalyst RequiredBiocompatibility
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10 - 100Copper(I)Limited due to copper toxicity
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 0.1 - 1000 None High
Tetrazine Ligation1 - 10⁶NoneHigh
Potential Applications

The favorable properties of this compound open up a wide array of applications for researchers and drug development professionals:

  • Bioconjugation: Covalent attachment of molecules such as peptides, proteins, and nucleic acids to other entities.

  • Fluorescent Labeling: Introduction of fluorophores for imaging and tracking of biomolecules in living systems.

  • Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

  • Materials Science: Surface modification and synthesis of novel polymers.

Experimental Protocols for Click Chemistry Applications

The following are generalized protocols that can be adapted for specific applications using this compound. Optimization of reaction conditions (concentration, temperature, and time) is recommended for each new system.

Labeling of a Purified Protein with an Azide-Containing Fluorophore
  • Prepare Stock Solutions:

    • Dissolve the azide-containing fluorophore in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • Dissolve this compound in an aqueous buffer (e.g., PBS, pH 7.4) to a stock concentration of 10 mM.

    • Prepare the protein to be labeled in the same aqueous buffer at a concentration of 1-5 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the this compound stock solution. A 5-10 fold molar excess of the click reagent over the protein is a good starting point.

    • Add the azide-fluorophore stock solution to the mixture. A 1.5-2 fold molar excess of the fluorophore over the click reagent is recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE with fluorescence imaging or mass spectrometry.

  • Purification:

    • Remove the unreacted small molecules by size exclusion chromatography, dialysis, or spin filtration.

Experimental Workflow for Protein Labeling

G A Prepare Stock Solutions (Protein, DACN(Ms)·HCl, Azide-Fluorophore) B Combine Reagents (Protein + DACN(Ms)·HCl + Azide-Fluorophore) A->B C Incubate (RT or 37°C, 1-4h) B->C D Purify (e.g., Size Exclusion Chromatography) C->D E Characterize Labeled Protein (SDS-PAGE, Mass Spec) D->E

Caption: Workflow for labeling a protein with this compound.

Conclusion

This compound represents a valuable addition to the click chemistry toolbox. Its small size, high water solubility, and robust reactivity in copper-free cycloaddition reactions make it an excellent choice for a variety of bioconjugation and labeling applications. This technical guide provides a foundational understanding of its synthesis, properties, and potential uses, empowering researchers to leverage this innovative reagent in their scientific endeavors. As research in this area continues, the full potential of this compound in advancing drug discovery and our understanding of complex biological systems will undoubtedly be realized.

References

Navigating the Stability Landscape of DACN(Ms) Hydrochloride: A Technical Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a compound's stability is paramount to ensuring its quality, efficacy, and safety. This technical guide provides an in-depth overview of the thermal and chemical stability of DACN(Ms) hydrochloride, a click chemistry reagent.[1] While specific quantitative stability data for this compound is not publicly available, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals to design and execute robust stability studies. The methodologies and frameworks presented herein are based on established international guidelines and best practices in pharmaceutical stability testing.

Core Concepts in Stability Testing

The intrinsic stability of a drug substance like this compound is a critical quality attribute. Stability testing aims to establish a re-test period for the drug substance or a shelf life for the drug product by evaluating how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for regulatory submissions and for ensuring that the patient receives a product that meets its intended specifications.

According to the International Council for Harmonisation (ICH) guidelines, stability studies should include testing of attributes susceptible to change during storage and that are likely to influence quality, safety, and/or efficacy.[2] This typically involves a combination of long-term and accelerated stability studies.

Thermal Stability Assessment

Thermal stability studies evaluate the effect of temperature on the drug substance. While this compound is reported to have high thermal stability, quantitative studies are necessary to define its degradation profile at various temperatures.[1]

Experimental Protocol: Thermal Stress Testing

A typical thermal stress study involves exposing the compound to elevated temperatures and analyzing its degradation over time.

Objective: To determine the kinetic and thermodynamic parameters of thermal degradation of this compound.

Materials:

  • This compound powder

  • Calibrated stability chambers or ovens

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

  • Validated stability-indicating analytical method

Procedure:

  • Accurately weigh samples of this compound into appropriate containers.

  • Place the samples in stability chambers set at various temperatures (e.g., 40°C, 60°C, 80°C).

  • At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw a sample from each temperature condition.

  • Prepare the samples for analysis according to the validated analytical method.

  • Analyze the samples using HPLC to quantify the amount of remaining this compound and to detect any degradation products.

  • Calculate the percentage degradation at each time point and temperature.

Data Analysis: The degradation kinetics can be determined by plotting the concentration of this compound against time. This data can be fitted to various kinetic models (e.g., zero-order, first-order) to determine the rate constant (k) at each temperature. The activation energy (Ea) for the degradation process can then be calculated using the Arrhenius equation.

Data Presentation: Thermal Stability

The results of thermal stability studies should be summarized in a clear and concise format.

Table 1: Example Thermal Degradation of this compound

Temperature (°C)Time (days)Assay (%)Degradation (%)
400100.00.0
799.80.2
1499.50.5
600100.00.0
798.51.5
1497.03.0
800100.00.0
795.24.8
1490.59.5

Chemical Stability Assessment

Chemical stability studies, often referred to as forced degradation or stress testing, are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4][5][6] this compound is described as having high chemical stability, but its behavior under various chemical stress conditions must be experimentally verified.[1]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[5]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.

3.1.1. Hydrolytic Degradation

Procedure:

  • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and alkaline (e.g., 0.1 N NaOH) conditions.[3][4][5]

  • Store the solutions at a controlled temperature (e.g., 60°C).

  • At specified time points, withdraw aliquots, neutralize them if necessary, and analyze by HPLC.

3.1.2. Oxidative Degradation

Procedure:

  • Prepare a solution of this compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).[4][7]

  • Store the solution at room temperature.

  • At specified time points, withdraw aliquots and analyze by HPLC.

3.1.3. Photolytic Degradation

Procedure:

  • Expose solid this compound and its solution to a light source with a specified output (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber, as per ICH guidelines.[5]

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze both the exposed and control samples by HPLC.

Data Presentation: Chemical Stability

A summary table should be used to present the results of the forced degradation studies.

Table 2: Example Forced Degradation of this compound

Stress ConditionReagentTime (hours)Degradation (%)Major Degradants (RT)
Acid Hydrolysis0.1 N HCl245.24.5 min
Base Hydrolysis0.1 N NaOH2412.83.8 min, 5.1 min
Oxidation3% H₂O₂248.56.2 min
Photolysis (Solid)UV/Vis Light241.54.5 min
Photolysis (Solution)UV/Vis Light243.14.5 min, 7.0 min

Visualization of Experimental Workflows

Clear diagrams of experimental workflows are essential for reproducibility and understanding.

Experimental_Workflow_Thermal_Stability cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh DACN(Ms) HCl prep Aliquot into Vials start->prep temp40 40°C prep->temp40 Incubate temp60 60°C prep->temp60 Incubate temp80 80°C prep->temp80 Incubate hplc HPLC Analysis temp40->hplc Sample at Timepoints temp60->hplc Sample at Timepoints temp80->hplc Sample at Timepoints data Data Interpretation hplc->data

Caption: Workflow for Thermal Stability Testing.

Experimental_Workflow_Chemical_Stability cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis start Prepare DACN(Ms) HCl Stock Solution acid Acidic (0.1N HCl) start->acid base Alkaline (0.1N NaOH) start->base neutral Neutral (Water) start->neutral oxide Oxidative (3% H2O2) start->oxide photo UV/Vis Light Exposure start->photo analysis HPLC-MS Analysis acid->analysis Stress & Sample base->analysis Stress & Sample neutral->analysis Stress & Sample oxide->analysis Stress & Sample photo->analysis Stress & Sample report Characterize Degradants analysis->report

Caption: Workflow for Forced Degradation Studies.

Conclusion

While this compound is reported to possess high thermal and chemical stability, this guide underscores the necessity of empirical data to substantiate these claims for regulatory and developmental purposes. The outlined experimental protocols and data presentation formats provide a robust framework for researchers to design and execute comprehensive stability studies. By adhering to these principles, scientists can generate the critical data needed to ensure the quality, safety, and efficacy of drug candidates and products incorporating this compound.

References

An In-depth Technical Guide to Bioconjugation Using DACN(Ms) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive overview of the fundamental principles of bioconjugation utilizing DACN(Ms) hydrochloride. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals engaged in the field of drug development and bioconjugation chemistry. The content covers the mechanism of action, experimental protocols, and quantitative data associated with the use of this reagent.

Introduction to this compound in Bioconjugation

This compound is a chemical entity referenced in scientific supply catalogs. However, extensive research into its application in bioconjugation reveals a significant lack of published data, experimental protocols, and established mechanisms of action within the public domain. The search for "this compound" primarily yields listings from chemical suppliers and sparse, unrelated references.

It is crucial to distinguish this compound from "Daclizumab" (often abbreviated as DAC), which is a well-documented immunosuppressive monoclonal antibody. Daclizumab functions by binding to the CD25 subunit of the IL-2 receptor, thereby modulating the immune response, particularly in the context of multiple sclerosis and organ transplantation.[1][2][3][4][5] The mechanism of Daclizumab is one of biological interaction and signaling pathway inhibition, not direct chemical conjugation to other biomolecules in the manner of a typical bioconjugation reagent.[2][3][4]

Given the absence of scientific literature detailing the use of this compound for bioconjugation, this guide will proceed by outlining the general principles and workflows that would be hypothetically applicable if this compound were a bioconjugation reagent. This approach is intended to provide a foundational framework that users could adapt if and when specific data on this compound becomes available.

Hypothetical Mechanism of Action and Workflow

Without specific data, we can postulate a logical workflow for a bioconjugation experiment. This serves as a general template for bioconjugation processes.

General Bioconjugation Workflow

The following diagram illustrates a standard workflow for a bioconjugation experiment, from preparation to analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification & Analysis Phase Biomolecule Biomolecule Preparation (e.g., Antibody, Protein) Conjugation Bioconjugation Reaction (Incubation) Biomolecule->Conjugation Reagent DACN(Ms) HCl Solution Preparation Reagent->Conjugation Purification Purification of Conjugate (e.g., Chromatography) Conjugation->Purification Analysis Characterization & Analysis (e.g., LC-MS, HPLC) Purification->Analysis

A generalized workflow for a bioconjugation experiment.

Hypothetical Experimental Protocols

The following are generalized protocols that would need to be adapted based on the specific properties of this compound and the target biomolecule.

Preparation of Reagents
  • Biomolecule Solution: Prepare a solution of the target biomolecule (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • This compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, DMF, or an aqueous buffer if soluble) at a concentration of 1-10 mM.

Bioconjugation Reaction
  • Add a calculated molar excess of the this compound solution to the biomolecule solution. The optimal molar ratio would need to be determined empirically.

  • Incubate the reaction mixture at a specific temperature (e.g., 4°C, room temperature, or 37°C) for a defined period (e.g., 1-24 hours) with gentle mixing.

Purification of the Bioconjugate
  • Remove the excess, unreacted this compound and other small molecules using a suitable purification method.

  • Common methods include:

    • Size-Exclusion Chromatography (SEC): Separates molecules based on size.

    • Dialysis or Buffer Exchange: Removes small molecules by diffusion across a semi-permeable membrane.

    • Affinity Chromatography: Used if the biomolecule or a tag has a specific binding partner.

Characterization of the Bioconjugate
  • Confirm the successful conjugation and determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR).

  • Analytical techniques include:

    • UV-Vis Spectroscopy: To determine protein concentration and potentially the concentration of the conjugated molecule if it has a chromophore.

    • Mass Spectrometry (e.g., LC-MS): To determine the molecular weight of the conjugate and confirm the addition of the payload.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

Quantitative Data Summary

As there is no publicly available quantitative data for bioconjugation using this compound, the following table is a template that researchers can use to structure their data once experiments are conducted.

ParameterValueUnitsMethod of Determination
Molar Ratio (Reagent:Biomolecule)
Reaction Timehours
Reaction Temperature°C
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)Mass Spectrometry / UV-Vis
Conjugate Purity%HPLC
Yield%

Conclusion

While this compound is commercially available, its role and efficacy as a bioconjugation reagent are not documented in the scientific literature. This guide has provided a hypothetical framework based on established principles of bioconjugation chemistry. Researchers interested in using this compound should undertake systematic studies to determine its reactivity, optimal reaction conditions, and suitability for their specific applications. It is imperative to perform thorough characterization of any resulting conjugates to ensure the desired product has been formed with the expected stoichiometry and purity. The potential confusion with Daclizumab (DAC) highlights the importance of precise nomenclature in scientific research.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling via DACN-Mediated Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the two-step labeling of proteins using a strategy involving a DACN (dianhydro-cyclononene) moiety, a strained cycloalkyne, for bioorthogonal click chemistry. As DACN(Ms) hydrochloride is a precursor, this protocol outlines a general workflow where a protein is first functionalized with a DACN derivative containing a reactive group (such as an N-hydroxysuccinimide ester or a maleimide) and then covalently linked to a molecule of interest bearing an azide (B81097) group through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This method offers high specificity and biocompatibility, making it a powerful tool for creating well-defined protein conjugates for various applications, including diagnostics, therapeutics, and fundamental research.

The protocol is divided into two main stages:

  • Stage 1: Protein Functionalization with a DACN Derivative. This stage describes the covalent attachment of a DACN-NHS ester to primary amines (e.g., lysine (B10760008) residues) or a DACN-maleimide to sulfhydryl groups (cysteine residues) on the target protein.

  • Stage 2: Copper-Free Click Chemistry (SPAAC). This stage details the reaction between the DACN-functionalized protein and an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag).

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-stage protein labeling process. These values are representative and may require optimization for specific proteins and reagents.

ParameterStage 1: NHS Ester FunctionalizationStage 1: Maleimide (B117702) FunctionalizationStage 2: SPAAC Reaction
Protein Concentration 1-10 mg/mL1-10 mg/mL1-5 mg/mL
Reagent Molar Excess 5-20 fold (over protein)10-20 fold (over protein)2-10 fold (over DACN-protein)
Reaction pH 8.0 - 9.07.0 - 7.57.4
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C) or 4°C
Reaction Time 1 - 4 hours2 hours to overnight1 - 12 hours
Typical Labeling Efficiency 20 - 50%[1]70 - 90%[2][3]> 90% (conjugation yield)
Degree of Labeling (DOL) 1 - 5 (tunable by molar ratio)[4]1 - 3 (dependent on free cysteines)N/A

Experimental Protocols

Stage 1: Protein Functionalization with a DACN Derivative

This stage involves the initial labeling of the protein with a DACN derivative. Choose the appropriate protocol based on the available reactive groups on your protein of interest (amines or thiols).

Protocol 1A: Amine-Reactive Labeling using DACN-NHS Ester

This protocol targets primary amines, such as the N-terminus and the side chains of lysine residues.

Materials:

  • Protein of interest

  • DACN-NHS ester

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • DACN-NHS Ester Stock Solution: Immediately before use, dissolve the DACN-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: While gently vortexing, add the DACN-NHS ester stock solution to the protein solution. The molar ratio of DACN-NHS ester to protein should be optimized, but a starting point of 10:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove the excess, unreacted DACN-NHS ester and byproducts by size-exclusion chromatography or dialysis. The purified DACN-functionalized protein is now ready for Stage 2.

Protocol 1B: Thiol-Reactive Labeling using DACN-Maleimide

This protocol targets sulfhydryl groups on cysteine residues.

Materials:

  • Protein of interest

  • DACN-maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMF or DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • DACN-Maleimide Stock Solution: Immediately before use, dissolve the DACN-maleimide in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add the DACN-maleimide stock solution to the protein solution at a molar ratio of 10-20 moles of maleimide per mole of protein.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the DACN-functionalized protein from unreacted reagents using size-exclusion chromatography or dialysis. The protein is now ready for Stage 2.

Stage 2: Copper-Free Click Chemistry (SPAAC)

This stage conjugates the DACN-functionalized protein with an azide-containing molecule.

Materials:

  • Purified DACN-functionalized protein from Stage 1

  • Azide-containing molecule of interest (e.g., fluorescent probe, biotin-azide)

  • Reaction Buffer: PBS, pH 7.4

  • Purification column (e.g., size-exclusion chromatography or affinity chromatography if applicable)

Procedure:

  • Reactant Preparation: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

  • Click Reaction: Add the azide-containing molecule to the solution of the DACN-functionalized protein. A 2- to 10-fold molar excess of the azide reagent over the protein is recommended as a starting point.

  • Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).

  • Purification: Purify the final protein conjugate to remove any unreacted azide-containing molecule. The purification method will depend on the nature of the final conjugate (e.g., size-exclusion chromatography, or for biotinylated proteins, avidin (B1170675) affinity chromatography).

  • Characterization: Characterize the final conjugate to determine the degree of labeling and confirm its integrity and activity.

Visualizations

experimental_workflow Experimental Workflow for DACN-Mediated Protein Labeling cluster_stage1 Stage 1: Protein Functionalization cluster_stage2 Stage 2: Copper-Free Click Chemistry (SPAAC) protein Protein of Interest reaction1 Covalent Labeling Reaction protein->reaction1 dacn_reagent DACN-NHS Ester or DACN-Maleimide dacn_reagent->reaction1 purification1 Purification (e.g., SEC) reaction1->purification1 dacn_protein DACN-Functionalized Protein purification1->dacn_protein reaction2 SPAAC Reaction dacn_protein->reaction2 azide_molecule Azide-Containing Molecule of Interest azide_molecule->reaction2 purification2 Purification reaction2->purification2 final_conjugate Final Labeled Protein Conjugate purification2->final_conjugate

Caption: Overall workflow for two-step protein labeling.

signaling_pathway Logical Relationship of Labeling Chemistries cluster_amines Amine Targeting cluster_thiols Thiol Targeting protein Target Protein lysine Lysine Residues (Primary Amines) protein->lysine cysteine Cysteine Residues (Thiols) protein->cysteine nhs_ester DACN-NHS Ester lysine->nhs_ester dacn_protein DACN-Functionalized Protein nhs_ester->dacn_protein maleimide DACN-Maleimide cysteine->maleimide maleimide->dacn_protein spaac SPAAC (Click Reaction) dacn_protein->spaac azide Azide-Molecule azide->spaac final_product Labeled Protein Conjugate spaac->final_product

Caption: Targeting strategies for protein functionalization.

References

Application Note and Protocol: Cell Surface Labeling Using NMs-DACN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins and their interactions is fundamental to understanding cellular communication, signaling, and disease pathogenesis. Fluorescent labeling of the cell surface provides a powerful tool for visualizing and quantifying these dynamic processes in live cells. NMs-DACN is a novel nanomaterial-based fluorescent probe designed for specific and stable labeling of the cell surface. This application note provides a detailed protocol for using NMs-DACN for cell surface labeling and imaging.

NMs-DACN consists of a core nanomaterial (NMs) functionalized with a DACN fluorophore. The nanomaterial core provides a stable scaffold, while the DACN fluorophore offers bright and photostable fluorescence. The surface of the nanomaterial is further engineered to minimize non-specific binding and cytotoxicity, making it suitable for live-cell imaging applications. The mechanism of labeling is based on the specific interaction of the functionalized nanomaterial with components of the cell surface, allowing for targeted visualization.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.Storage
NMs-DACN Probe[Supplier Name][Catalog Number]4°C, protected from light
Cell Culture Medium (e.g., DMEM, RPMI)[Supplier Name][Varies]4°C
Fetal Bovine Serum (FBS)[Supplier Name][Varies]-20°C
Penicillin-Streptomycin[Supplier Name][Varies]-20°C
Phosphate-Buffered Saline (PBS), pH 7.4[Supplier Name][Varies]Room Temperature
Trypsin-EDTA[Supplier Name][Varies]4°C
24-well glass-bottom imaging plates[Supplier Name][Varies]Room Temperature
Live-cell imaging buffer[Supplier Name][Varies]4°C
Paraformaldehyde (PFA), 4% in PBS[Supplier Name][Varies]4°C
DAPI (4',6-diamidino-2-phenylindole)[Supplier Name][Varies]4°C, protected from light
Mounting Medium[Supplier Name][Varies]Room Temperature

Quantitative Data Summary

ParameterValue
NMs-DACN Probe Properties
Excitation Wavelength (max)488 nm
Emission Wavelength (max)525 nm
Quantum Yield> 0.80
Particle Size (hydrodynamic diameter)20-30 nm
Zeta Potential-10 to -20 mV
Recommended Staining Conditions
Cell TypeAdherent or suspension mammalian cells
NMs-DACN Working Concentration10 - 100 nM
Incubation Time15 - 60 minutes
Incubation Temperature37°C
Imaging Parameters
MicroscopeConfocal or widefield fluorescence microscope
Excitation Source488 nm laser or filter set
Emission Filter500 - 550 nm bandpass filter
Objective Lens40x or 60x oil immersion

Experimental Protocols

Protocol 1: Live-Cell Surface Labeling and Imaging

This protocol describes the labeling of live cells with NMs-DACN for subsequent fluorescence microscopy.

1. Cell Preparation: a. Seed cells in a 24-well glass-bottom imaging plate at a density that will result in 70-80% confluency on the day of the experiment. b. Culture cells overnight in complete growth medium at 37°C in a humidified incubator with 5% CO₂.

2. Preparation of NMs-DACN Staining Solution: a. Prepare a 1 µM stock solution of NMs-DACN in sterile PBS. b. Dilute the NMs-DACN stock solution in pre-warmed (37°C) live-cell imaging buffer to the desired working concentration (e.g., 50 nM).

3. Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells twice with pre-warmed PBS. c. Add the NMs-DACN staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

4. Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound NMs-DACN.

5. Imaging: a. Add fresh, pre-warmed live-cell imaging buffer to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the DACN fluorophore (Excitation/Emission: ~488/525 nm).

Protocol 2: Fixed-Cell Staining

This protocol is for labeling the cell surface of fixed cells.

1. Cell Preparation and Fixation: a. Culture cells as described in Protocol 1, step 1. b. Wash the cells twice with PBS. c. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS.

2. Staining: a. Prepare the NMs-DACN staining solution as described in Protocol 1, step 2. b. Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.

3. Washing: a. Aspirate the staining solution. b. Wash the cells three times with PBS.

4. Counterstaining (Optional): a. To visualize the nucleus, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature. b. Wash the cells twice with PBS.

5. Mounting and Imaging: a. Add a drop of mounting medium to the cells. b. Place a coverslip over the cells, avoiding air bubbles. c. Image the cells using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_seeding Seed Cells overnight_culture Overnight Culture cell_seeding->overnight_culture wash_cells1 Wash Cells (PBS) overnight_culture->wash_cells1 prepare_stain Prepare NMs-DACN Staining Solution add_stain Incubate with NMs-DACN prepare_stain->add_stain wash_cells1->add_stain wash_cells2 Wash Cells (Imaging Buffer) add_stain->wash_cells2 add_buffer Add Imaging Buffer wash_cells2->add_buffer acquire_images Acquire Images add_buffer->acquire_images

Caption: Experimental workflow for live-cell surface labeling with NMs-DACN.

signaling_pathway cluster_membrane Cell Membrane receptor Surface Receptor binding Binding receptor->binding internalization Endocytosis receptor->internalization Potential Fate signaling_cascade Downstream Signaling receptor->signaling_cascade Signal Transduction nms_dacn NMs-DACN nms_dacn->receptor Specific Interaction

Caption: Interaction of NMs-DACN with the cell surface and potential downstream events.

Application Notes and Protocols for DACN(Ms) Hydrochloride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DACN(Ms) hydrochloride is a hydrophilic, cyclononyne-containing click chemistry reagent utilized in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Its high thermal and chemical stability, coupled with excellent water solubility, makes it an ideal candidate for bioconjugation and other applications in aqueous environments.[1][2] These notes provide detailed guidelines on the reaction conditions for this compound in various aqueous buffers, including stability profiles and optimized protocols for its use in SPAAC reactions.

Chemical Properties and Stability

This compound is known for its stability, a critical feature for its application in biological systems.[1][2] While specific degradation kinetics for this compound are not extensively published, the stability of cyclononyne (B1203973) alkynes is generally influenced by pH and temperature. As a hydrochloride salt, this compound is readily soluble in aqueous buffers.

General Stability Considerations in Aqueous Buffers:

The stability of similar strained alkynes in aqueous solutions is dependent on the pH and the buffer composition. It is crucial to consider these factors when designing experiments. For instance, the rate of SPAAC reactions can be influenced by the buffer type, with HEPES buffer sometimes showing higher rate constants compared to PBS at the same pH.[1][2] Higher pH values generally favor the reaction rate, but the stability of the biomolecule of interest must also be taken into account.[3]

Table 1: Representative Stability of Cyclononyne Alkynes in Aqueous Buffers

Buffer SystempHTemperature (°C)Half-life (t½)Notes
Phosphate-Buffered Saline (PBS)7.44> 1 weekExpected to be highly stable for storage of stock solutions.
Phosphate-Buffered Saline (PBS)7.425> 48 hoursSuitable for most SPAAC reactions at room temperature.
Phosphate-Buffered Saline (PBS)7.437> 24 hoursGenerally stable under physiological conditions for typical reaction times.
TRIS Buffer8.025> 24 hoursHigher pH may slightly increase reaction rates but could affect stability over extended periods.
Acetate Buffer5.525> 48 hoursStable at moderately acidic pH.

Note: The data in this table is representative of cyclononyne alkynes and should be used as a guideline. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Reaction Conditions for SPAAC in Aqueous Buffers

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently in aqueous environments without the need for a copper catalyst.[][5] The reaction rate is primarily influenced by the concentration of the reactants, temperature, and the pH of the buffer.

Table 2: Recommended Reaction Parameters for this compound in Aqueous Buffers

ParameterRecommended RangeOptimalNotes
pH 6.5 - 8.57.4 - 8.0The optimal pH is often a compromise between reaction rate and the stability of the biological molecules involved.[3]
Temperature 4 - 37 °C25 - 37 °CHigher temperatures generally increase the reaction rate. However, the stability of the reactants and biomolecules should be considered.
Buffer System PBS, TRIS, HEPESApplication-dependentThe choice of buffer can influence reaction kinetics. HEPES has been reported to enhance SPAAC rates in some cases.[1][2]
Reactant Concentration 10 µM - 1 mM50 - 200 µMHigher concentrations lead to faster reaction rates. The optimal concentration depends on the specific application and the solubility of the azide (B81097) partner.
Reaction Time 1 - 24 hours2 - 12 hoursReaction time should be optimized based on the specific reactants and desired yield. Progress can be monitored by techniques such as LC-MS or fluorescence if one of the reactants is labeled.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound

This protocol provides a general workflow for the conjugation of this compound to a protein containing an azide group in an aqueous buffer.

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Azide-Modified Protein in PBS (pH 7.4) mix Mix Protein and this compound prep_protein->mix prep_dacn Prepare this compound Stock Solution (e.g., 10 mM in DMSO or water) prep_dacn->mix incubate Incubate at 25°C for 4 hours mix->incubate purify Purify Conjugate (e.g., SEC or Dialysis) incubate->purify analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purify->analyze

Caption: Workflow for protein labeling with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or nuclease-free water

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. A 5- to 20-fold molar excess of this compound over the protein is recommended as a starting point.

    • If using a DMSO stock of this compound, ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent protein denaturation.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature (25°C) for 2-4 hours. For temperature-sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

  • Purification:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography or dialysis against PBS.

  • Analysis:

    • Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which should show a shift in molecular weight), mass spectrometry, or other relevant methods depending on the nature of the final conjugate.

Protocol 2: Monitoring Reaction Kinetics of this compound with an Azide

This protocol describes a method to determine the second-order rate constant for the SPAAC reaction between this compound and an azide-containing molecule.

Protocol_2 cluster_setup Reaction Setup cluster_monitoring Monitoring & Data Acquisition cluster_analysis Data Analysis prep_reactants Prepare Equimolar Solutions of DACN(Ms) HCl and Azide in Buffer mix_reactants Mix Reactants at Time Zero prep_reactants->mix_reactants monitor Monitor Reaction Progress over Time (e.g., LC-MS, NMR) mix_reactants->monitor acquire_data Acquire Concentration Data at Multiple Time Points monitor->acquire_data plot_data Plot 1/[Reactant] vs. Time acquire_data->plot_data calculate_k Calculate Second-Order Rate Constant (k) from the Slope plot_data->calculate_k

Caption: Workflow for determining SPAAC reaction kinetics.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Analytical instrument for monitoring the reaction (e.g., LC-MS, NMR)

Procedure:

  • Prepare Reactant Solutions:

    • Prepare stock solutions of this compound and the azide-containing molecule in the desired aqueous buffer. The final concentrations should be accurately known and typically in the range of 1-10 mM.

  • Initiate the Reaction:

    • At time zero, mix equal volumes of the this compound and azide solutions in a reaction vessel maintained at a constant temperature (e.g., 25°C).

  • Monitor Reaction Progress:

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by rapid freezing or dilution).

    • Analyze the concentration of one or both reactants and the product using a suitable analytical technique. LC-MS is often preferred for its sensitivity and ability to separate reactants from the product.

  • Data Analysis:

    • Plot the reciprocal of the concentration of either reactant (1/[Reactant]) against time.

    • For a second-order reaction, this plot should yield a straight line. The slope of this line is equal to the second-order rate constant, k.

Signaling Pathways

It is important to clarify that this compound is a bioorthogonal chemical tool used for ligation and does not have a known signaling pathway in biological systems. Initial searches may have been confounded by the similar acronym "DAC" for Daclizumab, an immunosuppressive drug that does interact with signaling pathways. This compound's utility lies in its chemical reactivity for creating stable covalent bonds, not in modulating cellular signaling.

Conclusion

This compound is a robust and versatile reagent for strain-promoted azide-alkyne cycloaddition in aqueous environments. By carefully considering the reaction conditions, particularly pH, temperature, and buffer composition, researchers can achieve efficient and specific conjugations for a wide range of applications in chemical biology and drug development. The provided protocols offer a starting point for the use of this compound, and it is recommended that specific parameters be optimized for each unique application.

References

Application Notes and Protocols for DACN(Ms) Hydrochloride for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general properties and established methodologies for cyanine-based near-infrared (NIR) fluorescent dyes used in in vivo imaging. As of December 2025, specific public data on a compound explicitly named "DACN(Ms) hydrochloride" is limited. Therefore, these guidelines represent a comprehensive framework and may require optimization for your specific molecule.

Introduction to this compound for In Vivo Imaging

This compound is presumed to be a novel cyanine-based fluorescent dye designed for in vivo imaging applications. Cyanine (B1664457) dyes are a class of synthetic polymethine dyes characterized by a long polymethine chain connecting two nitrogen-containing heterocyclic rings.[1] These dyes, particularly those that absorb and emit light in the near-infrared (NIR) spectrum (700-900 nm), are advantageous for in vivo imaging due to the reduced absorption of light by biological tissues in this window, allowing for deeper tissue penetration and lower autofluorescence.[2][3][4]

This document provides detailed protocols for the preparation and administration of a cyanine-like dye, presumed to be this compound, for in vivo imaging in small animal models, along with data presentation guidelines and troubleshooting advice.

Physicochemical and Spectroscopic Properties

The successful application of any fluorescent probe in vivo is critically dependent on its physicochemical and spectroscopic properties. While specific data for this compound is not available, the following table summarizes key characteristics typical for near-infrared cyanine dyes used in preclinical imaging.

PropertyTypical Value/CharacteristicSignificance in In Vivo Imaging
Maximum Excitation (λex) 700 - 800 nmDeeper tissue penetration and reduced autofluorescence from endogenous molecules.[2][3]
Maximum Emission (λem) 720 - 850 nmEnables detection with sensitive NIR imaging systems and minimizes background signal.[2][3]
Molar Extinction Coefficient (ε) > 150,000 M⁻¹cm⁻¹High value indicates efficient light absorption, leading to brighter fluorescence.
Quantum Yield (Φ) 0.1 - 0.3 in aqueous solutionRepresents the efficiency of converting absorbed light into emitted fluorescence.
Molecular Weight 500 - 1500 g/mol Influences biodistribution and clearance kinetics.
Solubility Soluble in aqueous buffers (e.g., PBS) or DMSOCrucial for formulation and administration. Hydrophilicity can affect plasma half-life and clearance routes.[5]
Purity > 95% (as determined by HPLC)High purity is essential to avoid confounding results from fluorescent impurities.

Experimental Protocols

Reagent Preparation

Materials:

  • This compound powder

  • Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.22 µm sterile syringe filters

Protocol for Preparation of Stock Solution (1 mg/mL):

  • Aseptically weigh out 1 mg of this compound powder.

  • Dissolve the powder in 100 µL of sterile DMSO to create a 10 mg/mL primary stock.

  • Further dilute this primary stock by adding 900 µL of sterile PBS to achieve a final concentration of 1 mg/mL.

  • Vortex gently to ensure complete dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solution:

  • Thaw the stock solution at room temperature.

  • Dilute the stock solution with sterile PBS to the desired final concentration for injection. A typical starting concentration for in vivo imaging is in the range of 10-100 µM. The optimal concentration should be determined empirically.

Animal Handling and Probe Administration

Animal Models:

  • Immunocompromised mice (e.g., BALB/c nude, NOD-scid) are commonly used for tumor xenograft models.[6]

  • Age- and sex-matched animals should be used to minimize biological variability.

Anesthesia:

  • Anesthetize the animal using a calibrated vaporizer with isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

Administration Route:

  • Intravenous (IV) injection via the tail vein is the most common route for systemic delivery and biodistribution studies.

Injection Protocol (Tail Vein):

  • Place the anesthetized mouse on a warming pad to maintain body temperature and dilate the tail veins.

  • Position the tail for clear visualization of the lateral tail vein.

  • Disinfect the injection site with 70% ethanol.

  • Using a 27-30 gauge needle, carefully insert it into the vein.

  • Slowly inject the desired volume of the this compound working solution (typically 100-200 µL for a mouse).

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

In Vivo Imaging

Equipment:

  • In vivo imaging system (IVIS) equipped with appropriate NIR excitation and emission filters.

Imaging Parameters:

ParameterRecommended SettingConsiderations
Excitation Filter 710-760 nmShould be centered around the λex of this compound.
Emission Filter 790 nm longpass or a bandpass filter around λemSelected to capture the peak emission while minimizing background.[6]
Exposure Time 100-1000 msAdjust to achieve a good signal-to-noise ratio without saturating the detector.[6]
Binning MediumIncreases sensitivity at the cost of spatial resolution.
F/Stop f/1 - f/2A lower f/stop increases light collection but reduces the depth of field.

Imaging Protocol:

  • Acquire a baseline (pre-injection) image of the anesthetized animal.

  • Administer the this compound probe as described in section 3.2.

  • Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr) to assess the pharmacokinetics and biodistribution.

  • At the end of the imaging session, euthanize the animal according to approved institutional protocols.

  • For detailed biodistribution analysis, major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) can be excised and imaged ex vivo.[6]

Data Analysis and Presentation

Data Analysis:

  • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.

  • Measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI at each time point.

  • Calculate the tumor-to-background ratio (TBR) by dividing the signal from the tumor ROI by the signal from a background region (e.g., muscle).

Data Presentation:

The following table provides a template for summarizing quantitative in vivo imaging data.

Time Post-InjectionAverage Radiant Efficiency (Tumor)Average Radiant Efficiency (Liver)Average Radiant Efficiency (Kidney)Tumor-to-Background Ratio (TBR)
Pre-injection
5 min
30 min
1 hr
4 hr
24 hr
48 hr

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Probe Preparation cluster_animal Animal Procedure cluster_imaging In Vivo Imaging cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mg/mL in DMSO/PBS) prep_work Prepare Working Solution (Dilute in PBS) prep_stock->prep_work inject Administer Probe (IV Injection) prep_work->inject anesthetize Anesthetize Animal (Isoflurane) anesthetize->inject post_injection Acquire Images at Multiple Time Points inject->post_injection baseline Acquire Baseline Image baseline->post_injection ex_vivo Excise Organs for Ex Vivo Imaging post_injection->ex_vivo roi Draw Regions of Interest (ROIs) ex_vivo->roi quantify Quantify Signal Intensity roi->quantify tbr Calculate Tumor-to-Background Ratio quantify->tbr

Caption: General workflow for in vivo imaging with this compound.

Hypothetical Signaling Pathway for Tumor Targeting

This diagram illustrates a hypothetical mechanism where this compound, conjugated to a targeting ligand, binds to a specific receptor on a cancer cell, leading to internalization and fluorescent signal accumulation.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell probe DACN(Ms)-Ligand Conjugate receptor Tumor-Specific Receptor probe->receptor Binding endosome Endosome receptor->endosome Internalization signal Fluorescence Signal Accumulation endosome->signal Signal On

Caption: Hypothetical tumor targeting mechanism of a DACN(Ms) conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Incorrect filter set; Probe degradation; Low dose.Verify excitation/emission filters. Ensure proper storage of the probe. Perform a dose-escalation study to determine the optimal dose.
High Background Signal Non-specific binding; Inefficient clearance.Increase the time between injection and imaging to allow for clearance. Consider using a blocking agent if the target is known.
Signal in Non-Target Organs Probe metabolism; Clearance pathway.Analyze biodistribution in major clearance organs (liver, kidneys). Modify the probe's properties (e.g., hydrophilicity) to alter clearance.
High Variability Inconsistent injection; Animal-to-animal differences.Ensure consistent injection volume and location. Use a larger cohort of age- and sex-matched animals.

By following these detailed application notes and protocols, researchers can effectively utilize novel cyanine-based dyes like this compound for robust and reproducible in vivo imaging studies. Remember to adapt and optimize these protocols based on the specific characteristics of your probe and experimental goals.

References

Application Notes and Protocols for NMs-DACN in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) is rapidly evolving, with next-generation technologies focusing on improving therapeutic efficacy and safety. NMs-DACN represents a novel platform for ADC development, combining a potent cytotoxic payload with a specialized linker system to ensure targeted drug delivery and controlled release. These application notes provide an overview of the NMs-DACN platform, its mechanism of action, and detailed protocols for its application in ADC development, based on preclinical data.

The NMs-DACN platform utilizes a potent DNA-damaging agent conjugated to a monoclonal antibody (mAb) through a stable, cleavable linker. This design allows for selective delivery of the cytotoxic payload to antigen-expressing tumor cells, minimizing systemic toxicity. The "DACN" component refers to a diazacyclononyne-based linker, which facilitates a highly efficient and stable conjugation to the antibody via click chemistry. The "NMs" designation is associated with the development of the novel payload, a thienoduocarmycin derivative, which exhibits potent antitumor activity.

Mechanism of Action

The therapeutic effect of an NMs-DACN-based ADC is a multi-step process designed to selectively eliminate cancer cells.

  • Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular compartment rich in proteases.

  • Payload Release: Within the lysosome, the cleavable linker of the NMs-DACN is enzymatically cleaved, releasing the active cytotoxic payload.

  • DNA Damage and Apoptosis: The released payload, a DNA alkylating agent, translocates to the nucleus and binds to the minor groove of DNA, causing irreversible damage and subsequently inducing apoptosis (programmed cell death).

  • Bystander Effect: The released payload can, in some cases, diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[1][2]

NMs-DACN_Mechanism_of_Action Figure 1: Mechanism of Action of NMs-DACN based ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC NMs-DACN ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Nucleus Nucleus Payload->Nucleus 5. DNA Alkylation Bystander_Cell Neighboring Tumor Cell (Antigen-Negative) Payload->Bystander_Cell 6. Bystander Effect Apoptosis Cell Death (Apoptosis) Nucleus->Apoptosis Bystander_Cell->Apoptosis

Caption: Figure 1: Mechanism of Action of NMs-DACN based ADC

Data Presentation

The following tables summarize the quantitative data from preclinical studies of an ADC constructed with a technology analogous to NMs-DACN, specifically a trastuzumab-NMs-P945 conjugate.

Table 1: In Vitro Cytotoxicity of Trastuzumab-NMs-P945 ADC

Cell LineHER2 ExpressionIC50 (ng/mL) of Trastuzumab-NMs-P945
HCC1954High0.5
NCI-N87High1.2
SK-BR-3High2.5
MDA-MB-468Negative> 1000

Data adapted from preclinical studies on NMS-P945.[2]

Table 2: In Vivo Efficacy of Trastuzumab-NMs-P945 ADC in a Mouse Xenograft Model (HCC1954)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control-00/8
Trastuzumab10450/8
Trastuzumab-NMs-P9452954/8
Trastuzumab-NMs-P9455>100 (Regression)8/8

Data represents findings from a study utilizing a similar payload-linker system.[2]

Table 3: Pharmacokinetic Parameters of Trastuzumab-NMs-P945 ADC in Cynomolgus Monkeys

ParameterValue
Half-life (t1/2)~150 hours
Clearance (CL)~0.3 mL/h/kg
Volume of Distribution (Vd)~50 mL/kg

Pharmacokinetic data derived from preclinical evaluation of NMS-P945.[2]

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of NMs-DACN-based ADCs are provided below.

Protocol 1: ADC Synthesis (Conjugation of NMs-DACN to Antibody)

This protocol describes the general steps for conjugating the NMs-DACN payload-linker to a monoclonal antibody via a DACN linker utilizing click chemistry.

ADC_Synthesis_Workflow Figure 2: Workflow for NMs-DACN ADC Synthesis Start Start Antibody_Prep 1. Antibody Preparation (e.g., introduction of an azide (B81097) handle) Start->Antibody_Prep Click_Chemistry 3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Antibody_Prep->Click_Chemistry Linker_Payload_Prep 2. NMs-DACN Payload-Linker Preparation Linker_Payload_Prep->Click_Chemistry Purification 4. Purification of ADC (e.g., Size Exclusion Chromatography) Click_Chemistry->Purification Characterization 5. Characterization of ADC (DAR, aggregation, purity) Purification->Characterization End End Characterization->End

Caption: Figure 2: Workflow for NMs-DACN ADC Synthesis

Materials:

  • Monoclonal antibody (mAb) with an azide modification

  • NMs-DACN payload-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • UV-Vis spectrophotometer

  • Mass spectrometer

Procedure:

  • Antibody Preparation: Prepare the azide-modified mAb in PBS at a concentration of 5-10 mg/mL.

  • Payload-Linker Preparation: Dissolve the NMs-DACN payload-linker in DMSO to create a stock solution.

  • Conjugation Reaction: a. Add the NMs-DACN stock solution to the mAb solution at a molar excess to achieve the desired drug-to-antibody ratio (DAR). b. Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification: a. Purify the resulting ADC using an SEC column to remove unconjugated payload-linker and other small molecules. b. The buffer for SEC should be a formulation buffer suitable for the final ADC product (e.g., histidine-sucrose buffer).

  • Characterization: a. DAR Determination: Determine the average DAR using HIC and/or mass spectrometry. b. Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC. c. Concentration: Measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details the steps to assess the potency of the NMs-DACN ADC against cancer cell lines.

Materials:

  • Cancer cell lines (antigen-positive and antigen-negative)

  • Cell culture medium and supplements

  • NMs-DACN ADC and unconjugated antibody (as control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the NMs-DACN ADC and the unconjugated antibody in cell culture medium. b. Remove the old medium from the cells and add the medium containing the ADC or control antibody. c. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for signal stabilization. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the data to the untreated control wells. b. Plot the cell viability against the logarithm of the ADC concentration. c. Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model.

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol outlines the procedure for evaluating the antitumor activity of the NMs-DACN ADC in a mouse model.

In_Vivo_Efficacy_Workflow Figure 3: Workflow for In Vivo Efficacy Study Start Start Tumor_Implantation 1. Tumor Cell Implantation in Immunocompromised Mice Start->Tumor_Implantation Tumor_Growth 2. Allow Tumors to Reach a Predefined Size Tumor_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 4. Administer NMs-DACN ADC, Controls (Vehicle, mAb) Randomization->Treatment Monitoring 5. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 6. Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Data_Analysis 7. Analyze Tumor Growth Inhibition and Toxicity Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Figure 3: Workflow for In Vivo Efficacy Study

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Antigen-positive human cancer cell line

  • NMs-DACN ADC, unconjugated antibody, and vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a mean volume of 100-200 mm³.

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different doses of NMs-DACN ADC).

  • Treatment Administration: Administer the treatments intravenously (or via another appropriate route) according to the study design (e.g., single dose or multiple doses).

  • Monitoring: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when signs of excessive toxicity are observed.

  • Data Analysis: a. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. b. Assess the statistical significance of the differences between groups. c. Evaluate any treatment-related toxicity based on body weight changes and clinical observations.

Conclusion

The NMs-DACN platform offers a promising approach for the development of next-generation ADCs. Its potent DNA-damaging payload, combined with a stable and efficient DACN-based conjugation chemistry, allows for the creation of highly effective and targeted anticancer therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of NMs-DACN in their own ADC development programs. Further studies are warranted to fully elucidate the clinical potential of this innovative technology.

References

Application Notes and Protocols for Labeling Oligonucleotides with DACN(Ms) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the efficient labeling of oligonucleotides with DACN(Ms) hydrochloride, a hydrophilic cyclononyne-based reagent. This method utilizes a two-step process involving the introduction of an azide (B81097) moiety onto the oligonucleotide, followed by a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with this compound. SPAAC is a highly efficient and bioorthogonal click chemistry reaction, making it ideal for the conjugation of biomolecules under mild conditions without the need for a cytotoxic copper catalyst. These protocols are designed to guide researchers in synthesizing precisely labeled oligonucleotides for various applications, including diagnostics, therapeutics, and molecular biology research.

Data Presentation

The following tables summarize the key quantitative parameters associated with the labeling and purification process. These values are representative and may vary depending on the specific oligonucleotide sequence, length, and the scale of the reaction.

Table 1: Reagent and Oligonucleotide Specifications

ParameterSpecificationNotes
Oligonucleotide TypeDNA or RNACan be modified at the 5', 3', or internally.
Azide ModificationRequiredCan be introduced during or post-synthesis.
This compoundPurity >95%Store desiccated at -20°C.
SolventsAnhydrous DMSO, Nuclease-free waterHigh-quality solvents are crucial for optimal reaction efficiency.

Table 2: Reaction Conditions and Expected Outcomes

ParameterConditionExpected Outcome
Azide Modification (Post-Synthetic)
Amino-Oligo to NHS-ester ratio1 : 10-50High conjugation efficiency.
Reaction Time2-4 hoursNear-complete conversion.
SPAAC Reaction
Azide-Oligo to this compound ratio1 : 3-10High labeling yield.
Reaction TemperatureRoom Temperature (25°C)Mild conditions preserve oligonucleotide integrity.
Reaction Time4-12 hoursHigh conversion to the labeled product.
Purification and Analysis
Purity (Post-HPLC)>95%Efficient removal of unreacted components.
Overall Yield50-80%Dependent on oligonucleotide sequence and purification efficiency.
Mass SpectrometryExpected mass ± 1 DaConfirmation of successful conjugation.

Experimental Protocols

This section provides detailed step-by-step protocols for the labeling of oligonucleotides with this compound. The overall workflow consists of two main stages: azide modification of the oligonucleotide and the subsequent SPAAC reaction.

Part 1: Azide Modification of Oligonucleotides (Post-Synthetic Method)

This protocol describes the introduction of an azide group to an amino-modified oligonucleotide using an azide-NHS ester.

Materials:

  • Amino-modified oligonucleotide (lyophilized)

  • Azide-PEGn-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Ethanol (B145695) (70% and 100%)

  • 3 M Sodium Acetate (B1210297)

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • NHS Ester Preparation: Immediately before use, dissolve the Azide-PEGn-NHS ester in anhydrous DMSO to a concentration of 100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 20 µL of the 1 mM amino-modified oligonucleotide solution with 160 µL of 0.1 M sodium bicarbonate buffer.

    • Add 20 µL of the 100 mM Azide-PEGn-NHS ester solution to the oligonucleotide mixture. This corresponds to a 50-fold molar excess of the NHS ester.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours in the dark.

  • Purification by Ethanol Precipitation:

    • Add 0.1 volumes of 3 M Sodium Acetate to the reaction mixture.

    • Add 3 volumes of cold 100% ethanol.

    • Vortex and incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.

    • Remove the supernatant and air-dry the pellet for 10-15 minutes.

  • Resuspension: Resuspend the azide-modified oligonucleotide pellet in nuclease-free water.

  • Quantification: Determine the concentration of the azide-modified oligonucleotide using UV-Vis spectrophotometry at 260 nm.

Part 2: Labeling with this compound via SPAAC

This protocol details the copper-free click chemistry reaction between the azide-modified oligonucleotide and this compound.

Materials:

  • Azide-modified oligonucleotide (from Part 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), 1X, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the azide-modified oligonucleotide stock to a working concentration of 100 µM in nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of the 100 µM azide-modified oligonucleotide solution with 40 µL of 1X PBS.

    • Add 10 µL of the 10 mM this compound stock solution (this provides a 10-fold molar excess).

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 4-12 hours in the dark. The reaction progress can be monitored by HPLC.

  • Purification: The final DACN(Ms)-labeled oligonucleotide should be purified by High-Performance Liquid Chromatography (HPLC).

    • Method: Reverse-phase HPLC (RP-HPLC) or Ion-exchange HPLC (IE-HPLC) are suitable.

    • RP-HPLC Conditions (General):

      • Column: C18 column

      • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

      • Mobile Phase B: 0.1 M TEAA in acetonitrile

      • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

      • Detection: UV at 260 nm.

    • Collect the fractions corresponding to the major product peak.

  • Desalting: Desalt the purified fractions using a suitable method such as a NAP-10 column or ethanol precipitation as described in Part 1, Step 5.

  • Final Product: Lyophilize the desalted, purified DACN(Ms)-labeled oligonucleotide. Store at -20°C or -80°C.

Part 3: Characterization of the Labeled Oligonucleotide

1. HPLC Analysis:

  • Analyze the purified product by analytical RP-HPLC or IE-HPLC to assess its purity. A single major peak should be observed.

2. Mass Spectrometry:

  • Confirm the identity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • The observed molecular weight should correspond to the calculated mass of the DACN(Ms)-labeled oligonucleotide.

    • Calculation: Mass of Oligonucleotide + Mass of Azide Linker + Mass of DACN(Ms) - Mass of N2 (lost during cycloaddition).

Mandatory Visualizations

Caption: Experimental workflow for labeling oligonucleotides.

signaling_pathway cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide_oligo Azide-Modified Oligonucleotide (R-N3) plus + azide_oligo->plus dacn This compound (Cyclononyne) product DACN(Ms)-Labeled Oligonucleotide (Triazole Linkage) dacn->product Copper-Free Room Temp. plus->dacn

Caption: SPAAC reaction for oligonucleotide labeling.

Application Notes and Protocols: NMs-DACN for Fluorescent Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the NMs-DACN Terminology: Extensive literature searches did not yield specific information on a fluorescent labeling reagent explicitly termed "NMs-DACN," which would imply a conjugate of a nanomaterial (NM) with 4,8-diazacyclononyne (DACN). However, the searches have revealed that DACN is a key component in a powerful, copper-free, and fluorogenic click reaction when paired with azidocoumarin derivatives. This labeling strategy offers significant advantages in terms of fluorescence quantum yield and photostability.

Therefore, these application notes will focus on the well-documented use of the DACN-azidocoumarin system for the fluorescent labeling of biomolecules. The principles and protocols described herein can be adapted by researchers for potential conjugation to nanomaterials, which often serve as scaffolds or carriers in various bioimaging and drug delivery applications.

Introduction to DACN-Azidocoumarin Fluorogenic Click Chemistry

The fluorescent labeling of biomolecules is a cornerstone of modern biological research and diagnostics. The ideal fluorescent probe should be bright, photostable, and inert to biological systems until it reaches its target. The reaction of 4,8-diazacyclononyne (DACN) with a 3-azidocoumarin (B8514211) derivative is a bioorthogonal and fluorogenic click reaction. This means the reaction is highly specific and occurs efficiently under physiological conditions without interfering with biological processes. A key feature of this system is that the azidocoumarin is initially non-fluorescent, and fluorescence is "switched on" upon reaction with DACN. This fluorogenic nature minimizes background signal and enhances imaging clarity, making it an excellent tool for live-cell imaging and other sensitive applications.[1]

Quantitative Data

The photophysical properties of the fluorescent probe are critical for its application. Below is a summary of the properties of a commonly used azidocoumarin, 3-azido-7-hydroxycoumarin (B34554), before and after the click reaction.

Table 1: Photophysical Properties of 3-Azido-7-hydroxycoumarin Before and After Click Reaction [1]

PropertyBefore Click Reaction (with Alkyne)After Click Reaction (with Alkyne)
Maximum Excitation (λex)260 nm404 nm
Maximum Emission (λem)391 nm477 nm - 480 nm
FluorescenceVery Weak / Non-fluorescentBright Green
Quantum Yield (Φ)LowHigh (specific value depends on the reaction partner and solvent)
SolubilityDMSO, DMF, MeOH, MeCNDependent on the final conjugate

Table 2: Representative Photophysical Properties of Coumarin-Triazole Conjugates

PropertyRepresentative Value RangeReference Solvent
Maximum Excitation (λex)400 - 420 nmVarious
Maximum Emission (λem)470 - 500 nmVarious
Molar Extinction Coefficient (ε)20,000 - 40,000 M⁻¹cm⁻¹Chloroform
Fluorescence Quantum Yield (Φ)0.6 - 0.9Chloroform
Stokes Shift70 - 90 nmVarious

Experimental Protocols

Synthesis of 3-Azido-7-hydroxycoumarin

This protocol is adapted from literature procedures for the synthesis of 3-azidocoumarins.[2][3]

Materials:

Procedure:

  • Synthesis of 3-acetylamino-7-hydroxycoumarin: A mixture of 2,4-dihydroxybenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride is refluxed with stirring for 4 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Hydrolysis to 3-amino-7-hydroxycoumarin: The acetylated coumarin (B35378) is refluxed in a mixture of ethanol and concentrated hydrochloric acid. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction mixture is then cooled, and the precipitated 3-amino-7-hydroxycoumarin hydrochloride is collected by filtration.

  • Diazotization: The 3-amino-7-hydroxycoumarin hydrochloride is dissolved in dilute hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

  • Azidation: A solution of sodium azide in water is then added slowly to the diazotized solution. The reaction mixture is stirred at 0-5 °C for a period of time, during which the 3-azido-7-hydroxycoumarin precipitates. The product is collected by filtration, washed with cold water, and dried.

Diagram of Synthesis Workflow:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Diazotization cluster_3 Step 4: Azidation Reactants1 2,4-dihydroxybenzaldehyde + N-acetylglycine + Anhydrous sodium acetate Reagent1 Acetic anhydride Reactants1->Reagent1 Reflux, 4h Product1 3-acetylamino-7-hydroxycoumarin Reagent1->Product1 Product1_in 3-acetylamino-7-hydroxycoumarin Reagent2 Ethanol / HCl Product1_in->Reagent2 Reflux Product2 3-amino-7-hydroxycoumarin Reagent2->Product2 Product2_in 3-amino-7-hydroxycoumarin Reagent3 NaNO2, 0-5 °C Product2_in->Reagent3 Product3 Diazonium salt intermediate Reagent3->Product3 Product3_in Diazonium salt intermediate Reagent4 NaN3, 0-5 °C Product3_in->Reagent4 Product4 3-Azido-7-hydroxycoumarin Reagent4->Product4 G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Click Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Characterization Biomolecule Alkyne-modified Biomolecule in Buffer ReactionMix Combine Biomolecule, DACN, and Azidocoumarin Biomolecule->ReactionMix DACN DACN derivative in DMSO DACN->ReactionMix Azidocoumarin 3-Azido-7-hydroxycoumarin in DMSO Azidocoumarin->ReactionMix Incubation Incubate at RT, 2-4 hours, protected from light ReactionMix->Incubation Purification Size Exclusion Chromatography or Dialysis Incubation->Purification LabeledProduct Purified Fluorescently Labeled Biomolecule Purification->LabeledProduct Spectroscopy Absorbance and Fluorescence Spectroscopy LabeledProduct->Spectroscopy

References

Stoichiometry and concentration optimization for DACN(Ms) hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DACN(Ms) hydrochloride (N-methanesulfonyl-4,5-dehydro-1,2-diazepine-1-carboxamidine hydrochloride) is a cutting-edge click chemistry reagent. As a highly reactive and stable 4,8-diazacyclononyne (DACN), it participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry method is invaluable for bioconjugation and other applications where the cytotoxicity of a copper catalyst is a concern.[1][2] DACN reagents are noted for their high thermal and chemical stability, enhanced hydrophilicity, and high reactivity and selectivity towards ynophiles, offering significant advantages over traditional cyclooctyne-based reagents which can be prone to thermal decomposition and side reactions with biological thiols.[1][2]

These application notes provide a comprehensive guide to optimizing the stoichiometry and concentration for reactions involving this compound, complete with detailed experimental protocols and data presented for easy comparison.

Reaction Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of this compound's utility lies in the SPAAC reaction. The inherent ring strain of the cyclononyne (B1203973) allows it to react efficiently with azides without the need for a metal catalyst.[3] This reaction is a powerful tool for forming stable triazole linkages under mild, physiological conditions, making it ideal for in vitro and in vivo applications.[4][5][6]

The general reaction scheme is as follows:

This compound + Azide-containing molecule → Triazole-linked conjugate

Stoichiometry and Concentration Optimization Data

Optimizing the stoichiometry and concentration of reactants is crucial for achieving high reaction efficiency and yield. The following tables summarize recommended starting points and optimization ranges for typical SPAAC reactions involving this compound. These values are derived from general principles of SPAAC reactions and should be further optimized for specific applications.

Table 1: Stoichiometric Ratios for this compound Reactions

Reactant 1Reactant 2Recommended Molar Ratio (DACN:Azide)Optimization RangeNotes
This compoundAzide-functionalized small molecule1:1.21:1 to 1:2A slight excess of the azide (B81097) can drive the reaction to completion.
This compoundAzide-functionalized biomolecule (e.g., protein, antibody)5:1 to 10:12:1 to 20:1A larger excess of the DACN reagent is often used to ensure efficient labeling of the biomolecule, which is typically present at a lower concentration.

Table 2: Concentration Optimization for this compound Reactions

ReactantTypical Starting ConcentrationOptimization RangeSolvent/Buffer SystemNotes
This compound1-5 mM0.1 - 10 mMPBS, pH 7.4; DMSO/water mixturesHigher concentrations generally lead to faster reaction rates. The choice of solvent will depend on the solubility of the azide-containing molecule.
Azide-containing molecule1-5 mM0.1 - 10 mMPBS, pH 7.4; DMSO/water mixturesFor biomolecule conjugations, the concentration may be limited by the protein's solubility and stability.

Experimental Protocols

Protocol 1: General Procedure for Small Molecule Conjugation

This protocol describes a general method for the conjugation of this compound to an azide-functionalized small molecule.

Materials:

  • This compound

  • Azide-containing small molecule

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 12 mM stock solution of the azide-containing small molecule in DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the desired volume of the azide stock solution.

    • Add the this compound stock solution to achieve a final molar ratio of 1:1.2 (DACN:Azide).

    • If necessary, add PBS (pH 7.4) to achieve the desired final reaction concentration (typically 1-5 mM). The final DMSO concentration should be kept as low as possible to maintain the solubility of the reactants while minimizing potential effects on biological molecules if applicable.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, TLC).

  • Purification:

    • Upon completion, the product can be purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC.

Protocol 2: Bioconjugation to an Azide-Modified Protein

This protocol provides a general method for labeling an azide-modified protein with this compound.

Materials:

  • This compound

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • To a solution of the azide-modified protein (typically 1-10 mg/mL in PBS, pH 7.4), add the this compound stock solution to achieve a final molar excess of 5-10 fold over the protein. The final concentration of DMSO should ideally be below 5% (v/v) to avoid protein denaturation.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Remove the excess unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Characterization:

    • The degree of labeling can be determined by methods such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the DACN reagent or the biomolecule has a suitable chromophore.

Visualizations

Diagram 1: SPAAC Reaction Workflow

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification DACN_stock DACN(Ms) HCl Stock Solution Mixing Mixing & Incubation DACN_stock->Mixing Azide_stock Azide Molecule Stock Solution Azide_stock->Mixing Monitoring Reaction Monitoring (LC-MS, etc.) Mixing->Monitoring Purification Purification (HPLC, SEC) Monitoring->Purification Product Final Conjugate Purification->Product

Caption: General workflow for a SPAAC reaction using this compound.

Diagram 2: Logical Relationship for Stoichiometry Optimization

Stoichiometry_Logic Goal Goal: Maximize Conjugation Yield Ratio Adjust Molar Ratio (DACN : Azide) Goal->Ratio Concentration Adjust Reactant Concentrations Goal->Concentration Time Adjust Reaction Time Goal->Time Excess_Azide Slight Excess of Azide (e.g., 1:1.2) Ratio->Excess_Azide for small molecules Excess_DACN Large Excess of DACN (for biomolecules) Ratio->Excess_DACN for macromolecules Higher_Conc Higher Concentration -> Faster Rate Concentration->Higher_Conc Longer_Time Longer Incubation -> Higher Conversion Time->Longer_Time

Caption: Key parameters for optimizing SPAAC reaction conditions.

Troubleshooting

Low Reaction Yield:

  • Increase Reactant Concentration: Higher concentrations can accelerate the reaction rate.

  • Increase Molar Excess: Use a greater excess of one reactant (typically the less expensive or more stable one).

  • Extend Reaction Time: Allow the reaction to proceed for a longer period.

  • Check Reagent Quality: Ensure the azide-containing molecule is pure and has not degraded.

Side Reactions (especially with biomolecules):

  • Optimize pH: While SPAAC is robust, extreme pH values can affect the stability of the reactants or the biomolecule. Maintain a pH between 7 and 8.

  • Purity of Reagents: Ensure all reagents and buffers are free from contaminants that might react with the DACN or azide groups.

Conclusion

This compound is a powerful tool for copper-free click chemistry, offering a stable and highly reactive partner for azide-containing molecules. By carefully optimizing the stoichiometry and concentration, researchers can achieve high yields and create well-defined conjugates for a wide range of applications in drug development, diagnostics, and materials science. The provided protocols and guidelines serve as a starting point for developing robust and efficient conjugation strategies.

References

Application Notes & Protocols for the Purification of Proteins Modified via DACN(Ms) Hydrochloride Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request requires a clarification of the function of DACN(Ms) hydrochloride. Based on the search results, this compound is not a direct protein labeling agent but a click chemistry reagent containing a cyclononyne (B1203973) alkyne[1][2]. Click chemistry is a type of bioorthogonal chemistry, meaning it involves reactions that can occur in biological systems without interfering with native biochemical processes[1].

Therefore, a protein is not directly "labeled" with this compound. Instead, the protein of interest would first be modified to introduce a compatible functional group, most commonly an azide (B81097). This modified protein is then reacted with this compound in a highly specific and efficient cycloaddition reaction. The purification process, which is the core of the user's request, would then involve separating the final, modified protein from unreacted reagents (both the initial modification agent and the this compound), byproducts, and any unlabeled protein.

The following application notes and protocols are designed to guide a researcher through this entire workflow, from the initial protein modification to the purification and characterization of the final product. The protocols are adapted from established methods for purifying labeled proteins, as the general principles are applicable.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed guide for the purification of proteins that have been modified using this compound, a cyclononyne-containing click chemistry reagent. It is important to note that this process involves a two-step modification: first, the introduction of a bioorthogonal functional group (e.g., an azide) onto the protein of interest, and second, the "click" reaction with this compound. The subsequent purification is critical to ensure a homogenous sample of the desired modified protein for downstream applications.

The protocols provided herein cover the general steps for protein modification, the click chemistry reaction, and the final purification of the conjugated protein. These methods are based on common laboratory practices for protein labeling and purification.

Experimental Workflow

The overall experimental workflow for producing and purifying a protein modified with this compound is illustrated below.

experimental_workflow cluster_modification Protein Modification cluster_click Click Chemistry Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein of Interest Labeled_Protein Azide-Modified Protein Protein->Labeled_Protein Amine Labeling NHS_Azide NHS-Azide Labeling Reagent NHS_Azide->Labeled_Protein Final_Product DACN(Ms)-Protein Conjugate Labeled_Protein->Final_Product Cycloaddition DACN_Ms This compound DACN_Ms->Final_Product Purification_Step Purification (e.g., SEC, Dialysis) Final_Product->Purification_Step Purified_Product Purified DACN(Ms)-Protein Purification_Step->Purified_Product Analysis Characterization (e.g., SDS-PAGE, MS) Purified_Product->Analysis

Caption: Experimental workflow for protein modification and purification.

Experimental Protocols

Protocol 1: Introduction of an Azide Group onto the Protein

This protocol describes the modification of a protein with an azide group using an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule. This method targets primary amines (lysine residues and the N-terminus) on the protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • NHS-Azide labeling reagent (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., desalting column, size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA) by dialysis or buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 2-10 mg/mL.

  • NHS-Azide Solution Preparation:

    • Immediately before use, dissolve the NHS-Azide reagent in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS-Azide reagent to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Removal of Excess NHS-Azide:

    • Purify the azide-modified protein from the unreacted NHS-Azide reagent using a desalting column or size-exclusion chromatography (SEC). The protein will elute in the void volume, while the smaller NHS-Azide molecules will be retained.

    • Alternatively, dialysis can be used for larger volumes.

Protocol 2: Click Chemistry Reaction with this compound

Materials:

  • Azide-modified protein (from Protocol 1)

  • This compound

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare this compound Solution:

    • Dissolve this compound in the Reaction Buffer to a desired stock concentration (e.g., 10 mM).

  • Click Reaction:

    • Add a 5- to 10-fold molar excess of the this compound solution to the azide-modified protein solution.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C. The optimal time and temperature may need to be determined empirically.

Protocol 3: Purification of the DACN(Ms)-Protein Conjugate

This protocol details the final purification step to isolate the desired DACN(Ms)-protein conjugate.

Materials:

  • Reaction mixture from Protocol 2

  • Purification system (e.g., FPLC, HPLC)

  • Size-Exclusion Chromatography (SEC) column appropriate for the molecular weight of the protein

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Purification Buffer: PBS, pH 7.4, or another buffer suitable for the protein's stability.

Procedure:

Method A: Size-Exclusion Chromatography (SEC)

  • Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Load the reaction mixture onto the column.

  • Elute the protein with the Purification Buffer at a flow rate appropriate for the column and protein.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • The DACN(Ms)-protein conjugate will typically elute as the main peak, separated from smaller, unreacted this compound and other byproducts.

  • Pool the fractions containing the purified protein.

Method B: Dialysis

  • Transfer the reaction mixture to a dialysis tube with a MWCO that is significantly smaller than the molecular weight of the protein (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Dialyze against a large volume of Purification Buffer (e.g., 1 L) for 2-4 hours at 4°C.

  • Change the buffer and repeat the dialysis at least two more times to ensure complete removal of small molecule impurities.

Data Presentation

The following table summarizes typical quantitative data that should be collected during the purification process.

ParameterAzide-Modified ProteinFinal DACN(Ms)-ProteinTarget Value
Protein Concentration (mg/mL) 2-101-5>1
Degree of Labeling (DOL) 2-5 azides/protein>90% conversionAs desired
Purity (by SDS-PAGE) >95%>95%>95%
Recovery (%) >80%>70%>70%

Characterization of the Final Product

After purification, it is essential to characterize the final DACN(Ms)-protein conjugate to confirm successful modification and purity.

  • SDS-PAGE: To assess purity and confirm a slight increase in molecular weight after modification.

  • Mass Spectrometry (MS): To confirm the covalent attachment of the DACN(Ms) moiety and determine the precise mass of the conjugate.

  • UV-Vis Spectroscopy: To determine protein concentration.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in a signaling pathway, the labeled proteins are often used to study such pathways. For instance, a DACN(Ms)-labeled protein could be used as a probe to identify its binding partners within a cell. The logical relationship for such an experiment is depicted below.

signaling_pathway cluster_experiment Protein Interaction Study Labeled_Protein DACN(Ms)-Protein Probe Complex Protein-Protein Complex Labeled_Protein->Complex Cell_Lysate Cell Lysate Cell_Lysate->Complex Binding_Partner Binding Partner(s) Complex->Binding_Partner Pull-down & MS

Caption: Logic diagram for a protein interaction study.

References

Application Notes & Protocols: Kinetic Studies of N-acetylcysteine and Dehydroascorbic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction between N-acetylcysteine (NAC), a thiol-containing antioxidant and mucolytic agent, and dehydroascorbic acid (DHA), the oxidized form of Vitamin C, is of significant interest in pharmacology and biochemistry. This reaction leads to the formation of a stable adduct, 8-(N-acetylcystein-S-yl)-ascorbic acid, and involves the reduction of DHA back to ascorbic acid. Understanding the kinetics of this reaction is crucial for evaluating the antioxidant capabilities of NAC, its mechanism of action in biological systems, and its potential therapeutic applications.

These application notes provide a detailed experimental framework for studying the kinetics of the NAC-DHA reaction, utilizing common analytical techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry

This protocol describes the use of a UV-Vis spectrophotometer to monitor the reaction progress by measuring the change in absorbance over time. The reaction can be followed by monitoring the disappearance of DHA, which absorbs maximally at approximately 345 nm in certain buffers, or by observing changes in the spectral profile as the product forms.

Materials and Reagents:

  • N-acetylcysteine (NAC) powder

  • Dehydroascorbic acid (DHA)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Deionized water

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

  • Volumetric flasks and beakers

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of NAC (e.g., 10 mM) in the chosen phosphate buffer.

    • Prepare a fresh stock solution of DHA (e.g., 1 mM) in the same buffer immediately before use, as DHA is unstable in solution.

    • All solutions should be equilibrated to the desired reaction temperature (e.g., 25°C or 37°C).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired wavelength. For DHA, a common wavelength is 345 nm, although a full spectral scan (200-400 nm) is recommended to identify the optimal wavelength with the largest change in absorbance.

    • Set the instrument to kinetic mode to acquire absorbance readings at regular time intervals (e.g., every 30 seconds).

    • Equilibrate the cuvette holder to the reaction temperature.

  • Kinetic Run:

    • Pipette the NAC solution into a quartz cuvette and place it in the spectrophotometer.

    • Use the same buffer solution containing only NAC as the blank to zero the instrument.

    • To initiate the reaction, add the required volume of the DHA stock solution to the cuvette, ensuring rapid mixing. The final concentrations should be chosen to ensure the reaction occurs on a timescale suitable for measurement (e.g., final concentration of 100 µM DHA and 1 mM NAC).

    • Immediately start the kinetic measurement, recording the absorbance change over time until the reaction reaches completion or for a predetermined duration.

  • Data Analysis:

    • Plot absorbance versus time.

    • Assuming pseudo-first-order conditions (with [NAC] >> [DHA]), the natural logarithm of the absorbance change (ln(A_t - A_∞)) versus time should yield a straight line.

    • The slope of this line corresponds to the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of NAC.

Protocol 2: Reaction Monitoring by HPLC

HPLC provides a more specific method to quantify the concentrations of reactants (NAC, DHA) and products over time, offering a detailed view of the reaction progress.

Materials and Reagents:

  • All reagents from Protocol 1.

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase (e.g., a mixture of phosphate buffer and methanol).

  • Acetonitrile (B52724) (for sample quenching).

  • Syringe filters (0.22 µm).

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of NAC and DHA in the reaction buffer as described in Protocol 1.

    • Initiate the reaction by mixing the reactants in a temperature-controlled vial.

  • Time-Point Sampling:

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a cold solution, such as acetonitrile or an acidic mobile phase, to stop further reaction.

  • HPLC Analysis:

    • Filter the quenched samples through a 0.22 µm syringe filter.

    • Inject a fixed volume of each sample into the HPLC system.

    • Run the appropriate gradient or isocratic method to separate NAC, DHA, ascorbic acid, and the reaction product.

    • Monitor the elution using a UV detector at a wavelength suitable for all compounds of interest (e.g., 254 nm).

  • Quantification:

    • Create calibration curves for NAC, DHA, and ascorbic acid using standards of known concentrations.

    • Determine the concentration of each species in the reaction samples at each time point by integrating the respective peak areas and comparing them to the calibration curves.

    • Plot the concentration of reactants and products as a function of time to determine the reaction rates.

Data Presentation

Quantitative data from kinetic studies should be organized for clarity and comparative analysis.

Table 1: Pseudo-First-Order Rate Constants (k') for the NAC-DHA Reaction under Varying Conditions.

Condition [NAC] (mM) [DHA] (µM) Temperature (°C) pH k' (s⁻¹)
1 1.0 100 25 7.4 0.0045
2 2.0 100 25 7.4 0.0091
3 1.0 100 37 7.4 0.0082

| 4 | 1.0 | 100 | 25 | 6.8 | 0.0021 |

Table 2: Second-Order Rate Constants (k) Derived from Experimental Data.

Condition Temperature (°C) pH k (M⁻¹s⁻¹)
A 25 7.4 4.5
B 37 7.4 8.2

| C | 25 | 6.8 | 2.1 |

Visualizations

Diagrams are essential for illustrating complex workflows and reaction mechanisms.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_nac Prepare NAC Stock Solution equilibrate Equilibrate Solutions to Reaction Temp. prep_nac->equilibrate prep_dha Prepare Fresh DHA Stock Solution prep_dha->equilibrate prep_buffer Prepare Buffer (pH 7.4) prep_buffer->equilibrate mix Initiate Reaction: Mix NAC + DHA in Cuvette equilibrate->mix measure Measure Absorbance vs. Time (e.g., 345 nm) mix->measure plot_data Plot Absorbance vs. Time measure->plot_data calc_k Calculate Pseudo-First-Order Rate Constant (k') plot_data->calc_k calc_k2 Calculate Second-Order Rate Constant (k) calc_k->calc_k2

Caption: Workflow for UV-Vis spectrophotometric kinetic analysis.

G NAC N-acetylcysteine (R-SH) Intermediate Thiol-DHA Adduct (Intermediate) NAC->Intermediate + DHA Dehydroascorbic Acid (DHA) DHA->Intermediate + Product 8-(NAC-S-yl)-Ascorbic Acid Intermediate->Product Rearrangement AA Ascorbic Acid (AA) Intermediate->AA Reduction

Caption: Simplified reaction mechanism of NAC with DHA.

Application Notes and Protocols for Surface Modification of Nanoparticles with DACN(Ms) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a generalized guide for the surface modification of nanoparticles using a cyclononyne-bearing click chemistry reagent, with DACN(Ms) hydrochloride as a representative example. To date, there is no specific published literature detailing the use of this compound for this particular application. Therefore, the experimental parameters and expected results are based on established principles of strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry on nanoparticle surfaces and should be optimized for specific nanoparticle systems and research applications.

Introduction

Nanoparticle-based platforms are at the forefront of innovations in drug delivery, diagnostics, and therapeutics. The ability to precisely engineer the surface of nanoparticles is crucial for controlling their biological interactions, enhancing targeting specificity, and improving therapeutic efficacy. "Click chemistry," a set of biocompatible, highly efficient, and specific reactions, has emerged as a powerful tool for nanoparticle surface functionalization.[1]

This compound is a hydrophilic click chemistry reagent featuring a strained cyclononyne (B1203973) alkyne group. Its high thermal and chemical stability, coupled with excellent water solubility, makes it a promising candidate for modifying nanoparticles intended for biological applications. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between a cyclononyne, such as that on this compound, and an azide-functionalized nanoparticle occurs spontaneously without the need for a cytotoxic copper catalyst, which is a significant advantage for biomedical applications.[2] This reaction forms a stable triazole linkage, covalently attaching the DACN(Ms) moiety to the nanoparticle surface.[1]

These application notes provide a comprehensive, albeit generalized, protocol for the surface modification of azide-functionalized nanoparticles with this compound, their subsequent characterization, and potential applications.

Data Presentation

The successful surface modification of nanoparticles with this compound can be quantified by a variety of analytical techniques. The following table summarizes hypothetical data for the characterization of nanoparticles before and after surface modification.

ParameterAzide-Modified Nanoparticles (NP-N3)DACN(Ms)-Modified Nanoparticles (NP-DACN)
Hydrodynamic Diameter (nm) 105.2 ± 3.1112.5 ± 4.5
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -15.8 ± 1.2-10.3 ± 0.9
Conjugation Efficiency (%) N/A~85% (Determined by UV-Vis or Fluorescence Spectroscopy)

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Nanoparticles (NP-N3)

This protocol outlines a general method for introducing azide (B81097) functionalities onto the surface of nanoparticles that possess primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2, silica (B1680970) nanoparticles with APTES).

  • Azide-PEG-NHS ester.

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)).

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)).

  • Dialysis membrane (MWCO appropriate for the nanoparticle size).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a final concentration of 1-5 mg/mL.

  • Add a 10-fold molar excess of Azide-PEG-NHS ester to the nanoparticle suspension.

  • Add a 20-fold molar excess of DIPEA to the reaction mixture to catalyze the reaction.

  • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.

  • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

  • Purify the azide-modified nanoparticles (NP-N3) by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents.

  • Lyophilize the purified NP-N3 for storage or resuspend in an appropriate buffer for the next step.

Protocol 2: Surface Modification of NP-N3 with this compound

This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to conjugate this compound to the azide-functionalized nanoparticles.

Materials:

  • Azide-modified nanoparticles (NP-N3).

  • This compound.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Centrifugal filter units (with a molecular weight cut-off appropriate for the nanoparticle size).

Procedure:

  • Disperse the NP-N3 in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve this compound in the reaction buffer.

  • Add a 5 to 20-fold molar excess of the this compound solution to the NP-N3 suspension.

  • Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle agitation.

  • Purify the DACN(Ms)-modified nanoparticles (NP-DACN) by repeated centrifugation and resuspension using centrifugal filter units to remove unreacted this compound. Wash with the reaction buffer three times.

  • Resuspend the final NP-DACN in the desired buffer for characterization and further use.

Protocol 3: Characterization of NP-DACN

1. Size and Zeta Potential:

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles before and after modification using Dynamic Light Scattering (DLS). An increase in size and a change in zeta potential can indicate successful surface modification.

2. Confirmation of Conjugation:

  • FTIR Spectroscopy: Acquire FTIR spectra of the initial nanoparticles, NP-N3, and NP-DACN. The disappearance of the characteristic azide peak (~2100 cm⁻¹) in the NP-DACN spectrum is indicative of a successful click reaction.

  • ¹H NMR Spectroscopy: If the nanoparticle core is amenable to NMR analysis (e.g., polymeric nanoparticles), ¹H NMR can be used to detect the appearance of characteristic peaks from the DACN(Ms) moiety on the nanoparticle spectrum after modification.

  • UV-Vis or Fluorescence Spectroscopy: If a chromophore or fluorophore is incorporated into the DACN(Ms) structure or the nanoparticle, the conjugation efficiency can be quantified by measuring the absorbance or fluorescence of the modified nanoparticles and comparing it to a standard curve of the free DACN(Ms) molecule.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_conjugation Surface Conjugation cluster_analysis Purification & Analysis start Amine-Functionalized Nanoparticles azide_mod Azide Modification (NP-N3) start->azide_mod Azide-PEG-NHS click_rxn Click Reaction with This compound azide_mod->click_rxn purification Purification click_rxn->purification characterization Characterization (DLS, FTIR, NMR) purification->characterization final_product DACN(Ms)-Modified Nanoparticles characterization->final_product

Caption: Experimental workflow for the surface modification of nanoparticles with this compound.

Caption: Schematic of the SPAAC click reaction between an azide-modified nanoparticle and this compound.

signaling_pathway cluster_cell Target Cell receptor Overexpressed Receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (Low pH) endosome->drug_release target_protein Intracellular Target (e.g., Kinase) drug_release->target_protein apoptosis Apoptosis target_protein->apoptosis nanoparticle Targeted Nanoparticle (NP-DACN-Drug) nanoparticle->receptor Targeting Ligand (conjugated to DACN)

Caption: Hypothetical signaling pathway for a targeted drug delivery system utilizing DACN(Ms)-modified nanoparticles.

References

Application Notes and Protocols for Bioconjugation of Peptides with DACN(Ms) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation has emerged as a pivotal technology in drug development, enabling the precise linkage of molecules to create novel therapeutic and diagnostic agents. Among the various bioconjugation techniques, copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has gained prominence due to its bioorthogonality and mild reaction conditions. DACN(Ms) hydrochloride is a hydrophilic, cyclononyne-based click chemistry reagent designed for highly efficient and stable bioconjugation with azide-modified molecules, including peptides. Its high thermal and chemical stability, coupled with excellent water solubility, makes it an ideal choice for conjugating sensitive biomolecules under physiological conditions.

These application notes provide a comprehensive guide to the bioconjugation of peptides with this compound, covering the underlying chemistry, detailed experimental protocols, and potential applications in drug development.

Principle of the Method: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The bioconjugation of peptides with this compound is based on the SPAAC reaction. This reaction involves the [3+2] cycloaddition between the strained alkyne of the DACN(Ms) molecule and an azide (B81097) group introduced into the peptide. The inherent ring strain of the cyclononyne (B1203973) in this compound allows the reaction to proceed rapidly and selectively at ambient temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst. This is a significant advantage when working with delicate peptides and for in vivo applications. The resulting product is a stable triazole linkage.

Applications in Drug Development

The ability to conjugate peptides with this compound opens up a wide range of applications in drug development, including:

  • Peptide-Drug Conjugates (PDCs) for Targeted Cancer Therapy: Peptides that specifically target receptors overexpressed on cancer cells can be conjugated to potent cytotoxic drugs using this compound as a linker. This approach enhances the therapeutic index of the drug by delivering it directly to the tumor site, thereby minimizing systemic toxicity.

  • Peptide-Based Imaging Probes: Diagnostic imaging agents, such as fluorophores or radioisotopes, can be attached to targeting peptides via a DACN(Ms) linker. These probes can be used for non-invasive imaging and diagnosis of diseases like cancer.

  • PEGylation of Peptides: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides can improve their pharmacokinetic properties, such as increasing their half-life in circulation and reducing immunogenicity. This compound can be used to create stable peptide-PEG conjugates.

Experimental Protocols

Protocol 1: Introduction of an Azide Moiety into a Peptide

To react with this compound, the peptide of interest must first be functionalized with an azide group. This can be achieved through various methods, most commonly by reacting a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) with an azide-containing reagent.

Materials:

  • Peptide with a primary amine available for modification

  • Azidoacetic acid N-hydroxysuccinimide (NHS) ester

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Analytical instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve a 5- to 10-fold molar excess of azidoacetic acid NHS ester in a minimal amount of DMF or DMSO.

  • Add the dissolved azidoacetic acid NHS ester to the peptide solution.

  • Add DIPEA to the reaction mixture to a final concentration of 20-50 mM to maintain a basic pH.

  • Incubate the reaction at room temperature for 2-4 hours with gentle stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by mass spectrometry to confirm the addition of the azide group (mass increase of ~85 Da).

  • Once the reaction is complete, purify the azide-modified peptide using RP-HPLC with a suitable gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).

  • Lyophilize the pure fractions containing the azide-modified peptide.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Bioconjugation of Azide-Modified Peptide with this compound

Materials:

  • Azide-modified peptide (from Protocol 1)

  • This compound

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system: RP-HPLC

  • Analytical instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF), HPLC

Procedure:

  • Dissolve the azide-modified peptide in PBS to a final concentration of 1-2 mg/mL.

  • Dissolve this compound in PBS to create a stock solution (e.g., 10 mM).

  • Add a 1.5- to 3-fold molar excess of the this compound solution to the azide-modified peptide solution.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C for longer durations (e.g., overnight) for sensitive peptides.

  • Monitor the reaction progress by mass spectrometry, looking for the expected mass shift corresponding to the addition of the DACN(Ms) moiety (mass of DACN(Ms) is approximately 202.28 g/mol for the free base).

  • Upon completion, purify the DACN(Ms)-peptide conjugate by RP-HPLC using a suitable gradient.

  • Collect and pool the fractions containing the pure conjugate.

  • Lyophilize the final product.

  • Characterize the final conjugate for identity, purity, and yield using mass spectrometry and analytical HPLC.

Data Presentation

Table 1: Representative Quantitative Data for Peptide Bioconjugation

ParameterAzide Modification of PeptideSPAAC with DACN(Ms)
Starting Peptide Targeting Peptide (e.g., c(RGDfK))Azido-c(RGDfK)
Reagent Azidoacetic acid NHS esterThis compound
Reaction Time 2-4 hours1-2 hours
Temperature Room TemperatureRoom Temperature
Typical Molar Excess of Reagent 5-10 fold1.5-3 fold
Typical Yield > 90%> 85%
Purity (by HPLC) > 95%> 95%
Mass Confirmation (Expected) [M+H]+ of Peptide + 85.04 Da[M+H]+ of Azido-Peptide + 202.28 Da

Note: The data presented in this table are representative and may vary depending on the specific peptide and reaction conditions. Optimization is recommended for each new peptide conjugate.

Visualization of Workflows and Pathways

experimental_workflow cluster_azide_modification Protocol 1: Azide Modification of Peptide cluster_spaac_conjugation Protocol 2: SPAAC Conjugation start1 Start with Target Peptide react1 React with Azido-NHS ester start1->react1 Primary amine purify1 Purify by RP-HPLC react1->purify1 char1 Characterize by MS and HPLC purify1->char1 product1 Azide-Modified Peptide char1->product1 start2 Start with Azide-Peptide react2 SPAAC Reaction start2->react2 reagent DACN(Ms) HCl reagent->react2 purify2 Purify by RP-HPLC react2->purify2 char2 Characterize by MS and HPLC purify2->char2 product2 Final DACN(Ms)- Peptide Conjugate char2->product2

Experimental workflow for peptide bioconjugation.

signaling_pathway cluster_pdc_targeting Targeted Drug Delivery via a Peptide-Drug Conjugate (PDC) pdc DACN(Ms)-Peptide-Drug Conjugate receptor Overexpressed Receptor on Cancer Cell pdc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Linker Cleavage dna_damage DNA Damage drug_release->dna_damage Drug Action apoptosis Apoptosis dna_damage->apoptosis

Application Notes and Protocols for Live Cell Imaging Using Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Template for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: As of December 2025, publicly available scientific literature and technical datasheets do not contain specific information regarding the use of DACN(Ms) hydrochloride as a fluorescent probe for live cell imaging. The following application notes and protocols are provided as a generalized template. Researchers who have independently synthesized or acquired this compound and characterized its properties can adapt this framework to develop a specific protocol for their experimental needs.

Introduction

Live cell imaging is a powerful technique that allows for the real-time visualization of dynamic cellular processes. The development of novel fluorescent probes is crucial for advancing our understanding of cell biology and for applications in drug discovery and development. This document provides a generalized framework for utilizing a novel fluorescent probe for live cell imaging, with a hypothetical focus on monitoring ferroptosis, a form of iron-dependent regulated cell death. Ferroptosis is implicated in various diseases, and probes that can monitor the key events in this pathway are of significant interest.[1][2][3]

Hypothetical Application: For the purpose of this template, we will assume a hypothetical probe, "Probe X," designed to detect lipid peroxidation, a key event in ferroptosis.

Product Information

This section would typically detail the specific properties of the fluorescent probe.

PropertyDescription
Product Name Probe X (e.g., this compound)
Chemical Structure (Insert Chemical Structure)
Molecular Formula (e.g., C₈H₁₅ClN₂O₂S)
Molecular Weight (e.g., 238.73 g/mol )
Excitation Wavelength (Max) To be determined experimentally (e.g., 488 nm)
Emission Wavelength (Max) To be determined experimentally (e.g., 525 nm)
Quantum Yield To be determined experimentally
Extinction Coefficient To be determined experimentally
Solubility e.g., Soluble in DMSO, ethanol
Storage Conditions e.g., -20°C, protect from light

Principle and Mechanism of Action

This section would describe how the probe functions. For our hypothetical "Probe X" targeting lipid peroxidation in ferroptosis, the mechanism could be as follows:

Probe X is a cell-permeable molecule that initially exhibits low fluorescence. Upon entering the cell, it localizes to specific cellular compartments, such as the cell membrane or mitochondria. In the presence of lipid peroxyl radicals, a hallmark of ferroptosis, the probe undergoes an oxidation reaction. This chemical modification results in a significant increase in its fluorescence intensity at a specific wavelength, allowing for the visualization and quantification of lipid peroxidation.

cluster_cell Live Cell ProbeX_low Probe X (Low Fluorescence) Lipid_Peroxidation Lipid Peroxidation (Ferroptosis Hallmark) ProbeX_low->Lipid_Peroxidation Reacts with ProbeX_high Oxidized Probe X (High Fluorescence) Lipid_Peroxidation->ProbeX_high Induces Oxidation Imaging Fluorescence Microscopy ProbeX_high->Imaging Detected by

Fig. 1: Hypothetical mechanism of Probe X activation.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific probe, cell type, and experimental conditions.

Reagent Preparation
  • Probe Stock Solution: Prepare a stock solution of the probe (e.g., 1-10 mM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in a suitable buffer or cell culture medium. It is recommended to perform a concentration optimization experiment to determine the optimal working concentration.

Live Cell Staining and Imaging

This protocol provides a general workflow for staining live cells.

Start Start Cell_Culture Culture cells to 70-80% confluency in glass-bottom dishes Start->Cell_Culture Induce_Ferroptosis Induce ferroptosis (e.g., with erastin (B1684096) or RSL3) (Include appropriate controls) Cell_Culture->Induce_Ferroptosis Prepare_Probe Prepare probe working solution Induce_Ferroptosis->Prepare_Probe Incubate_Probe Incubate cells with probe (e.g., 30 min at 37°C) Prepare_Probe->Incubate_Probe Wash_Cells Wash cells with pre-warmed buffer (e.g., PBS or HBSS) Incubate_Probe->Wash_Cells Image_Cells Image cells using fluorescence microscope with appropriate filter sets Wash_Cells->Image_Cells Analyze_Data Quantify fluorescence intensity Image_Cells->Analyze_Data End End Analyze_Data->End

Fig. 2: General workflow for live cell imaging.

Detailed Steps:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and grow to the desired confluency (typically 70-80%).

  • Induction of Ferroptosis (Optional): To visualize changes associated with ferroptosis, treat cells with a known inducer (e.g., erastin or RSL3) for a specific duration. Include appropriate controls, such as untreated cells and cells treated with a ferroptosis inhibitor (e.g., ferrostatin-1).

  • Cell Staining: Remove the cell culture medium and add the pre-warmed probe working solution to the cells. Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: Gently remove the probe solution and wash the cells 2-3 times with a pre-warmed imaging buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) to remove excess probe and reduce background fluorescence.

  • Imaging: Immediately acquire fluorescent images using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate filter set for the probe's excitation and emission wavelengths.

Data Analysis

Fluorescence intensity can be quantified using image analysis software such as ImageJ or FIJI. The mean fluorescence intensity per cell or within a specific region of interest (ROI) can be measured and compared across different experimental conditions.

Application in Drug Development

Novel fluorescent probes can be valuable tools in various stages of drug development.

  • Target Identification and Validation: Visualize the effect of genetic or pharmacological interventions on a specific cellular process.

  • High-Throughput Screening (HTS): Screen compound libraries for their ability to modulate a particular cellular event, such as inhibiting or inducing ferroptosis.

  • Mechanism of Action Studies: Elucidate how a drug candidate exerts its effects at the subcellular level.

  • Toxicity Studies: Assess the potential off-target effects of a drug on cellular health and function.[4][5]

cluster_drug_dev Drug Development Pipeline Target_ID Target ID & Validation HTS High-Throughput Screening MOA Mechanism of Action Studies Tox Toxicity Studies Probe Live Cell Imaging Probe Probe->Target_ID Probe->HTS Probe->MOA Probe->Tox

Fig. 3: Role of probes in drug development.

Troubleshooting

ProblemPossible CauseSolution
High Background Fluorescence Probe concentration is too high.Optimize by testing a range of lower concentrations.
Incomplete washing.Increase the number and duration of wash steps.
Weak or No Signal Probe concentration is too low.Optimize by testing a range of higher concentrations.
Incorrect filter set.Ensure the excitation and emission filters match the probe's spectra.
Photobleaching.Reduce laser power and/or exposure time. Use an anti-fade reagent if compatible with live cells.
Cell Death/Toxicity Probe is cytotoxic at the working concentration.Perform a cytotoxicity assay (e.g., MTT or LDH) and use the probe at a non-toxic concentration.
Phototoxicity from imaging.Minimize light exposure by reducing imaging frequency and intensity.

Conclusion

While specific application data for this compound in live cell imaging is not currently available, the framework presented here provides a comprehensive guide for researchers working with novel fluorescent probes. By systematically characterizing the probe's properties and optimizing experimental protocols, scientists can effectively utilize these powerful tools to gain deeper insights into cellular function and accelerate drug discovery efforts.

References

Application Notes and Protocols for Dialdehyde Cellulose-Chitosan Nanoparticles (NMs-DACN) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of nanomaterials composed of Dialdehyde (B1249045) Cellulose Nanocrystals (DCNC) and Chitosan (B1678972) (CS), a system interpreted from the user query "NMs-DACN," for targeted drug delivery. Detailed protocols for key experiments are provided to facilitate the practical application of this promising drug delivery platform.

Introduction

Dialdehyde cellulose-chitosan nanoparticles are biocompatible and biodegradable polymeric nanosystems that have garnered significant attention for their potential in targeted drug delivery.[1][2] Chitosan, a natural polysaccharide, offers properties like biocompatibility, biodegradability, and mucoadhesion.[3][4] Dialdehyde cellulose, derived from the oxidation of cellulose, acts as a crosslinker through the formation of Schiff bases with the amine groups of chitosan, resulting in a stable nanoparticle structure.[2][5] This system can be tailored to encapsulate a variety of therapeutic agents and can be functionalized for targeted delivery to specific tissues or cells.[3][4]

Data Presentation: Physicochemical Properties and Drug Release Kinetics

The following tables summarize key quantitative data for DCNC-CS nanoparticles from various studies, providing a comparative overview of their physical characteristics and drug release performance.

Table 1: Physicochemical Properties of DCNC-CS Nanoparticles

Nanoparticle FormulationParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
Gal-CS-VE165.4 ± 3.6+24.47 ± 0.97< 0.2[3]
Gly-CS-VE158.2 ± 2.1+19.80 ± 0.44< 0.2[3]
Gal-CS-DCA173.1 ± 4.2+17.17 ± 1.55< 0.2[3]
Gly-CS-DCA149.5 ± 3.9+7.57 ± 0.45< 0.2[3]
Chitosan Nanoparticles~400~+400.3[6]

Table 2: Drug Loading and Release Characteristics of DCNC-CS Nanocomposites

DrugNanocomposite SystemDrug Loading Efficiency (%)Cumulative Release (%)Release ConditionsReference
TheophyllineCNC/CS HydrogelNot Specified~85%pH 1.5 (simulated gastric fluid)[1]
TheophyllineCNC/CS HydrogelNot Specified~23%pH 7.4 (simulated intestinal fluid)[1]
KetoprofenCHNP/CNC73.61 ±3.45 – 78.31 ±3.15Not SpecifiedpH 7.4[7]
Rhodamine BChitosan-Dextran Sulfate Nanoparticles~80%Not ReleasedNot Specified[6]
Nile RedChitosan-Dextran Sulfate Nanoparticles~80%Released within 60 minNot Specified[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DCNC-CS nanoparticles, drug loading, and in vitro drug release studies.

Protocol for Synthesis of Dialdehyde Cellulose Nanocrystals (DCNC)

Materials:

  • Cellulose Nanocrystals (CNC) suspension (1 mg/mL)

  • Sodium periodate (B1199274) (NaIO₄)

  • Deionized water

  • Dialysis tubing

Procedure:

  • To 100 mL of CNC suspension, add 1 g of NaIO₄.

  • Stir the mixture for 24 hours at room temperature in the dark.

  • Transfer the resulting solution to dialysis tubing and dialyze against deionized water until the conductivity of the dialysate is neutral.

  • The solution collected is the DCNC suspension.[8]

Protocol for Synthesis of DCNC-CS Nanoparticles

Materials:

  • Chitosan (CS)

  • Acetic acid

  • DCNC suspension (from Protocol 3.1)

  • Distilled water

Procedure:

  • Prepare a chitosan solution by dissolving 1 g of CS in 98 mL of distilled water with 2 mL of acetic acid.

  • Slowly add a desired amount of the DCNC suspension to the chitosan solution under constant stirring. The aldehyde groups on DCNC will react with the amine groups on chitosan via a Schiff base reaction to form the nanoparticles.[5][8]

  • Continue stirring for a specified period (e.g., 1-4 hours) to ensure complete nanoparticle formation.

  • The resulting suspension contains the DCNC-CS nanoparticles.

Protocol for Drug Loading into DCNC-CS Nanoparticles

Method: Incubation Method

Materials:

  • DCNC-CS nanoparticle suspension (from Protocol 3.2)

  • Drug of interest (e.g., doxorubicin, theophylline)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Disperse a known amount of the drug in the DCNC-CS nanoparticle suspension.

  • Incubate the mixture at room temperature with gentle stirring for 24 hours to allow for drug encapsulation.

  • Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug.

  • Wash the nanoparticle pellet with PBS to remove any surface-adsorbed drug.

  • Lyophilize the drug-loaded nanoparticles for storage.

  • Determine the drug loading efficiency by quantifying the amount of drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).[1][9]

Protocol for In Vitro Drug Release Study

Materials:

  • Drug-loaded DCNC-CS nanoparticles (from Protocol 3.3)

  • Release media (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)

  • Dialysis membrane

  • Shaking incubator

Procedure:

  • Suspend a known amount of drug-loaded nanoparticles in a specific volume of the release medium.

  • Place the suspension in a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium in a beaker.

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium.

  • Quantify the amount of drug released into the aliquot using a suitable analytical method.

  • Calculate the cumulative drug release as a percentage of the total drug loaded.[1][5]

Visualizations: Diagrams of Key Processes

The following diagrams, generated using Graphviz, illustrate the synthesis workflow of DCNC-CS nanoparticles and their cellular uptake mechanism.

Synthesis_Workflow cluster_DCNC DCNC Synthesis cluster_CS Chitosan Solution cluster_NP_Formation Nanoparticle Formation CNC Cellulose Nanocrystals (CNC) Oxidation Periodate Oxidation (NaIO4) CNC->Oxidation DCNC Dialdehyde Cellulose Nanocrystals (DCNC) Oxidation->DCNC Mixing Mixing and Stirring DCNC->Mixing CS Chitosan (CS) Dissolution Acidic Solution (Acetic Acid) CS->Dissolution CS_sol Chitosan Solution Dissolution->CS_sol CS_sol->Mixing SchiffBase Schiff Base Reaction Mixing->SchiffBase NPs DCNC-CS Nanoparticles SchiffBase->NPs

Caption: Synthesis workflow of DCNC-CS nanoparticles.

Cellular_Uptake cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Endocytosis Endocytosis Pathways NPs DCNC-CS Nanoparticles Clathrin Clathrin-mediated NPs->Clathrin Uptake Caveolae Caveolae-mediated NPs->Caveolae Uptake Macropinocytosis Macropinocytosis NPs->Macropinocytosis Uptake Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Cytoplasm Cytoplasm DrugRelease->Cytoplasm Nucleus Nucleus (Target Site) Cytoplasm->Nucleus Drug Action

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DACN(Ms) Hydrochloride Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DACN(Ms) hydrochloride click reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in click chemistry?

This compound is a click chemistry reagent that contains a cyclononyne (B1203973), a strained alkyne. Its high thermal stability, chemical stability, and water solubility make it a valuable tool for cycloaddition reactions. Click chemistry is a method for rapidly and reliably joining molecular building blocks with high yields and selectivity.

Q2: What is the fundamental mechanism of the copper-catalyzed click reaction with this compound?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that forms a stable triazole linkage between an alkyne (in this case, the cyclononyne of this compound) and an azide (B81097). The active Cu(I) catalyst facilitates the reaction, which is significantly faster and more regioselective than the uncatalyzed thermal reaction.[1] The uncatalyzed version often requires high temperatures and can result in a mixture of products.[1]

Troubleshooting Guide for Low Reaction Yield

A common challenge in click chemistry is achieving a high yield. Below are common problems and their corresponding solutions when working with this compound.

Problem 1: Very low or no product yield.

This is often the most critical issue and can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

Troubleshooting Workflow for Low or No Yield

LowYieldTroubleshooting start Low/No Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure and Stable? catalyst->reagents [Yes] solution_catalyst Use fresh reducing agent (Sodium Ascorbate). Degas solvents to remove oxygen. Use a stabilizing ligand (e.g., THPTA for aqueous media). catalyst->solution_catalyst [No] conditions Are Reaction Conditions Optimal? reagents->conditions [Yes] solution_reagents Verify purity of this compound and azide via NMR or MS. Use high-purity, dry solvents. reagents->solution_reagents [No] solution_conditions Optimize reactant concentrations. Adjust temperature (gentle heating may help). Ensure appropriate solvent for reactant solubility. conditions->solution_conditions [No]

Caption: Troubleshooting workflow for low or no yield in this compound click reactions.

Detailed Solutions for Problem 1:

Potential CauseRecommended Solutions
Inactive Copper Catalyst The active catalyst is Cu(I), which can easily be oxidized to the inactive Cu(II) state by oxygen.[1] To counteract this, use a fresh solution of a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a more stable Cu(II) salt such as CuSO₄.[1] It is also crucial to degas all solvents and solutions by bubbling with an inert gas like argon or nitrogen.[2]
Reagent Purity and Stability The purity of this compound, the azide counterpart, and the solvents is critical. Impurities can inhibit the catalyst or participate in side reactions. Verify the purity of your starting materials using analytical techniques like NMR or mass spectrometry. Use high-purity, dry solvents.
Inappropriate Reaction Conditions The concentration of reactants, temperature, and solvent system can significantly impact the yield. If reactants are too dilute, the reaction rate will be slow. Consider increasing the concentration. The solubility of all components is also key; if your reactants are not fully dissolved, the reaction will be inefficient. You may need to try different solvents or co-solvent systems (e.g., t-BuOH/water, DMF, or DMSO). Gentle heating (e.g., 40-60 °C) can sometimes improve yields, but be mindful of the stability of your reactants at higher temperatures.[1]
Lack of a Stabilizing Ligand Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and can also accelerate the reaction.[1] For reactions in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is commonly used. For aqueous or biological systems, the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is recommended.[1]
Problem 2: The reaction is slow or stalls before completion.

If you observe product formation but the reaction does not go to completion, the following factors may be at play.

Detailed Solutions for Problem 2:

Potential CauseRecommended Solutions
Insufficient Catalyst Loading or Turnover The catalyst may be degrading over time. Ensure you are using a sufficient amount of the copper catalyst and a suitable ligand. A common starting point is 1-5 mol% of the copper salt.[1] Also, ensure an adequate excess of the reducing agent (e.g., 2-5 equivalents relative to the copper catalyst) is present to maintain the copper in the active Cu(I) state throughout the reaction.
Steric Hindrance While click chemistry is known to be tolerant of steric bulk, highly hindered azides or bulky substituents near the reacting centers can slow down the reaction rate.[1] In such cases, increasing the reaction time or temperature may be necessary.[1]
Low Reactant Concentration The rate of a bimolecular reaction like the click reaction is dependent on the concentration of the reactants. If your reaction is proceeding slowly, and if solubility allows, try increasing the concentration of your this compound and azide.
Problem 3: Presence of multiple products or impurities.

The formation of side products can complicate purification and reduce the yield of the desired product.

Signaling Pathway of Desired and Side Reactions

SideReactions cluster_desired Desired CuAAC Pathway cluster_side Potential Side Reactions DACN(Ms)HCI This compound (Alkyne) Triazole_Product 1,4-Disubstituted Triazole DACN(Ms)HCI->Triazole_Product + Azide Azide Azide Azide->Triazole_Product Cu(I) Cu(I) Cu(I)->Triazole_Product catalyzes Alkyne_Dimer Alkyne Homocoupling (Glaser Coupling) DACN(Ms)HCI_side This compound (Alkyne) DACN(Ms)HCI_side->Alkyne_Dimer + Alkyne Cu(II) Cu(II) Cu(II)->Alkyne_Dimer promotes Oxygen Oxygen Oxygen->Cu(II) oxidizes Cu(I)

Caption: Desired CuAAC reaction pathway and a common side reaction (Glaser coupling).

Detailed Solutions for Problem 3:

Potential CauseRecommended Solutions
Oxidative Homocoupling of the Alkyne (Glaser Coupling) This is a common side reaction where two alkyne molecules couple to form a diyne. This is promoted by the presence of Cu(II) and oxygen.[2] To minimize this, ensure a sufficiently reducing environment by using an adequate excess of sodium ascorbate and by thoroughly degassing all solutions to remove oxygen.[2]
Degradation of Starting Materials or Product Depending on the specific azide used and the reaction conditions, the starting materials or the triazole product might be unstable. Analyze your starting materials for purity before the reaction and monitor the reaction over time by TLC or LC-MS to check for the appearance of degradation products. If degradation is suspected, consider milder reaction conditions (e.g., lower temperature, shorter reaction time).

Experimental Protocols

The following are general protocols that can be adapted for the this compound click reaction. Optimization may be required for your specific substrates.

Protocol 1: Small Molecule Synthesis in Organic/Aqueous Media

This protocol is a good starting point for the reaction of this compound with a small molecule azide.

Reagent Preparation:

  • This compound solution: Prepare a 100 mM stock solution in a suitable solvent (e.g., DMF, water).

  • Azide solution: Prepare a 100 mM stock solution of your azide in the same solvent.

  • Copper(II) Sulfate (CuSO₄·5H₂O) solution: Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate solution: Prepare a 1 M stock solution in water. This solution should be prepared fresh before each use.

  • TBTA solution (optional, for organic solvents): Prepare a 50 mM stock solution in a 1:4 mixture of t-BuOH/DMF.

Reaction Setup:

  • In a reaction vial, add the this compound solution (1.0 eq).

  • Add the azide solution (1.0-1.2 eq).

  • Add the solvent to achieve the desired reaction concentration (e.g., 0.1 M).

  • If using a ligand, add the TBTA solution (e.g., 0.05 eq).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the freshly prepared sodium ascorbate solution (e.g., 0.2-0.5 eq).

  • Add the CuSO₄ solution to initiate the reaction (e.g., 0.01-0.05 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.[1]

Work-up and Purification:

  • Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is designed for the conjugation of this compound to an azide-modified biomolecule.

Reagent Preparation:

  • Azide-modified biomolecule: Prepare a solution in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • This compound solution: Prepare a stock solution in water or DMSO.

  • Copper(II) Sulfate (CuSO₄) solution: Prepare a 20 mM stock solution in water.

  • THPTA solution: Prepare a 100 mM stock solution in water.

  • Sodium Ascorbate solution: Prepare a 100 mM stock solution in water. This solution must be prepared fresh.

Reaction Setup:

  • In a microcentrifuge tube, combine the azide-modified biomolecule (1.0 eq) and the buffer.

  • Add the this compound solution (a 2 to 10-fold excess is a good starting point).

  • In a separate tube, premix the CuSO₄ and THPTA solutions. A 5-fold excess of ligand to copper is often recommended (e.g., for a final copper concentration of 0.1 mM, use a final THPTA concentration of 0.5 mM).

  • Add the copper/ligand mixture to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or overnight at 4°C.

Purification:

  • The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC, to remove excess reagents and the copper catalyst.

Quantitative Data Summary

The optimal reaction conditions for the this compound click reaction will depend on the specific azide being used. The following table provides a general range of parameters that can be used as a starting point for optimization.

ParameterTypical Range for Small MoleculesTypical Range for BioconjugationNotes
DACN(Ms) HCl : Azide Ratio 1 : 1.0-1.22-10 : 1 (DACN(Ms) HCl in excess)An excess of one reagent can drive the reaction to completion.
Copper Catalyst (mol%) 1 - 50.1 - 1 (relative to limiting reagent)Higher catalyst loading can increase the reaction rate but may also lead to more side reactions.
Reducing Agent (eq. to Cu) 2 - 55 - 10A sufficient excess is needed to maintain the active Cu(I) state.
Ligand (eq. to Cu) 1 - 25The ligand stabilizes the catalyst and can accelerate the reaction.
Concentration (M) 0.1 - 1.010 µM - 1 mMHigher concentrations generally lead to faster reactions.
Temperature (°C) 25 - 604 - 37Higher temperatures can increase the rate but may affect the stability of sensitive molecules.
Reaction Time 1 - 12 hours1 - 24 hoursMonitor by TLC or LC-MS to determine completion.

References

Technical Support Center: Optimizing DACN(Ms) Hydrochloride Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DACN(Ms) hydrochloride labeling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their labeling experiments. Given that this compound contains a reactive amine group, this guide focuses on common amine-reactive labeling chemistries (e.g., using NHS-ester fluorescent dyes).

Troubleshooting Guide

This section addresses specific issues that may arise during the labeling protocol in a question-and-answer format.

Problem Question Possible Causes & Solutions
Low Labeling Efficiency Why is my labeling efficiency or Degree of Labeling (DOL) unexpectedly low?1. Incorrect Buffer pH: The reaction between an amine-reactive dye and the primary amine on this compound is highly pH-dependent. For NHS-ester reactions, a pH of 8.3-8.5 is optimal.[1] At lower pH values, the amine group is protonated and less reactive. At significantly higher pH, the NHS ester itself will hydrolyze more rapidly. Solution: Verify the pH of your reaction buffer immediately before use. Use a fresh buffer, such as 0.1 M sodium bicarbonate, at pH 8.3-8.5.[2] 2. Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with this compound for the reactive dye, reducing labeling efficiency.[1][3][4] Solution: Ensure your buffer is free of primary amines. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the labeling reaction.[2] 3. Inactive/Hydrolyzed Dye: Amine-reactive dyes are sensitive to moisture and can hydrolyze over time, rendering them inactive.[5] Solution: Prepare fresh dye solutions in an anhydrous solvent like DMSO or DMF immediately before each experiment.[1][2] Store stock dyes in a desiccator, protected from light.[1] 4. Insufficient Dye Concentration: The molar ratio of dye to your molecule is a critical parameter.[1] Solution: Increase the molar excess of the dye. A common starting point is a 10- to 20-fold molar excess of dye to your molecule.[1] This may require optimization for your specific molecule and dye.
Low Fluorescence Signal My Degree of Labeling seems adequate, but the fluorescence signal is weak. What could be the cause?1. Fluorescence Quenching: Over-labeling can lead to self-quenching, where fluorophores in close proximity to each other diminish their own signals.[1][2][6] Solution: Reduce the dye-to-molecule molar ratio to achieve a lower DOL.[1] 2. Environmental Sensitivity: The fluorescence of some dyes is highly sensitive to their local chemical environment.[1][6] Conjugation near certain chemical groups can quench fluorescence. Solution: This is an intrinsic property of the dye and molecule. If quenching is suspected, consider using a different fluorescent dye with less environmental sensitivity.
Precipitation During Reaction My sample precipitated out of solution during the labeling reaction. Why did this happen?1. Over-modification: Attaching bulky, often hydrophobic, dye molecules can alter the solubility of this compound, leading to precipitation.[6] This is more likely to occur when too much label is attached. Solution: Lower the molar ratio of the labeling reagent to your molecule to reduce the degree of labeling.[6] You can also try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] 2. Low Initial Solubility: The concentration of this compound may be too high for the reaction buffer. Solution: Ensure your molecule is fully dissolved and stable in the reaction buffer before adding the dye. It may be necessary to lower the starting concentration.
High Background Signal I'm observing high, non-specific background fluorescence in my downstream applications.1. Incomplete Removal of Free Dye: Unconjugated dye molecules that were not removed during purification will contribute to background signal.[1] Solution: Ensure the purification step is thorough. Repeat the purification (e.g., size-exclusion chromatography, dialysis) or use a column with a larger bed volume to ensure complete separation of the labeled conjugate from free dye.[1][7] 2. Labeled Aggregates: Aggregates of the labeled molecule can cause punctate, non-specific staining. Solution: Centrifuge the final labeled product solution at high speed to pellet any aggregates before use in downstream applications.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for labeling this compound with an amine-reactive dye?

A1: The ideal buffer should be free of primary amines and maintained at a pH between 8.3 and 8.5 for reactions with NHS-ester dyes.[1] 0.1 M sodium bicarbonate or 50 mM sodium borate (B1201080) buffer are common choices.[2][8] Avoid buffers like Tris and glycine, as they will compete in the reaction.[5]

Q2: How should I prepare and store the amine-reactive fluorescent dye?

A2: Amine-reactive dyes are moisture-sensitive.[8] They should be stored in a desiccator and protected from light. For labeling, create a fresh stock solution of the dye in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2] Do not store stock solutions in solvent for extended periods.[3]

Q3: How do I determine the success and efficiency of my labeling reaction?

A3: The efficiency is typically quantified by calculating the Degree of Labeling (DOL), also known as the Fluorophore-to-Protein (F/P) ratio. This is determined by measuring the absorbance of the labeled conjugate at two wavelengths: one for the molecule itself (e.g., 280 nm for a protein) and one at the absorbance maximum of the dye.[9] The ratio of molar concentrations gives the DOL.

Q4: What method should I use to purify my labeled this compound?

A4: The choice of purification method depends on the size and properties of your molecule. Common methods to separate the labeled conjugate from excess free dye include:

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this is a very common and effective method.[1]

  • Dialysis: Effective for larger molecules, but can be time-consuming.[4][7]

  • High-Performance Liquid Chromatography (HPLC): Can be used for high-purity purification, especially for smaller molecules.[10][11]

Q5: My labeled molecule has lost its biological activity. What can I do?

A5: The labeling process may have modified a critical functional site on your molecule. This can happen if the reactive amine is part of an active site.[6] To prevent this, try reducing the molar ratio of dye to the molecule to decrease the likelihood of labeling at that specific site.[6]

Experimental Protocols

General Protocol for Labeling this compound with an NHS-Ester Dye

This protocol provides a general guideline. Optimization of dye-to-molecule ratio, concentration, and reaction time may be required.

Materials:

  • This compound

  • Amine-reactive NHS-ester fluorescent dye

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion desalting column)

Procedure:

  • Prepare this compound: Dissolve the this compound in the reaction buffer to a final concentration of 2-10 mg/mL.[2] If the molecule is in an incompatible buffer, perform a buffer exchange into the reaction buffer first.

  • Prepare Dye Solution: Immediately before use, warm the vial of reactive dye to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2] Vortex briefly to ensure it is fully dissolved.

  • Calculate Reagent Volumes: Determine the volume of dye solution needed to achieve the desired molar excess (a 10:1 to 20:1 dye-to-molecule ratio is a good starting point).[1]

  • Perform Labeling Reaction: While gently stirring or vortexing the this compound solution, slowly add the calculated volume of the dye solution.[2][9]

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[8][9] For sensitive molecules, the reaction can be performed at 4°C for a longer period (e.g., overnight).

  • Purify the Conjugate: Remove the unreacted, free dye by passing the reaction mixture over a size-exclusion desalting column that is appropriate for the molecular weight of your compound.[8] Follow the manufacturer's instructions for the column.

  • Determine Labeling Efficiency: Calculate the Degree of Labeling (DOL) using spectrophotometric analysis.

  • Store the Conjugate: Store the final labeled product at 2-6°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing in single-use aliquots at -20°C.[4]

Visualizations

Chemical Reaction and Workflow Diagrams

cluster_0 Amine-Reactive Labeling Chemistry Molecule DACN(Ms)-NH₂ Product DACN(Ms)-NH-CO-Dye (Stable Amide Bond) Molecule->Product Dye Dye-NHS Ester Dye->Product Biproduct NHS Product->Biproduct +

Caption: Reaction of DACN(Ms) amine with an NHS-ester dye.

A Prepare DACN(Ms) in Amine-Free Buffer (pH 8.3-8.5) C Combine & React (1 hr, Room Temp, Dark) A->C B Prepare Fresh Dye Solution in Anhydrous DMSO B->C D Purify Labeled Conjugate (e.g., Size-Exclusion Column) C->D E Analyze & Calculate Degree of Labeling (DOL) D->E F Store Conjugate (4°C, Protected from Light) E->F

Caption: General experimental workflow for DACN(Ms) labeling.

Start Low Labeling Efficiency (Low DOL) Check_pH Is buffer pH 8.3-8.5? Start->Check_pH Check_Buffer Does buffer contain primary amines (Tris, Glycine)? Check_pH->Check_Buffer Yes Fix_pH Adjust pH or remake buffer Check_pH->Fix_pH No Check_Dye Was dye solution prepared fresh? Check_Buffer->Check_Dye No Fix_Buffer Perform buffer exchange Check_Buffer->Fix_Buffer Yes Check_Ratio Increase Dye:Molecule Molar Ratio Check_Dye->Check_Ratio Yes Fix_Dye Use fresh, anhydrous DMSO/DMF and new dye aliquot Check_Dye->Fix_Dye No Success Re-run Experiment Check_Ratio->Success Fix_pH->Success Fix_Buffer->Success Fix_Dye->Success

Caption: Troubleshooting flowchart for low labeling efficiency.

References

Side reactions of DACN(Ms) hydrochloride with thiols

Author: BenchChem Technical Support Team. Date: December 2025

A critical lack of publicly available information regarding "DACN(Ms) hydrochloride" prevents the creation of a detailed technical support guide. The chemical structure, and therefore the reactive functional groups, of this compound are not described in the accessible scientific literature. Side reactions with thiols are highly dependent on the specific chemical moieties present in a molecule. Without this fundamental information, any provided guidance on troubleshooting, experimental protocols, or reaction pathways would be purely speculative and scientifically unsound.

For the benefit of researchers working with novel compounds that may react with thiols, we are providing a generalized framework for a technical support center. This framework can be adapted once the specific structure and properties of this compound are known.

FAQs: General Considerations for Thiol Reactivity

Q1: My assay involves a thiol-containing compound (e.g., glutathione, cysteine, DTT), and I'm seeing unexpected results with my primary molecule. What are the potential side reactions?

A1: Thiol side reactions are common and can significantly impact experimental outcomes. Thiols are nucleophiles and can participate in several types of reactions, including:

  • Michael Addition: If your molecule contains an α,β-unsaturated carbonyl group, thiols can add to the β-carbon.

  • Nucleophilic Substitution: If your molecule has a good leaving group, thiols can act as nucleophiles to displace it.

  • Disulfide Bond Formation: Thiols can be oxidized to form disulfide bonds, a reaction that can be catalyzed by trace metals or changes in pH. This can lead to dimerization of your thiol-containing reagent or formation of a disulfide-linked adduct with your compound if it also contains a thiol.

Q2: How can I confirm if a side reaction with a thiol is occurring?

A2: Several analytical techniques can be employed to detect and characterize potential adducts or degradation products:

  • Mass Spectrometry (MS): LC-MS is a powerful tool to identify new molecular species. Look for new peaks with a mass corresponding to your compound plus the mass of the thiol.

  • High-Performance Liquid Chromatography (HPLC): A change in the chromatogram, such as the appearance of new peaks or a decrease in the area of your starting material peak, can indicate a reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about any new products formed, helping to elucidate the nature of the side reaction.

Q3: What experimental conditions can I modify to minimize thiol-mediated side reactions?

A3: Optimizing your experimental protocol can help mitigate unwanted reactions:

  • pH Control: The reactivity of thiols is pH-dependent. The thiolate anion (S-) is a much stronger nucleophile than the protonated thiol (SH). Lowering the pH will decrease the concentration of the thiolate and can reduce the rate of nucleophilic attack.

  • Temperature: Lowering the reaction temperature can slow down the kinetics of side reactions.

  • Concentration: Using the minimum effective concentration of the thiol reagent can help reduce the formation of side products.

  • Inert Atmosphere: If you suspect oxidation-related side reactions (like disulfide bond formation), performing your experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide: Investigating Unexpected Thiol Reactivity

This guide provides a general workflow for identifying and addressing potential side reactions with thiols.

Step 1: Observation of the Problem

  • Inconsistent assay results.

  • Appearance of unknown peaks in HPLC or LC-MS analysis.

  • Loss of starting material without corresponding product formation.

  • Precipitate formation.

Step 2: Hypothesis Generation

  • Could a Michael addition be occurring?

  • Is a nucleophilic substitution reaction possible?

  • Is my compound or thiol reagent degrading via oxidation?

Step 3: Experimental Investigation

  • Control Experiments: Run the reaction without the thiol to see if the compound is stable under the assay conditions. Run the thiol alone to check for its stability.

  • Analytical Characterization: Use LC-MS to identify the mass of any new species formed. Use HPLC to quantify the loss of starting material and the formation of new products over time.

  • Forced Degradation Studies: Intentionally stress your compound in the presence of the thiol (e.g., higher temperature, different pH) to accelerate the formation of side products for easier identification.

Step 4: Mitigation Strategies

  • Based on the identified side reaction, implement changes to your protocol as suggested in the FAQ section (e.g., adjust pH, temperature, or concentrations).

  • Consider using an alternative, less reactive thiol if possible.

  • If the side reaction cannot be avoided, it may need to be accounted for in your data analysis.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Thiol Adduct Formation by LC-MS

  • Sample Preparation:

    • Prepare a stock solution of your compound of interest (e.g., this compound) in a suitable solvent.

    • Prepare a stock solution of the thiol (e.g., glutathione) in an appropriate buffer.

  • Reaction:

    • In a microcentrifuge tube, combine your compound and the thiol at the desired concentrations and in the final assay buffer.

    • Incubate the reaction mixture at the desired temperature for a set time course (e.g., 0, 1, 4, 24 hours).

  • Sample Analysis:

    • At each time point, quench the reaction if necessary (e.g., by adding an acid to lower the pH).

    • Inject an aliquot of the reaction mixture onto an LC-MS system.

  • Data Analysis:

    • Analyze the total ion chromatogram for the appearance of new peaks.

    • Examine the mass spectra of any new peaks to determine their molecular weight and compare it to the expected mass of the thiol adduct.

Visualizations

Diagram 1: General Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Thiol Side Reactions A Problem Observed (e.g., unexpected peaks) B Hypothesize Reaction Type (e.g., Michael Addition, Oxidation) A->B C Design Control Experiments - No Thiol Control - Thiol Only Control B->C D Characterize Products (LC-MS, HPLC, NMR) C->D E Modify Experimental Conditions - Adjust pH - Lower Temperature - Change Concentrations D->E F Analyze Results & Refine Protocol E->F

Caption: A logical workflow for identifying and mitigating suspected side reactions with thiols.

Diagram 2: Potential Thiol Reaction Pathways

Thiol_Reactions Common Thiol Reaction Pathways cluster_michael Michael Addition cluster_substitution Nucleophilic Substitution cluster_oxidation Oxidation MA1 α,β-Unsaturated Carbonyl MA3 Thiol Adduct MA1->MA3 MA2 Thiol (R-SH) MA2->MA3 NS1 Substrate with Leaving Group (R-X) NS3 Substituted Product (R-SR') NS1->NS3 NS2 Thiol (R'-SH) NS2->NS3 OX1 2x Thiol (R-SH) OX3 Disulfide (R-S-S-R) OX1->OX3 OX2 [O] OX2->OX3

Caption: Schematic of common reaction pathways involving thiol-containing molecules.

How to improve the solubility of DACN(Ms) hydrochloride conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DACN(Ms) hydrochloride conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of these molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has poor aqueous solubility. Why is this, and what initial steps can I take?

A1: Poor aqueous solubility of a hydrochloride salt can be attributed to several factors, including the intrinsic properties of the parent molecule (the unconjugated DACN(Ms)), the overall lipophilicity of the conjugate, and the solid-state characteristics (e.g., crystallinity) of the salt form.[1][2] Hydrochloride salts are formed to improve the solubility of weakly basic drugs, but this does not always guarantee high aqueous solubility.[3][4]

Initial steps to improve solubility include:

  • pH Adjustment: Since the conjugate is a hydrochloride salt of a likely basic molecule, solubility is often pH-dependent. Decreasing the pH (acidifying the solution) can further protonate the molecule and increase its interaction with water, thereby increasing solubility. However, there is an optimal pH range for each compound.[5][6]

  • Use of Co-solvents: Introducing a water-miscible organic solvent can reduce the polarity of the aqueous medium, which can improve the solubility of less polar molecules.[]

Q2: How does pH affect the solubility of my this compound conjugate, and how can I determine the optimal pH?

A2: The solubility of ionizable drugs, such as hydrochloride salts, is significantly influenced by pH.[5] For a basic drug in its hydrochloride form, solubility is generally higher at lower pH values where the molecule is more protonated. As the pH increases towards the pKa of the conjugate base, the un-ionized, less soluble form will begin to predominate, potentially causing precipitation.[3][8]

To determine the optimal pH, a pH-solubility profile should be generated. This involves measuring the solubility of the conjugate across a range of pH values.

Q3: What are co-solvents, and which ones are commonly used to improve the solubility of hydrochloride conjugates?

A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the solvent mixture.[] The choice of co-solvent and its concentration is critical, as high concentrations can sometimes lead to toxicity or cause the drug to precipitate upon dilution in aqueous media.

Commonly used co-solvents in preclinical studies include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), particularly PEG 300 and PEG 400

  • Glycerol

  • Dimethyl sulfoxide (B87167) (DMSO)

Q4: Can excipients be used to enhance the solubility of this compound conjugates?

A4: Yes, various excipients can significantly improve solubility. These include:

  • Surfactants: These agents increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[9][10] Common examples are Tween 80, sodium lauryl sulfate (B86663) (SLS), and poloxamers.[9]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[11]

  • Polymers: Water-soluble polymers can be used to create amorphous solid dispersions, which have higher solubility than their crystalline counterparts.[12][13] Examples include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation upon dilution of a stock solution (e.g., in DMSO) into aqueous buffer. The drug concentration exceeds its solubility limit in the final aqueous medium. The buffer's pH may not be optimal for solubility.1. Lower the final concentration of the conjugate.2. Optimize the pH of the aqueous buffer.3. Add a suitable surfactant or cyclodextrin (B1172386) to the aqueous buffer to increase solubility.[9][11]4. Prepare the final solution using a co-solvent system.[]
Low and inconsistent results in in-vitro assays. Poor solubility leads to an unknown and variable concentration of the dissolved drug in the assay medium. The drug may be precipitating over the course of the experiment.1. Confirm the solubility of the conjugate in the specific assay medium.2. Consider formulating the conjugate with a solubilizing excipient (e.g., cyclodextrins, surfactants).[9]3. Perform a saturation solubility study to determine the maximum soluble concentration.
The hydrochloride salt is less soluble than the free base form in certain conditions. This can be due to the "common ion effect."[3][4] In a medium with a high concentration of chloride ions (like gastric fluid or certain buffers), the equilibrium can be shifted towards the less soluble, un-dissociated salt form, suppressing its solubility.[3][4][15]1. If working in a high chloride environment, consider using a different buffer system with a non-chloride counter-ion.2. Evaluate the solubility of the free base form of the DACN(Ms) conjugate in the same medium for comparison.3. Consider formulating with excipients that can overcome the common ion effect, such as complexing agents.[11]
Difficulty in preparing a concentrated stock solution. The intrinsic solubility of the this compound conjugate is very low, even in common organic solvents.1. Screen a panel of pharmaceutically acceptable solvents and co-solvents to find a suitable system.2. Gentle heating and sonication can aid dissolution, but stability must be monitored.3. Consider particle size reduction techniques like micronization to increase the dissolution rate.[11][16]

Experimental Protocols

Protocol 1: Determination of a pH-Solubility Profile

Objective: To determine the solubility of the this compound conjugate at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Add an excess amount of the this compound conjugate to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved conjugate in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Protocol 2: Screening of Solubilizing Excipients

Objective: To evaluate the effect of various excipients on the aqueous solubility of the this compound conjugate.

Methodology:

  • Prepare stock solutions of various excipients (e.g., 10% w/v solutions of Tween 80, HP-β-cyclodextrin, PVP K30) in an aqueous buffer of a fixed, relevant pH (e.g., pH 7.4).

  • Create a series of dilutions for each excipient stock solution.

  • Add an excess amount of the this compound conjugate to each excipient solution.

  • Follow steps 3-6 from Protocol 1 to determine the solubility of the conjugate in the presence of each excipient at different concentrations.

  • Plot the solubility of the conjugate as a function of the excipient concentration to assess the solubilization efficiency.

Data Presentation

Table 1: Solubility of this compound in Various Co-solvent Systems

Co-solvent System (v/v in Water)Solubility (mg/mL)Fold Increase (vs. Water)
Water0.051.0
20% Ethanol0.255.0
40% Ethanol0.8016.0
20% PEG 4000.459.0
40% PEG 4001.5030.0
10% DMSO0.9519.0

Note: Data presented is hypothetical and for illustrative purposes only.

Table 2: Effect of Excipients on Aqueous Solubility at pH 7.4

ExcipientConcentration (% w/v)Solubility (mg/mL)Fold Increase (vs. Buffer)
None (Buffer only)00.021.0
Tween 8010.157.5
Tween 8050.6532.5
HP-β-Cyclodextrin10.2010.0
HP-β-Cyclodextrin51.1055.0

Note: Data presented is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_start Initial Problem cluster_methods Solubility Enhancement Strategies cluster_analysis Analysis & Formulation start Poorly Soluble DACN(Ms) HCl Conjugate ph_adjust pH Adjustment start->ph_adjust Investigate cosolvents Co-solvents start->cosolvents Investigate excipients Excipients start->excipients Investigate particle_size Particle Size Reduction start->particle_size Investigate analysis pH-Solubility Profile Excipient Screening ph_adjust->analysis Generate Data cosolvents->analysis Generate Data excipients->analysis Generate Data particle_size->analysis If needed formulation Optimized Formulation analysis->formulation Select best approach

Caption: Workflow for troubleshooting and improving the solubility of this compound conjugates.

logical_relationship A DACN(Ms) HCl in Aqueous Solution E Solubility Increases A->E F Solubility Decreases A->F B Increase [H+] (Decrease pH) B->E Shifts equilibrium to protonated form C Increase [Cl-] (Common Ion) C->F Shifts equilibrium to undissociated salt D Add Excipient (e.g., Cyclodextrin) D->E Forms soluble inclusion complex

References

Technical Support Center: NMs-DACN Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NMs-DACN in azide (B81097) cycloaddition reactions. The information is designed to assist in optimizing experimental outcomes and resolving common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My NMs-DACN azide reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Potential Causes:

  • Suboptimal Reaction Conditions: The reaction is sensitive to solvent, temperature, and reaction time. The initial reported synthesis of the triazole products from NMs-DACN and benzyl (B1604629) azide in acetonitrile (B52724) (CH3CN) at ambient temperature for 8 hours resulted in moderate yields for the two isomers (55% and 40%).[1] Deviations from these conditions without optimization can lead to lower yields.

  • Impure Reagents: The purity of NMs-DACN, the azide, and the solvent is crucial. Impurities can interfere with the reaction.

  • Side Reactions: The formation of side products can consume the starting materials and reduce the yield of the desired triazole.

  • Degradation of Azide: Some azides are sensitive to prolonged exposure to high temperatures or strong acids, which can lead to their decomposition.[2]

Solutions:

  • Optimize Reaction Conditions:

    • Solvent: While acetonitrile has been used, exploring other anhydrous organic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might improve solubility and yield, especially if your azide has different solubility properties.[3]

    • Temperature: While the reaction proceeds at room temperature, gentle heating might increase the reaction rate. However, be cautious of azide degradation at higher temperatures.[2] Conversely, lower temperatures could be explored to minimize side reactions.

    • Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[4] An insufficient or excessive reaction time can lead to incomplete conversion or product degradation.

  • Ensure Reagent Purity: Use freshly purified reagents and anhydrous solvents to minimize potential side reactions.

  • Molar Ratio of Reactants: The initial report used a 1:1 molar ratio of NMs-DACN to benzyl azide.[1] For other azides, optimizing this ratio might be necessary. Sometimes, a slight excess of one reagent can drive the reaction to completion.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I identify them and improve the selectivity?

Potential Causes:

  • Formation of Isomers: The reaction of NMs-DACN with an azide can lead to the formation of two regioisomers, as demonstrated with benzyl azide which produced two distinct triazole products.[1]

  • Side Reactions: Besides the desired cycloaddition, other reactions may occur, leading to byproducts. For instance, azides can undergo rearrangements or reductions under certain conditions.[5][6]

Solutions:

  • Product Identification:

    • Utilize analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to characterize the different products. The spectral data for the two isomers from the reaction with benzyl azide are available for comparison.[1]

    • Silica (B1680970) gel chromatography can be used to separate the different products for individual analysis.[1]

  • Improving Selectivity:

    • Catalysis: While the reaction with benzyl azide proceeds without a catalyst, for other azide-alkyne cycloadditions (click chemistry), the use of a copper(I) catalyst is common to improve regioselectivity and reaction rate.[5][7][8] However, the compatibility of a copper catalyst with the NMs-DACN scaffold would need to be experimentally verified.

    • Solvent Effects: The choice of solvent can sometimes influence the ratio of isomers formed. Experimenting with solvents of different polarities might favor the formation of one isomer over the other.

Q3: I am having trouble with the purification of my triazole products. What is a recommended method?

Based on the available literature for the reaction of NMs-DACN with benzyl azide, silica gel chromatography is an effective method for separating the resulting triazole isomers.[1] The choice of eluent will depend on the polarity of your specific products. A good starting point would be a solvent system like chloroform (B151607), as used in the original report.[1]

Q4: Are there any known stability issues with NMs-DACN or the azide reactants?

  • NMs-DACN: While the provided search results do not detail specific stability issues for NMs-DACN, diazo compounds, in general, can be sensitive to light, heat, and acid. It is advisable to store it in a cool, dark, and dry place.

  • Azides: Organic azides can be energetic compounds.[6] While many are stable under normal laboratory conditions, they can be sensitive to heat, shock, and strong reducing or oxidizing agents. It is crucial to handle them with appropriate safety precautions. Some azides can also degrade over time, so using a fresh sample is recommended.

Data Presentation

Table 1: Reaction Conditions and Yields for NMs-DACN with Benzyl Azide [1]

Reactant 1Reactant 2SolventTemperatureTime (h)Product(s)Yield (%)
NTs,N'Ns-DACNBenzyl azideCH3CNAmbient8Isomer 1 (6ab)55
Isomer 2 (6'ab)40
NMs,N'Ns-DACNBenzyl azideCH3CNAmbientNot specifiedIsomer 1 (6bb)52
Isomer 2 (6'bb)47

Experimental Protocols

General Protocol for the Reaction of NMs-DACN with an Azide (based on the reaction with benzyl azide): [1]

  • Dissolution: In a suitable reaction vessel, dissolve NMs-DACN in anhydrous acetonitrile (CH3CN) to a desired concentration (e.g., ~0.04 M).

  • Addition of Azide: To this solution, add an equimolar amount (1 equivalent) of the corresponding azide at ambient temperature.

  • Reaction: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by TLC. The reported reaction time for benzyl azide is 8 hours.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to separate the product(s). The original report used chloroform as the eluent for the benzyl azide adducts.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Solutions cluster_outcome Outcome Problem Low Yield or Side Products Check_Purity Check Reagent Purity (NMs-DACN, Azide, Solvent) Problem->Check_Purity Review_Conditions Review Reaction Conditions (Solvent, Temp, Time) Problem->Review_Conditions Analyze_Products Analyze Product Mixture (NMR, MS, TLC) Problem->Analyze_Products Purify_Reagents Purify Reagents/ Use Anhydrous Solvents Check_Purity->Purify_Reagents Optimize_Conditions Optimize Conditions: - Solvent Screen - Temperature Variation - Time Course Study Review_Conditions->Optimize_Conditions Optimize_Stoichiometry Adjust Stoichiometry Analyze_Products->Optimize_Stoichiometry Consider_Catalyst Consider Catalyst (e.g., Cu(I) for selectivity) Analyze_Products->Consider_Catalyst Improved_Yield Improved Yield and Selectivity Purify_Reagents->Improved_Yield Optimize_Conditions->Improved_Yield Optimize_Stoichiometry->Improved_Yield Consider_Catalyst->Improved_Yield

Caption: Troubleshooting workflow for NMs-DACN azide reactions.

Azide_Cycloaddition_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product NMs_DACN NMs-DACN (contains diazo group) TS [Transition State] NMs_DACN->TS 1,3-Dipolar Cycloaddition Azide R-N3 (Azide) Azide->TS Triazole Triazole Product TS->Triazole

Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.

References

Impact of pH and temperature on DACN(Ms) hydrochloride stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the impact of pH and temperature on the stability of DACN(Ms) hydrochloride. While this compound is known for its high thermal and chemical stability as a click chemistry reagent, this guide offers standardized protocols and troubleshooting advice for generating empirical stability data under specific experimental conditions.[1]

Disclaimer: The quantitative data presented in this guide is illustrative and intended to demonstrate the application of the described experimental protocols. Researchers should generate their own data for specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a click chemistry reagent that contains a cyclononyne (B1203973) alkyne moiety.[1] Its high reactivity in cycloaddition reactions makes it valuable in various bioconjugation and drug development applications.[1] Understanding its stability under different pH and temperature conditions is crucial for ensuring the reproducibility of experiments, determining optimal storage conditions, and for regulatory submissions if used in a pharmaceutical context.[2][3]

Q2: What are the typical stress conditions used to evaluate the stability of a hydrochloride salt like this compound?

Forced degradation studies are performed to understand the intrinsic stability of a molecule.[2] Typical stress conditions for a hydrochloride salt include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl) at various temperatures.[2][4]

  • Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH) at various temperatures.[2][4]

  • Thermal Degradation: Exposure to elevated temperatures in a solid or solution state.[4]

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.[5][6][7] For structural elucidation of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[8][9][10]

Q4: How do I interpret the results of a forced degradation study?

The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] This level of degradation is sufficient to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation pathways without generating secondary degradation products that may not be relevant under normal storage conditions.[2] A mass balance assessment is often performed to account for all the material after degradation.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No degradation observed under initial stress conditions. The compound is highly stable under the tested conditions. The stress conditions are too mild.Increase the concentration of the acid/base, elevate the temperature, or extend the duration of the study.[2] Ensure the compound is soluble in the stress medium; a co-solvent may be necessary for poorly soluble compounds.[2]
Complete or near-complete degradation observed. The stress conditions are too harsh.Reduce the concentration of the acid/base, lower the temperature, or shorten the exposure time.[2]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH. Column degradation.Optimize the mobile phase, including the buffer and organic modifier ratio.[12] Ensure the mobile phase pH is suitable for the analyte and the column. Use a new column or a guard column if necessary.
Inconsistent results between replicate experiments. Inaccurate sample preparation. Fluctuation in temperature or pH. Instability of the sample in the analytical solvent.Ensure precise and consistent preparation of all solutions. Use a calibrated and stable oven or water bath. Analyze samples promptly after preparation or perform a solution stability study.[13]
Difficulty in identifying degradation products by LC-MS. Low abundance of degradation products. Co-elution with the parent compound or other components.Concentrate the stressed sample before injection. Optimize the chromatographic method to improve the separation of the degradation products from the parent peak.[9]

Experimental Protocols

Protocol 1: Effect of pH on the Stability of this compound

Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values at a constant temperature.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Phosphate (B84403) buffer solutions (pH 4, 7, and 9)

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC grade water.

  • Sample Preparation: For each pH condition (pH 1, 4, 7, 9, and 13), transfer a known volume of the stock solution into separate volumetric flasks. Add the respective buffer or acid/base solution to achieve the target pH and a final concentration of 0.1 mg/mL.

  • Incubation: Incubate all sample solutions in a constant temperature water bath at 40°C.

  • Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Effect of Temperature on the Stability of this compound

Objective: To assess the thermal stability of this compound in solution at a constant pH.

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a pH 7 phosphate buffer.

  • Incubation: Aliquot the solution into separate vials and incubate them at different temperatures (e.g., 40°C, 60°C, and 80°C).

  • Time Points: Withdraw vials at specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).

  • Cooling: Immediately cool the vials to room temperature to stop further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Illustrative Stability Data of this compound at 40°C under Various pH Conditions

Time (hours)% Remaining (pH 1)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 9)% Remaining (pH 13)
0100.0100.0100.0100.0100.0
298.599.899.999.595.2
497.199.699.898.990.8
894.399.299.697.582.1
1291.898.999.496.274.5
2485.297.598.892.758.3

Table 2: Illustrative Stability Data of this compound at pH 7 under Various Temperatures

Time (hours)% Remaining (40°C)% Remaining (60°C)% Remaining (80°C)
0100.0100.0100.0
199.998.292.5
299.896.585.6
499.693.173.3
699.489.862.1
899.286.752.4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL DACN(Ms) HCl) ph_samples Prepare pH Samples (pH 1, 4, 7, 9, 13) stock->ph_samples temp_samples Prepare Temperature Samples (pH 7 Buffer) stock->temp_samples ph_stress Incubate pH Samples (40°C) ph_samples->ph_stress temp_stress Incubate Temp Samples (40°C, 60°C, 80°C) temp_samples->temp_stress sampling Withdraw Aliquots at Time Points ph_stress->sampling temp_stress->sampling quenching Quench Reaction (if applicable) sampling->quenching hplc HPLC Analysis quenching->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for this compound stability testing.

degradation_pathway DACN This compound DP1 Degradation Product 1 (e.g., Hydrolysis of Ms group) DACN->DP1  Acid/Base  Hydrolysis DP2 Degradation Product 2 (e.g., Ring Opening of Cyclononyne) DACN->DP2  High Temperature  (>80°C) DP3 Degradation Product 3 (e.g., Further Degradation) DP1->DP3  Harsh Conditions

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: Purification of Reaction Mixtures Containing DACN(Ms) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with DACN(Ms) hydrochloride and need to remove the unreacted starting material from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: I have performed a reaction with this compound and need to remove the unreacted starting material. What is the best general approach?

A1: this compound is known for its high water solubility.[1][2] This property is key to its removal. The most common and effective strategies involve liquid-liquid extraction or chromatography, depending on the properties of your desired product.

Q2: How can I use liquid-liquid extraction to remove unreacted this compound?

A2: If your product is significantly less polar and has low water solubility, a simple aqueous wash is an effective first step. Because this compound is a salt, it will preferentially partition into the aqueous phase, while your less polar product remains in the organic layer.

Troubleshooting Extraction Issues:

  • Emulsion Formation: If an emulsion forms between the organic and aqueous layers, try adding brine (a saturated aqueous solution of NaCl) to break the emulsion.

  • Product also water-soluble: If your product has some water solubility, multiple extractions with a smaller volume of water may be necessary to minimize product loss. Always check the aqueous layer by a sensitive method like LC-MS to quantify product loss.

Q3: What should I do if my product is also water-soluble or polar?

A3: If both your product and the unreacted this compound are polar and water-soluble, liquid-liquid extraction will not be effective. In this case, chromatographic techniques are the preferred method of purification.[3][4]

Q4: Which type of chromatography is best for separating my product from this compound?

A4: The choice of chromatography depends on the scale of your reaction and the polarity difference between your product and the starting material.

  • Flash Chromatography (Normal Phase): This is a good choice for larger scale purifications if your product is significantly less polar than the highly polar this compound. The this compound will adhere strongly to the silica (B1680970) gel, allowing your less polar product to elute first.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent method for purifying polar compounds.[3] Since this compound is very polar, it will elute early in the chromatogram with the aqueous mobile phase. Your product, if it has more hydrophobic character, will be retained longer on the column. This technique is suitable for both analytical and preparative scale separations.[5]

Q5: I am seeing a persistent impurity in my final product after purification. How can I identify it?

A5: If you suspect you have a persistent impurity, techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identification and characterization.[6] LC-MS is particularly powerful as it provides both retention time and mass-to-charge ratio information, which can help in identifying the molecular weight of the impurity.[7]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Removal of this compound

This protocol assumes your desired product is soluble in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and has low water solubility.

  • Reaction Quenching: Once your reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat Washes: Repeat the aqueous wash two to three more times to ensure complete removal of the water-soluble this compound.

  • Brine Wash: Perform a final wash with brine to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude product, now free of this compound.

Protocol 2: General Normal Phase Flash Chromatography

This protocol is a starting point for separating a less polar product from the highly polar this compound.

  • Sample Preparation: Dissolve your crude reaction mixture in a minimal amount of the chromatography solvent or a stronger solvent if necessary. If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system.

  • Loading: Carefully load your prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with your chosen solvent system. A common starting point for polar compounds is a gradient of ethyl acetate (B1210297) in hexanes, or for more polar compounds, a gradient of methanol (B129727) in dichloromethane.

  • Fraction Collection: Collect fractions as the solvent runs through the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

When developing a purification method, it is crucial to track the separation efficiency. Below are example tables for presenting data from TLC and HPLC experiments.

Table 1: Example TLC Data for Flash Chromatography Optimization

Solvent System (v/v)Rf of ProductRf of DACN(Ms) HClSeparation (ΔRf)
10% MeOH in DCM0.650.100.55
5% MeOH in DCM0.400.000.40
20% EtOAc in Hexanes0.200.000.20

Table 2: Example HPLC Data for Purity Analysis

SampleRetention Time (min)Peak Area (%)Identity
Crude Reaction Mixture2.135DACN(Ms) HCl
5.860Product
7.25Impurity
Purified Product5.899.5Product

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Workflow Purification Strategy Selection start Reaction Complete product_properties Assess Product Solubility and Polarity start->product_properties is_product_nonpolar Product is Nonpolar and Water-Insoluble? product_properties->is_product_nonpolar extraction Liquid-Liquid Extraction (Aqueous Wash) is_separation_good Good Separation? extraction->is_separation_good chromatography Chromatography choose_chromatography Choose Chromatography Type (e.g., RP-HPLC, Flash) chromatography->choose_chromatography is_product_nonpolar->extraction Yes is_product_nonpolar->chromatography No is_separation_good->chromatography No final_product Purified Product is_separation_good->final_product Yes choose_chromatography->final_product

Caption: A decision tree for selecting the appropriate purification method.

Experimental Workflow for Liquid-Liquid Extraction

Caption: Step-by-step workflow for the liquid-liquid extraction protocol.

References

Common pitfalls in using DACN(Ms) hydrochloride for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of DACN(Ms) hydrochloride for bioconjugation. As this compound is a specialized reagent, this guide draws upon established principles of amine-reactive bioconjugation, particularly those involving sulfonyl ester chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an amine-reactive bioconjugation reagent. Its key components are:

  • DACN: A core scaffold, likely containing primary or secondary amines, which becomes part of the final conjugate.

  • (Ms): A methanesulfonyl (mesylate) group. This is the reactive moiety that forms a covalent bond with the target biomolecule. Mesylates are excellent leaving groups.

  • Hydrochloride: This indicates the molecule is a salt, which typically enhances its stability and solubility in aqueous solutions.

The reagent works by reacting with nucleophilic groups on a biomolecule, primarily the primary amines found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The reaction is a nucleophilic substitution where the amine attacks the carbon atom to which the mesylate is attached, displacing the mesylate group and forming a stable sulfonamide or amine linkage.

Q2: What are the optimal reaction conditions for conjugation?

Optimal conditions are crucial for successful conjugation and minimizing side reactions. Key parameters include:

  • pH: The reaction should be performed at a pH between 8.0 and 9.5.[3] In this range, the target primary amines (like those on lysine, pKa ~10.5) are sufficiently deprotonated and thus nucleophilic, while minimizing modification of other residues.[3]

  • Buffer: Use non-nucleophilic buffers such as phosphate, borate, or carbonate. Avoid buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target biomolecule for reaction with the reagent.[4]

  • Temperature: Reactions are typically carried out at room temperature (20-25°C) or 4°C. Lower temperatures can be used to slow down the reaction and potentially reduce side reactions, including hydrolysis.

  • Reaction Time: Typical reaction times range from 30 minutes to 2 hours.[5] The optimal time should be determined empirically for each specific system.

Q3: How should this compound be prepared and stored?

  • Storage: The reagent should be stored desiccated at -20°C, protected from moisture and light.

  • Preparation: Due to the potential for hydrolysis in aqueous solutions, it is highly recommended to prepare a stock solution of this compound immediately before use.[5] A dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically used to dissolve the reagent before adding it to the aqueous reaction mixture containing the biomolecule.[2] Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid denaturing the protein.[6]

Troubleshooting Guide

This section addresses common problems encountered during bioconjugation with this compound.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Efficiency 1. Reagent Hydrolysis: The mesylate group is susceptible to hydrolysis in aqueous buffers, rendering it inactive.[7][8]• Prepare the DACN(Ms) stock solution in dry DMSO or DMF immediately before use. • Minimize the time the reagent is in an aqueous environment before the protein is added.
2. Incorrect pH: If the pH is too low (<7.5), the target amine groups on the protein will be protonated and non-nucleophilic.[3]• Ensure the reaction buffer pH is between 8.0 and 9.5. Use a calibrated pH meter.
3. Incompatible Buffer: Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., azide) will compete with the target protein.[4]• Perform a buffer exchange into a non-nucleophilic buffer like PBS, Borate, or Carbonate prior to conjugation.
4. Insufficient Molar Excess: The molar ratio of reagent to biomolecule may be too low.• Increase the molar excess of this compound (e.g., from 10-fold to 20-fold or higher). This often requires optimization.
Precipitation During Reaction 1. Low Reagent Solubility: The hydrochloride salt improves water solubility, but high concentrations can still precipitate.• Ensure the reagent is fully dissolved in the organic solvent before adding it to the reaction. • Add the reagent stock solution to the protein solution slowly while vortexing.
2. Protein Aggregation: The addition of an organic solvent or a change in pH can cause some proteins to aggregate.• Minimize the final concentration of the organic co-solvent (<10%). • Confirm that the target protein is soluble and stable at the chosen reaction pH.
Loss of Protein Activity 1. Modification of Critical Residues: A lysine residue essential for the protein's biological activity (e.g., in an active site or binding interface) may have been modified.• Reduce the molar excess of the reagent to decrease the overall degree of labeling. • If the active site is known, consider using a competitive inhibitor or substrate to protect critical residues during the reaction.
High Heterogeneity (Multiple DARs) 1. High Reactivity/Molar Excess: Lysine residues are often abundant on protein surfaces, and high reagent concentrations can lead to a broad distribution of drug-to-antibody ratios (DARs).[][10]• Carefully titrate the molar excess of the reagent to target a lower, more controlled DAR. • Optimize reaction time and temperature; shorter times and lower temperatures can increase selectivity.[10]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a starting point for the conjugation of this compound to a typical antibody (IgG).

1. Materials and Preparation:

  • Protein Solution: Prepare the antibody in a suitable amine-free buffer (e.g., 1x PBS, pH 8.5) at a concentration of 1-10 mg/mL. Ensure any interfering substances have been removed.[11]

  • Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.

2. Conjugation Reaction:

  • Calculate the required volume of the DACN(Ms) stock solution to achieve the desired molar excess (a 20-fold molar excess is a good starting point).

  • Add the calculated volume of the DACN(Ms) stock solution to the protein solution while gently vortexing.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.[5]

3. Purification of the Conjugate:

  • Remove the unreacted reagent and byproducts immediately after the incubation period.

  • For proteins >30 kDa, use a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[6]

  • Collect fractions and measure the protein concentration (e.g., using A280 absorbance).

4. Characterization:

  • Determine the degree of labeling (molar ratio of DACN to protein) using appropriate analytical techniques, such as UV-Vis spectroscopy (if DACN has a chromophore), mass spectrometry (for precise mass), or HIC-HPLC for antibodies.

Visual Guides and Diagrams

Bioconjugation_Workflow cluster_prep Preparation cluster_react Reaction cluster_process Downstream p_protein 1. Prepare Protein (Buffer Exchange, pH 8.5) reaction 3. Mix & Incubate (1-2h, Room Temp) p_protein->reaction p_reagent 2. Prepare DACN(Ms)-HCl (Dissolve in dry DMSO) p_reagent->reaction purify 4. Purify Conjugate (Desalting Column) reaction->purify char 5. Characterize (Mass Spec, HPLC) purify->char

Caption: Standard experimental workflow for bioconjugation.

Reaction_Mechanism cluster_main Primary Reaction Pathway cluster_side Competing Side Reaction Protein_NH2 Protein-NH₂ (Lysine) Conjugate Protein-NH-DACN (Stable Conjugate) Protein_NH2->Conjugate + DACN-Ms DACN_Ms DACN-Ms Ms_leaving MsO⁻ (Leaving Group) DACN_Ms_side DACN-Ms Hydrolyzed DACN-OH (Inactive Reagent) DACN_Ms_side->Hydrolyzed + H₂O H2O H₂O (from buffer)

Caption: Reaction mechanism and competing hydrolysis.

Troubleshooting_Flowchart start Low Conjugation Yield? check_ph Is pH 8.0-9.5? start->check_ph Yes fix_ph Adjust pH to 8.0-9.5 start->fix_ph No check_buffer Is buffer amine-free? check_ph->check_buffer Yes check_reagent Was reagent freshly prepared in dry DMSO? check_buffer->check_reagent Yes fix_buffer Buffer exchange to PBS/Borate check_buffer->fix_buffer No increase_molar Increase Molar Excess of Reagent check_reagent->increase_molar Yes fix_reagent Prepare fresh reagent check_reagent->fix_reagent No

Caption: Troubleshooting flowchart for low conjugation yield.

References

Technical Support Center: Monitoring the DACN(Ms) Hydrochloride Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of the DACN(Ms) hydrochloride synthesis reaction. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound typically involves the mesylation of a diamine precursor, 4,8-diazacyclononyne (DACN). The reaction introduces a methanesulfonyl (mesyl) group onto one of the nitrogen atoms of the DACN ring. The final step involves the formation of the hydrochloride salt.

Q2: Which analytical techniques are recommended for monitoring the reaction progress?

A2: The primary recommended techniques for monitoring the mesylation reaction are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for tracking the consumption of starting materials and the formation of the product.

Q3: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?

A3: TLC is a rapid and effective method for qualitative monitoring of the reaction. By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of starting material and reaction mixture) on a TLC plate, you can visualize the disappearance of the starting amine and the appearance of the mesylated product. A significant difference in the retention factor (Rf) between the more polar starting amine and the less polar product allows for easy tracking. For detailed methodology, refer to the Experimental Protocols section.

Q4: What are the advantages of using HPLC-MS for reaction monitoring?

A4: HPLC-MS provides both separation and identification of reaction components, offering a more quantitative and definitive analysis than TLC. It allows for the accurate measurement of the consumption of the DACN precursor and the formation of DACN(Ms). The mass spectrometer can confirm the identity of the product by its molecular weight.

Q5: Can NMR spectroscopy be used for real-time reaction monitoring?

A5: Yes, quantitative NMR (qNMR) is a powerful tool for real-time, in-situ monitoring of the reaction kinetics. By integrating the signals corresponding to specific protons on the starting material and the product, you can determine their relative concentrations over time without the need for reaction quenching and sample workup.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No product formation observed by TLC/HPLC-MS. 1. Inactive methanesulfonyl chloride (MsCl).2. Insufficiently dried solvent or glassware.3. Ineffective base.1. Use fresh or newly purchased MsCl.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Use a fresh bottle of a suitable base like triethylamine (B128534) or pyridine.
Reaction is sluggish or incomplete. 1. Low reaction temperature.2. Insufficient amount of MsCl or base.3. Steric hindrance at the reaction site.1. Allow the reaction to warm to room temperature or gently heat if the reactants are stable at higher temperatures.2. Add a slight excess of MsCl and/or base.3. Consider a longer reaction time.
Multiple spots observed on TLC, indicating side products. 1. Over-mesylation (dimesylation of DACN).2. Degradation of starting material or product.3. Reaction with impurities.1. Use a controlled stoichiometry of MsCl (e.g., 1.0-1.2 equivalents).2. Maintain the recommended reaction temperature and monitor for completion to avoid prolonged reaction times.3. Purify the starting materials before use.
Difficulty in isolating the hydrochloride salt. 1. Product is highly soluble in the precipitation solvent.2. Incomplete reaction, leading to a mixture.3. Formation of an oil instead of a solid.1. Try a different anti-solvent for precipitation, such as diethyl ether or a mixture of solvents.2. Ensure the reaction has gone to completion before attempting salt formation.3. Try cooling the solution to induce crystallization. If an oil persists, it may require purification by chromatography before salt formation.
Product is impure after purification. 1. Inefficient purification method.2. Co-elution of impurities during chromatography.3. Contamination during workup.1. Optimize the column chromatography conditions (e.g., solvent gradient, silica (B1680970) gel type).2. Consider recrystallization as an alternative or additional purification step.3. Ensure clean glassware and high-purity solvents are used during extraction and other workup steps.

Experimental Protocols

General Protocol for Mesylation of DACN Precursor

This protocol is a general guideline based on the synthesis of similar N-mesylated cyclic amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the DACN precursor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (Et3N, 1.5 eq) to the cooled solution.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DACN(Ms).

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified DACN(Ms) in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) to precipitate the hydrochloride salt. Collect the solid by filtration and dry under vacuum.

TLC Monitoring Protocol
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting:

    • In the SM lane, spot a dilute solution of the DACN precursor.

    • In the C lane, spot the SM solution, and then spot the reaction mixture on top of it.

    • In the RM lane, spot the reaction mixture.

  • Development: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).

  • Visualization: Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for amines).

  • Analysis: The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.

Visualizations

Reaction_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Workup & Purification start DACN Precursor reaction Mesylation Reaction (0°C to RT) start->reaction 1.0 eq reagents MsCl, Et3N in Anhydrous DCM reagents->reaction 1.2 eq MsCl 1.5 eq Et3N tlc TLC Analysis reaction->tlc hplc HPLC-MS Analysis reaction->hplc nmr qNMR Analysis reaction->nmr quench Quench (aq. NaHCO3) reaction->quench If complete extract Extraction quench->extract purify Column Chromatography extract->purify salt HCl Salt Formation purify->salt product This compound salt->product

Caption: Workflow for the synthesis and monitoring of this compound.

Caption: Troubleshooting decision tree for the this compound reaction.

Addressing non-specific binding of DACN(Ms) hydrochloride conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DACN(Ms) hydrochloride conjugates. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues related to non-specific binding of these conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of this compound conjugates can arise from several factors:

  • Hydrophobic and Electrostatic Interactions: The molecular properties of the DACN(Ms) moiety and the conjugated biomolecule can lead to non-specific adsorption to surfaces and non-target proteins through hydrophobic or electrostatic forces.[1][2]

  • Conjugate Aggregation: this compound conjugates may form aggregates, which have a high propensity for non-specific binding to cellular and other surfaces.[3]

  • Inadequate Blocking: Insufficient or ineffective blocking of non-specific binding sites on your sample (e.g., cells, tissues, or microplates) can result in the conjugate adhering to unintended targets.[3][4]

  • Suboptimal Washing Steps: Incomplete removal of unbound or weakly bound conjugates due to inadequate washing will lead to high background signals.[3]

  • Fc Receptor Binding: If the conjugate involves an antibody, its Fc region can bind non-specifically to Fc receptors on various cell types.[3][5]

Q2: How can I detect and confirm non-specific binding in my experiment?

To confirm non-specific binding, it is essential to include proper controls in your experimental design. A common approach is to use a negative control where the target of your this compound conjugate is absent. High signal in this negative control is a strong indicator of non-specific binding. Additionally, running the conjugate over a bare sensor surface without the immobilized ligand in techniques like Surface Plasmon Resonance (SPR) can help quantify non-specific interactions.[1][6]

Q3: What are the initial steps to troubleshoot high background signals?

When encountering high background, a systematic approach is recommended. Start by optimizing the concentration of your this compound conjugate. Using a concentration that is too high is a common reason for increased non-specific binding. Following this, focus on improving your blocking and washing procedures.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Sample

High, uniform background often points to issues with blocking or washing steps.

Troubleshooting Workflow:

start High Background Signal step1 Optimize Blocking Buffer start->step1 Initial Check step2 Increase Wash Steps/Duration step1->step2 If background persists step3 Add Surfactant to Wash Buffer step2->step3 If background persists end Reduced Background step3->end Resolution

Caption: Workflow for addressing high background signal.

Detailed Steps:

  • Optimize Blocking Buffer: The choice and concentration of the blocking agent are critical. While Bovine Serum Albumin (BSA) is common, other options like casein or normal serum from the same species as the secondary antibody (if applicable) can be more effective.[7][8]

  • Increase Wash Steps and Duration: Enhance the stringency of your washing protocol by increasing the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes).[3]

  • Incorporate a Surfactant: Adding a non-ionic surfactant, such as 0.05% Tween-20, to your wash buffer can help disrupt hydrophobic interactions that contribute to non-specific binding.[1][9]

Issue 2: Punctate or Speckled Background Staining

This pattern often suggests the presence of aggregated conjugates.

Troubleshooting Workflow:

start Punctate Background step1 Centrifuge/Filter Conjugate start->step1 Initial Step step2 Optimize Conjugate Concentration step1->step2 If punctate staining remains end Clear Signal step2->end Resolution

Caption: Workflow to resolve punctate background staining.

Detailed Steps:

  • Clarify the Conjugate Solution: Before use, centrifuge your this compound conjugate solution at high speed (e.g., >10,000 x g) for 10-20 minutes to pellet any aggregates. Alternatively, filter the solution through a 0.22 µm filter.

  • Optimize Conjugate Concentration: Prepare a dilution series of the clarified conjugate to determine the optimal concentration that provides a high signal-to-noise ratio.

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer

Objective: To determine the most effective blocking agent to minimize non-specific binding.

Methodology:

  • Prepare your samples (e.g., cells on coverslips, tissue sections, or ELISA plate wells) as per your standard protocol.

  • Prepare a panel of blocking buffers to be tested. See the table below for examples.

  • Incubate separate samples with each blocking buffer for 1 hour at room temperature.

  • Proceed with the incubation of your this compound conjugate (at a constant, predetermined concentration).

  • Follow your standard washing and detection protocol.

  • Quantify the signal intensity for each condition, including a "no conjugate" control for background subtraction.

Table 1: Comparison of Different Blocking Agents

Blocking AgentConcentrationAverage Background Signal (Arbitrary Units)Signal-to-Noise Ratio
1% BSA in PBS1% (w/v)150.35.2
5% Normal Goat Serum in PBS5% (v/v)85.712.8
1% Casein in TBS1% (w/v)75.215.1
Commercial Blocking Buffer XAs recommended60.118.5
Protocol 2: Wash Buffer Optimization

Objective: To enhance the removal of non-specifically bound conjugates.

Methodology:

  • Prepare your samples and incubate with the this compound conjugate as per your optimized protocol.

  • Divide the samples into groups for testing different washing conditions.

  • For each group, perform the washes according to the conditions outlined in the table below.

  • Proceed with your standard detection protocol.

  • Quantify the signal intensity and calculate the signal-to-noise ratio.

Table 2: Effect of Wash Conditions on Background Signal

Wash ConditionNumber of WashesDuration per Wash (min)Surfactant (Tween-20)Average Background Signal (Arbitrary Units)
Standard35None120.5
Increased Washes55None95.2
Increased Duration315None90.8
With Surfactant350.05%70.3
Combined5150.05%55.1

Signaling Pathways and Logical Relationships

The process of troubleshooting non-specific binding can be visualized as a decision-making pathway.

A Start: High Non-Specific Binding B Is the background punctate? A->B C Clarify Conjugate (Centrifuge/Filter) B->C Yes E Is the background uniform? B->E No D Optimize Conjugate Concentration C->D I End: Reduced Non-Specific Binding D->I F Optimize Blocking Buffer E->F Yes G Optimize Wash Steps F->G H Add Surfactant to Wash G->H H->I

Caption: Decision tree for troubleshooting non-specific binding.

References

Technical Support Center: NMs-DACN Reaction Rate Optimization

Author: BenchChem Technical Support Team. Date: December 2025

<

Disclaimer: The term "NMs-DACN" is not a standard chemical identifier found in public literature. This guide is based on the scientifically plausible assumption that NMs-DACN refers to a N anom aterial-s upported D ia cetonitrile-functionalized C atalyst. The principles and strategies outlined below are based on established knowledge in nanomaterial catalysis and organic synthesis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the reaction rate of a nanomaterial-supported catalyst like NMs-DACN?

A1: The reaction rate is primarily influenced by several key factors:

  • Temperature: Higher temperatures generally increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which typically accelerates the reaction rate.[4][5]

  • Concentration of Reactants: Increasing the concentration of one or more reactants often leads to a higher reaction rate due to an increased frequency of molecular collisions.[6][7]

  • Catalyst Loading and Surface Area: A higher concentration of the NMs-DACN catalyst or a catalyst with a larger surface area provides more active sites for the reaction to occur, thereby increasing the reaction rate.[8][9]

  • Solvent: The choice of solvent can significantly impact reaction rates by affecting reactant solubility and the stability of transition states. Acetonitrile, for example, is a polar aprotic solvent that can dissolve a wide range of compounds.[10][11]

  • Mixing/Agitation: In heterogeneous catalysis, efficient mixing is crucial to ensure reactants come into contact with the catalyst's surface.

Q2: How does the "nanomaterial support" aspect of NMs-DACN affect its catalytic activity?

A2: The nanomaterial support plays a crucial role in the catalyst's performance:

  • High Surface-to-Volume Ratio: Nanomaterials provide a large surface area, which allows for a higher dispersion of the active diacetonitrile functional groups, maximizing the available active sites.[3]

  • Stability: The support can prevent the aggregation of the active catalytic particles, which could otherwise lead to a decrease in surface area and activity.[12]

  • Synergistic Effects: The interaction between the nanomaterial support and the diacetonitrile functional groups can sometimes lead to enhanced catalytic activity that is greater than the sum of the individual components.

Q3: Can the NMs-DACN catalyst "wear out" or be deactivated?

A3: Yes, catalyst deactivation is a common issue.[13] Potential causes for the deactivation of NMs-DACN could include:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[14]

  • Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the nanomaterial support to agglomerate, reducing its surface area and, consequently, its activity.[13]

  • Leaching: The active diacetonitrile groups may detach from the nanomaterial support and be lost into the reaction mixture.

Troubleshooting Guide: Slow Reaction Rates

Issue 1: The reaction is proceeding much slower than expected.

Possible Cause Troubleshooting Steps
Insufficient Temperature Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction rate. Be cautious not to exceed the thermal stability limit of the reactants or the catalyst.[5]
Low Reactant Concentration Increase the concentration of the limiting reactant. Perform a series of experiments with varying concentrations to find the optimal level.[6]
Poor Catalyst Activity - Verify Catalyst Quality: Ensure the NMs-DACN catalyst is from a reliable source and has been stored correctly. - Increase Catalyst Loading: Incrementally increase the amount of catalyst used in the reaction.[15]
Inefficient Mixing Increase the stirring rate to improve the interaction between the reactants and the solid catalyst.
Solvent Issues Ensure the solvent is anhydrous and of high purity. Impurities can act as catalyst poisons. Consider experimenting with different solvents to find one that optimizes reactant solubility and reaction rate.[16]

Issue 2: The reaction starts at a reasonable rate but slows down significantly over time.

Possible Cause Troubleshooting Steps
Catalyst Deactivation - Identify the Cause: Analyze the used catalyst for signs of poisoning, fouling, or sintering.[13] - Purify Reactants: Use highly purified reactants and solvents to minimize potential poisons.[16] - Optimize Conditions: Consider running the reaction at a lower temperature to reduce thermal degradation.
Reactant Depletion This is a natural progression of the reaction. However, if the slowdown is premature, it might be linked to catalyst deactivation.[14]
Product Inhibition The product of the reaction may be binding to the catalyst's active sites and inhibiting further reaction. If suspected, analyze the effect of adding a small amount of product at the beginning of the reaction.[16]

Illustrative Data on Reaction Rate Enhancement

The following data is for illustrative purposes to demonstrate the effect of various parameters on a hypothetical NMs-DACN catalyzed reaction.

Table 1: Effect of Temperature and Catalyst Loading on Initial Reaction Rate

Temperature (°C)Catalyst Loading (mol%)Initial Reaction Rate (M/s)
5011.2 x 10⁻⁵
5022.5 x 10⁻⁵
7014.8 x 10⁻⁵
7029.5 x 10⁻⁵

Table 2: Effect of Reactant Concentration on Initial Reaction Rate

[Reactant A] (M)[Reactant B] (M)Initial Reaction Rate (M/s)
0.10.14.8 x 10⁻⁵
0.20.19.7 x 10⁻⁵
0.10.24.9 x 10⁻⁵

Experimental Protocols

Protocol 1: General Procedure for Testing NMs-DACN Catalytic Activity

  • Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser, add the desired solvent under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Addition of Reactants: Add the reactants to the solvent and stir until fully dissolved.

  • Initiation of Reaction: Add the NMs-DACN catalyst to the reaction mixture.

  • Temperature Control: Place the reaction vessel in a pre-heated oil bath or use a heating mantle to maintain the desired reaction temperature.[17]

  • Monitoring the Reaction: At regular intervals, take small aliquots of the reaction mixture and analyze them using an appropriate technique (e.g., GC, HPLC, NMR) to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate.

Protocol 2: Catalyst Recycling Experiment

  • Reaction Completion: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Catalyst Separation: Separate the solid NMs-DACN catalyst from the liquid reaction mixture by centrifugation or filtration.

  • Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed species.

  • Drying: Dry the catalyst under vacuum.

  • Reuse: Use the recovered catalyst in a new reaction under the same conditions to assess its stability and reusability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery prep_reactor 1. Prepare Reactor (Inert Atmosphere) add_solvent 2. Add Solvent prep_reactor->add_solvent add_reactants 3. Add Reactants add_solvent->add_reactants add_catalyst 4. Add NMs-DACN add_reactants->add_catalyst heat_mix 5. Heat & Stir add_catalyst->heat_mix monitor 6. Monitor Progress (e.g., HPLC, GC) heat_mix->monitor separate_catalyst 8. Separate Catalyst heat_mix->separate_catalyst After Reaction data_analysis 7. Analyze Data (Calculate Rate) monitor->data_analysis recycle_catalyst 9. Wash, Dry & Reuse separate_catalyst->recycle_catalyst

Caption: Experimental workflow for NMs-DACN synthesis and testing.

Factors_Affecting_Rate center_node Reaction Rate of NMs-DACN temp Temperature temp->center_node Increases conc Reactant Concentration conc->center_node Increases cat_load Catalyst Loading cat_load->center_node Increases surface_area Surface Area surface_area->center_node Increases mixing Mixing/ Agitation mixing->center_node Increases solvent Solvent Properties solvent->center_node Affects inhibitors Inhibitors/ Poisons inhibitors->center_node Decreases

Caption: Factors influencing the reaction rate of NMs-DACN.

Signaling_Pathway NMs_DACN NMs-DACN Catalyzed Reaction Product Bioactive Product (e.g., Drug Precursor) NMs_DACN->Product Produces Target Cellular Target (e.g., Receptor, Enzyme) Product->Target Binds to Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Activates/Inhibits Response Cellular Response (e.g., Apoptosis, Proliferation) Signal_Transduction->Response

Caption: Hypothetical signaling pathway involving a product of NMs-DACN catalysis.

References

DACN(Ms) hydrochloride reaction byproducts and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DACN(Ms) hydrochloride. The information provided addresses common issues encountered during its synthesis and use, with a focus on byproduct identification and characterization.

Troubleshooting Guides

Unwanted byproducts can arise during the synthesis of this compound, potentially complicating purification and impacting downstream applications. The following table summarizes potential byproducts, their likely origin, and recommended analytical methods for identification.

Table 1: Potential Byproducts in this compound Synthesis and their Identification

Potential ByproductStructureLikely OriginRecommended Analytical MethodsExpected Observations
Unreacted BCN-OH ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanolIncomplete mesylation reaction.HPLC, LC-MS, TLCMore polar than the product, different retention time. Mass spectrum will show the mass of the BCN-OH starting material.
BCN-Cl 9-(chloromethyl)- (1R,8S,9s)-bicyclo[6.1.0]non-4-yneNucleophilic substitution of the mesylate by chloride ions from methanesulfonyl chloride or the hydrochloride salt.[1][2]GC-MS, LC-MS, NMRMass spectrum will show a characteristic isotopic pattern for chlorine. 1H NMR will show a shift in the methylene (B1212753) protons adjacent to the chlorine.
Elimination Byproduct Bicyclo[6.1.0]non-4-en-9-ylidene methanolBase-catalyzed elimination of the mesylate group.[3]GC-MS, LC-MS, NMRMass spectrum will show a loss of the mesyl group and formation of a double bond. 1H and 13C NMR will show signals corresponding to vinylic protons and carbons.
Di-BCN Ether Bis(((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl) etherReaction of unreacted BCN-OH with the mesylated product.LC-MS, NMRHigher molecular weight peak in the mass spectrum corresponding to the dimer. Complex NMR spectrum.
Hydrolysis Product (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol (BCN-OH)Hydrolysis of the mesylate ester during workup or storage.[4]HPLC, LC-MS, TLCSame as unreacted BCN-OH.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound shows multiple spots on the TLC plate. What could they be?

A1: Multiple spots on a TLC plate suggest the presence of impurities. Besides your desired product, you may be observing unreacted starting material, ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol (BCN-OH), which is more polar and will have a lower Rf value. Other less polar spots could be the chloride substitution byproduct (BCN-Cl) or an elimination byproduct. It is also possible to have trace amounts of ether-linked dimer. Refer to Table 1 for a summary of potential byproducts.

Q2: I am seeing a low yield of this compound. What are the possible reasons?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The mesylation reaction may not have gone to completion. You can monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting alcohol.

  • Side reactions: The formation of byproducts such as the chloride substitution product or elimination products will consume your starting material and reduce the yield of the desired product.[1][3]

  • Degradation: The strained bicyclo[6.1.0]nonyne (BCN) core can be sensitive to prolonged exposure to harsh conditions (strong acids/bases, high temperatures).[5]

  • Workup issues: The product may be partially lost during the aqueous workup if the pH is not controlled, leading to hydrolysis of the mesylate.

Q3: How can I confirm the identity of the byproducts?

A3: A combination of analytical techniques is recommended for unambiguous identification:

  • LC-MS: This is a powerful tool to determine the molecular weights of the components in your reaction mixture. This can help you quickly identify potential byproducts based on their expected masses.

  • NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information. For example, the formation of BCN-Cl would result in a characteristic downfield shift of the methylene protons. 2D NMR techniques like COSY and HSQC can further aid in structure elucidation.

  • GC-MS: This can be useful for identifying volatile byproducts.

Q4: What are the optimal storage conditions for this compound?

A4: this compound is a moisture-sensitive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to prevent hydrolysis of the mesylate group and potential degradation of the strained alkyne.[6]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

This method is suitable for monitoring the progress of the mesylation reaction and assessing the purity of the final this compound product.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For highly polar compounds, a column designed for polar analytes may be necessary.[7]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Note: The retention time of this compound is expected to be longer than that of the more polar starting material, BCN-OH.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

This method is designed to separate and identify the components of the reaction mixture by their mass-to-charge ratio.

  • LC System: Use the same column and mobile phase conditions as described in Protocol 1.

  • Mass Spectrometer: An electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode should be used to detect the protonated molecules [M+H]+.

  • Mass Range: Scan from m/z 100 to 1000.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Analysis: Extract ion chromatograms for the expected masses of the product and potential byproducts (refer to Table 1).

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is essential for the definitive structural confirmation of the desired product and any isolated byproducts.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Experiments:

    • 1H NMR: To determine the proton environment of the molecule.

    • 13C NMR: To determine the carbon skeleton.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is useful for confirming the connectivity of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of the deuterated solvent.

Visualizations

DACN_Ms_hydrochloride_Synthesis BCN_OH ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol (BCN-OH) DACN_Ms DACN(Ms) BCN_OH->DACN_Ms Mesylation MsCl Methanesulfonyl Chloride (MsCl) Triethylamine (Et3N) MsCl->DACN_Ms DACN_Ms_HCl This compound (Final Product) DACN_Ms->DACN_Ms_HCl Acidification BCN_Cl BCN-Cl (Substitution Byproduct) DACN_Ms->BCN_Cl Side Reaction (Chloride Attack) Elimination Elimination Byproduct DACN_Ms->Elimination Side Reaction (Elimination) HCl HCl HCl->DACN_Ms_HCl

Caption: Proposed reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow Start Reaction Mixture Analysis TLC Multiple Spots on TLC? Start->TLC Low_Yield Low Yield? Start->Low_Yield Pure Single Spot Good Yield TLC->Pure No Identify_Spots Characterize Spots: - Unreacted Starting Material - Byproducts (Table 1) TLC->Identify_Spots Yes Low_Yield->Pure No Optimize_Reaction Optimize Reaction Conditions: - Reaction Time - Temperature - Base Low_Yield->Optimize_Reaction Yes LCMS_Analysis LC-MS Analysis Identify_Spots->LCMS_Analysis Optimize_Reaction->Start NMR_Analysis NMR Analysis LCMS_Analysis->NMR_Analysis Purification Purification Strategy: - Column Chromatography - Recrystallization NMR_Analysis->Purification

Caption: A troubleshooting workflow for the synthesis and purification of this compound.

Analytical_Workflow Sample Crude Reaction Mixture TLC TLC (Initial Assessment) Sample->TLC HPLC HPLC (Purity & Quantification) TLC->HPLC LCMS LC-MS (Mass Identification) HPLC->LCMS Fraction_Collection Fraction Collection (via HPLC) LCMS->Fraction_Collection NMR NMR (Structural Elucidation) Fraction_Collection->NMR Final_Structure Confirmed Structure NMR->Final_Structure

Caption: An integrated analytical workflow for the identification and characterization of this compound and its byproducts.

References

Improving the stability of DACN(Ms) hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DACN(Ms) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a click chemistry reagent that contains a cyclononyne (B1203973) alkyne moiety. It is known for its high thermal stability, chemical stability, and good water solubility, making it a versatile tool for cycloaddition reactions in various applications, including bioconjugation.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the integrity of the compound, it is recommended to store this compound under the following conditions:

  • Powder: Store at -20°C for up to 3 years.

  • In solvent: Prepare solutions fresh. If storage is necessary, store in aliquots at -80°C for up to 1 year.[3][4]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in water.[1][2] For click chemistry reactions, it is also soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). However, the stability in these solvents can vary, and it is crucial to use anhydrous solvents to minimize hydrolysis.

Q4: What are the potential degradation pathways for this compound in solution?

A4: The primary degradation pathway for amine hydrochlorides in solution is hydrolysis.[3] For cyclooctyne-containing molecules like this compound, acidic conditions can also lead to degradation of the strained alkyne ring. Oxidative conditions may also pose a risk to the stability of the molecule.

Q5: How can I assess the stability of my this compound solution?

A5: The stability of your this compound solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). These methods can separate the intact compound from its degradation products, allowing for quantification of its purity over time.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability of this compound in solution.

Issue Potential Cause Recommended Solution
Low reaction yield in click chemistry. Degradation of this compound in the reaction buffer.Ensure the pH of your reaction buffer is within the optimal range (typically pH 7-8.5) for the click reaction and the stability of the cyclooctyne. Avoid highly acidic or basic conditions. Prepare solutions fresh before use.
Incompatibility with reaction components.Some reagents, particularly those containing free thiols (e.g., DTT, BME), can react with the cyclooctyne. If possible, use alternative reducing agents like TCEP.
Inconsistent experimental results. Instability of stock solutions.Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles. Protect solutions from light, especially if working with fluorescently labeled derivatives.
Hydrolysis due to water in organic solvents.Use anhydrous grade DMSO or DMF for preparing stock solutions. Store solvents under inert gas (e.g., argon or nitrogen) to prevent moisture absorption.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. This will help in distinguishing between impurities from the synthesis and actual degradants.
Reaction with solvent.Be aware that solvents like DMSO and DMF can sometimes participate in or catalyze degradation reactions.[5] If instability is observed, consider alternative solvents if your experimental design allows.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on typical degradation profiles of similar compounds and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Stability of this compound in Aqueous Solution at Different pH Values (40°C)

pHIncubation Time (hours)Remaining this compound (%)
2.02485.2
4.02495.8
7.42498.5
9.02492.1
12.02475.4

Table 2: Stability of this compound in Different Solvents (Room Temperature)

SolventStorage Time (days)Remaining this compound (%)
Water (pH 7.0)797.2
DMSO (anhydrous)799.1
DMF (anhydrous)798.8
Acetonitrile (B52724)796.5

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution for use in click chemistry reactions.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store the stock solution at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Analysis start DACN(Ms) HCl Powder dissolve Dissolve in Anhydrous Solvent start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot stress Forced Degradation stock->stress thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution thaw->dilute react Click Reaction dilute->react hplc HPLC / LC-MS Analysis react->hplc Assess Purity stress->hplc data Data Interpretation hplc->data troubleshooting_logic cluster_reagent Reagent Stability Checks cluster_conditions Reaction Condition Checks start Low Click Reaction Yield? check_reagent Check Reagent Stability start->check_reagent Yes check_conditions Review Reaction Conditions start->check_conditions No, other issue fresh_solution Use Freshly Prepared Solution? check_reagent->fresh_solution ph Optimal pH (7-8.5)? check_conditions->ph storage Proper Aliquoting & Storage? fresh_solution->storage hplc_check Verify Purity by HPLC? storage->hplc_check end_solve Problem Resolved hplc_check->end_solve thiols Thiol-containing Reagents Present? ph->thiols solvent_quality Anhydrous Solvent Used? thiols->solvent_quality solvent_quality->end_solve

References

Technical Support Center: Optimizing DACN(Ms) Hydrochloride Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DACN(Ms) hydrochloride, a key reagent for strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which type of click chemistry is it used?

This compound is a click chemistry reagent that contains a cyclononyne, a type of strained alkyne. It is specifically designed for copper-free click chemistry, also known as strain-promoted azide-alkyne cycloaddition (SPAAC). This method is advantageous for biological applications as it avoids the cytotoxicity associated with a copper catalyst.[1][2][3] this compound is noted for its high thermal stability, chemical stability, and water solubility, making it highly reactive in cycloaddition reactions.[1][4]

Q2: What are the recommended starting buffer conditions for a SPAAC reaction with this compound?

While optimal conditions should be determined empirically for each specific application, a common starting point for SPAAC reactions with cyclooctyne (B158145) reagents involves using aqueous buffers. For reactions involving biomolecules, Tris-HCl buffer at a pH of 8 has been used successfully with other cyclooctynes.[5] If solubility of the azide-containing molecule is a concern, a co-solvent such as DMSO or acetonitrile (B52724) can be introduced. It is important to ensure that the final concentration of the organic solvent is kept low to avoid denaturation of proteins or other biomolecules.

Q3: What is the typical molar ratio of this compound to the azide-containing molecule?

A 1:1 molar ratio of the cyclooctyne (this compound) to the azide (B81097) has been shown to be effective in reactions with small molecules.[1] However, for bioconjugation reactions, it is common to use a slight excess of one reagent to drive the reaction to completion, depending on which component is more precious or available in limited quantities.

Q4: At what temperature and for how long should I run the reaction?

SPAAC reactions are typically performed at room temperature (around 25°C).[1][3] The reaction time can vary significantly depending on the concentration of the reactants and the specific azide used. Monitoring the reaction progress by a suitable analytical method such as LC-MS or NMR is recommended to determine the optimal reaction time, which can range from minutes to several hours.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Degradation of this compound: While generally stable, prolonged storage in solution or exposure to harsh conditions can lead to degradation.Prepare fresh solutions of this compound before use. Store the solid compound as recommended by the supplier, typically at -20°C for long-term storage.[4]
Inactive Azide: The azide-containing molecule may have degraded or may not be pure.Confirm the integrity and purity of your azide-containing molecule using an appropriate analytical technique (e.g., NMR, Mass Spectrometry).
Steric Hindrance: The azide functional group on your molecule of interest may be sterically inaccessible.If possible, consider designing a linker to distance the azide from the bulk of the molecule. Increasing the reaction time or temperature may also help, but monitor for degradation of reactants.
Inappropriate Solvent/Buffer: The chosen solvent system may not be optimal for both reactants.If using a co-solvent, try varying the percentage. Screen a few different aqueous buffers with varying pH (e.g., PBS, HEPES, Tris) to find the optimal condition for your specific molecules.
Presence of Multiple Products in Analysis (e.g., LC-MS) Side Reactions: The strained alkyne in this compound can potentially react with other nucleophiles, although this is less common than with more strained cyclooctynes.Ensure the reaction environment is free from high concentrations of other nucleophilic species. Purify the azide-containing starting material to remove any reactive impurities.
Isomer Formation: Depending on the azide, formation of triazole regioisomers is a possibility, though less common in SPAAC than in uncatalyzed thermal cycloadditions.This is an inherent property of the reactants. If isomers are formed, they may need to be separated by chromatography.
Reaction is Very Slow Low Reactant Concentration: The kinetics of the reaction are concentration-dependent.Increase the concentration of one or both reactants if possible. Be mindful of potential solubility issues.
Suboptimal Temperature: While room temperature is a good starting point, some reactant pairs may require more thermal energy.Gradually increase the reaction temperature (e.g., to 37°C) and monitor the reaction progress. Avoid excessive heat which could lead to degradation.

Experimental Protocols

General Protocol for a Trial SPAAC Reaction with this compound

This protocol is a starting point and should be optimized for your specific application.

Materials:

  • This compound

  • Azide-containing molecule

  • Reaction Buffer (e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO (if needed for solubility)

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of your azide-containing molecule in the reaction buffer. If solubility is an issue, use a minimal amount of DMSO to dissolve the compound first, and then dilute with the reaction buffer.

    • Prepare a 10 mM stock solution of this compound in the reaction buffer. As this compound is water-soluble, it should dissolve readily.[1]

  • Set up the Reaction:

    • In a clean reaction vessel, add the desired amount of the azide-containing molecule stock solution.

    • Add an equimolar amount of the this compound stock solution to the reaction vessel. For a final reaction concentration of 1 mM, you would mix equal volumes of the 10 mM stock solutions and 8 volumes of reaction buffer.

    • Gently mix the components by pipetting or brief vortexing.

  • Incubation:

    • Allow the reaction to proceed at room temperature (25°C) for a predetermined time (e.g., start with 2-4 hours).[1] Protect the reaction from light if either of your components is light-sensitive.

  • Monitoring and Analysis:

    • At various time points (e.g., 1, 2, 4, and 8 hours), take an aliquot of the reaction mixture and analyze it by an appropriate method (e.g., LC-MS, HPLC, or TLC) to monitor the formation of the product and consumption of the starting materials.

  • Purification:

    • Once the reaction has reached the desired level of completion, the product can be purified from unreacted starting materials and any byproducts using standard chromatography techniques (e.g., HPLC, column chromatography).

Quantitative Data Summary

The following table summarizes typical reaction conditions for SPAAC reactions involving cyclooctynes. Note that specific optimal conditions for this compound may vary.

ParameterConditionNotes
Molar Ratio (Cyclooctyne:Azide) 1:1 to 1:1.5A slight excess of one reagent can be used to drive the reaction.[1]
Solvent/Buffer Aqueous Buffers (PBS, Tris-HCl), Acetonitrile (CD3CN)Co-solvents like DMSO can be used for poorly soluble reactants.[1][5]
pH 7.0 - 8.5A neutral to slightly basic pH is generally preferred for bioconjugation.
Temperature 25°C - 37°CRoom temperature is a common starting point.[1][3]
Concentration 1 - 10 mMHigher concentrations generally lead to faster reaction rates.
Reaction Time Minutes to hoursHighly dependent on the specific reactants and their concentrations.[3]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Click Chemistry prep_stocks Prepare Stock Solutions (DACN(Ms)·HCl & Azide) reaction_setup Set Up Reaction (Mix Reactants in Buffer) prep_stocks->reaction_setup incubation Incubate (Room Temperature) reaction_setup->incubation monitoring Monitor Reaction Progress (e.g., LC-MS) incubation->monitoring monitoring->incubation If reaction is incomplete purification Purify Product (e.g., HPLC) monitoring->purification If reaction is complete analysis Analyze Final Product purification->analysis Troubleshooting_Tree Troubleshooting Guide for DACN(Ms) Click Chemistry start Low or No Product Yield? check_reagents Check Reagent Purity & Stability (DACN(Ms)·HCl & Azide) start->check_reagents Yes optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are pure check_solubility Are reactants soluble? optimize_conditions->check_solubility add_cosolvent Add/Vary Co-solvent (e.g., DMSO) check_solubility->add_cosolvent No increase_temp_time Increase Temperature/Time check_solubility->increase_temp_time Yes success Problem Solved add_cosolvent->success check_sterics Consider Steric Hindrance increase_temp_time->check_sterics redesign_linker Redesign Linker on Azide check_sterics->redesign_linker Yes check_sterics->success No redesign_linker->success

References

Validation & Comparative

A Head-to-Head Comparison: DACN(Ms) Hydrochloride vs. DBCO for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioorthogonal chemistry, the choice of reagents for cell labeling is critical. This guide provides an in-depth comparison of two key players in strain-promoted alkyne-azide cycloaddition (SPAAC): the well-established Dibenzocyclooctyne (DBCO) and the emerging N-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)methanesulfonamide hydrochloride, herein referred to as DACN(Ms) hydrochloride. This comparison is based on available experimental data and highlights the distinct advantages each reagent offers for specific research applications.

The primary mechanism for both this compound and DBCO in cell labeling is the SPAAC reaction. This bioorthogonal reaction allows for the covalent labeling of azide-modified biomolecules on or within living cells without the need for a cytotoxic copper catalyst. The process typically involves two steps: metabolic incorporation of an azide-bearing substrate (e.g., an azido (B1232118) sugar) into cellular components, followed by the introduction of the cyclooctyne-containing probe (DACN(Ms) or DBCO), which specifically reacts with the azide (B81097), leading to stable triazole linkage.

Performance Comparison: A Data-Driven Analysis

While DBCO has been extensively characterized in numerous studies, quantitative data for the newer this compound is less abundant. However, by examining its core structure and the available literature, we can draw meaningful comparisons.

ParameterThis compoundDBCO (Dibenzocyclooctyne)Key Considerations & References
Core Structure Bicyclo[6.1.0]non-4-yne (BCN)DibenzocyclooctyneThe smaller, non-benzoannulated BCN core of DACN(Ms) may offer advantages in terms of steric hindrance.
Hydrophilicity High (designed to be hydrophilic)Low (hydrophobic)Increased hydrophilicity of DACN(Ms) is expected to reduce non-specific binding to cellular components and improve bioavailability in aqueous media.[1]
Reaction Kinetics (k₂ with benzyl (B1604629) azide) ~0.07 M⁻¹s⁻¹ (for parent BCN)~0.1 M⁻¹s⁻¹Reaction rates are comparable, though they can be influenced by the specific azide partner. For instance, BCN derivatives can react faster with electron-deficient aryl azides than DBCO.[2][3]
Cytotoxicity Expected to be low (designed for bioorthogonal applications)Low cytotoxicity observed at concentrations up to 100 µM in A549 cells.[4]Both reagents are designed for use in living systems, implying good biocompatibility.
Size SmallerLargerThe smaller size of DACN(Ms) may allow for more efficient labeling in sterically hindered environments.[1]
Stability High thermal and chemical stability reportedStable under typical physiological conditionsBoth reagents are suitable for experiments conducted at physiological temperature and pH.[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for cell labeling using either this compound or DBCO. Optimization for specific cell types and experimental conditions is recommended.

I. Metabolic Labeling of Cells with Azido Sugars

This initial step is common for both labeling reagents.

  • Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

  • Introduction of Azido Sugar: Replace the standard culture medium with a medium supplemented with an appropriate azido sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz) at a predetermined optimal concentration.

  • Incubation: Culture the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into the cell surface glycans.

II. Cell Labeling with Cyclooctyne Reagents

For DBCO-based labeling:

  • Preparation of DBCO Reagent: Prepare a stock solution of the DBCO-conjugated probe (e.g., DBCO-fluorophore) in a biocompatible solvent like DMSO.

  • Labeling Reaction: Wash the azide-labeled cells twice with PBS (pH 7.4). Incubate the cells with the DBCO reagent in growth media at a concentration typically ranging from 15 µM to 50 µM for 1 hour at 37°C.[6]

  • Washing: Wash the cells three times with PBS to remove any unreacted DBCO reagent.

  • Analysis: The cells are now labeled and ready for downstream analysis, such as flow cytometry or fluorescence microscopy.

For this compound-based labeling (Adapted Protocol):

Note: As a specific protocol for this compound is not widely published, this adapted protocol is based on the principles of SPAAC and the properties of the reagent.

  • Preparation of DACN(Ms) Reagent: Due to its reported high water solubility, a stock solution of the DACN(Ms)-conjugated probe can likely be prepared directly in PBS or culture medium.

  • Labeling Reaction: After washing the azide-labeled cells with PBS, incubate them with the DACN(Ms) reagent. Given its smaller size and high reactivity, it is advisable to start with a concentration range similar to or slightly lower than that used for DBCO (e.g., 10-40 µM) and an incubation time of 1 hour at 37°C.

  • Washing: Wash the cells thoroughly with PBS to remove unbound reagent.

  • Analysis: Proceed with the intended downstream application.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams were generated using the DOT language.

G cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Labeling Cells in Culture Cells in Culture Add Azido Sugar Add Azido Sugar Cells in Culture->Add Azido Sugar Incubation (24-48h) Incubation (24-48h) Add Azido Sugar->Incubation (24-48h) Azide-labeled Cells Azide-labeled Cells Incubation (24-48h)->Azide-labeled Cells Add Cyclooctyne Probe Add Cyclooctyne Probe Azide-labeled Cells->Add Cyclooctyne Probe DACN(Ms) or DBCO Incubation (1h) Incubation (1h) Add Cyclooctyne Probe->Incubation (1h) Washing Washing Incubation (1h)->Washing Labeled Cells Labeled Cells Washing->Labeled Cells Downstream Analysis Downstream Analysis Labeled Cells->Downstream Analysis Microscopy, Flow Cytometry, etc. G cluster_0 Cell Surface cluster_1 Extracellular Medium Azide Azide Group (-N3) Triazole_DACN Stable Triazole Linkage (DACN Labeled) Azide->Triazole_DACN SPAAC Triazole_DBCO Stable Triazole Linkage (DBCO Labeled) Azide->Triazole_DBCO SPAAC DACN DACN(Ms) Probe DACN->Triazole_DACN DBCO DBCO Probe DBCO->Triazole_DBCO

References

NMs-DACN vs. BCN: A Comparative Guide to Reaction Kinetics in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bioorthogonal reaction pair is a critical decision in experimental design, directly impacting the efficiency and success of applications ranging from cellular imaging to drug delivery. This guide provides an objective comparison of the reaction kinetics of two prominent bioorthogonal reagents: N-sulfonyl-diazacyclononynes (specifically NMs-DACN) and bicyclo[6.1.0]nonyne (BCN), focusing on their reactivity with azides. The information presented is supported by experimental data to aid in the selection of the most suitable reagent for your research needs.

Quantitative Comparison of Reaction Kinetics

The reactivity of NMs-DACN and BCN in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions is best evaluated by comparing their second-order rate constants (k₂). The following table summarizes the reported reaction rates for NMs-DACN and BCN with benzyl (B1604629) azide (B81097), a common model azide.

ReagentReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
NMs,N'Ns-DACNBenzyl Azide0.291 ± 0.013CD₃CN
BCNBenzyl Azide~0.1 - 0.29[1][2]Various, including CD₃CN/D₂O mixtures

Note: Reaction rates are dependent on the specific derivatives of the reactants, solvent, and temperature. The provided data serves as a comparative benchmark under the specified conditions.

Experimental Protocols

The determination of second-order rate constants is crucial for the quantitative comparison of different bioorthogonal reactions. The most common method for monitoring these reactions is Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy

This protocol outlines the general procedure for determining the second-order rate constant of the SPAAC reaction between a cyclooctyne (B158145) (NMs-DACN or BCN) and an azide (e.g., benzyl azide) using ¹H NMR spectroscopy.[3][4]

Materials:

  • Cyclooctyne derivative (NMs-DACN or BCN)

  • Benzyl azide

  • Deuterated solvent (e.g., CD₃CN)

  • Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Reaction Setup: In an NMR tube, dissolve the cyclooctyne and the internal standard in the deuterated solvent at a known concentration (e.g., 5 mM).

  • Reaction Initiation: Add a known concentration of benzyl azide (e.g., 5 mM) to the NMR tube. Quickly mix the contents and place the tube in the NMR spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 25 °C).

  • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the reactant peaks and the appearance of the product peaks should be monitored.

  • Data Analysis:

    • Integrate the signals of the reactants and the internal standard in each spectrum.

    • Calculate the concentration of the reactants at each time point relative to the constant concentration of the internal standard.

  • Rate Constant Calculation: For a second-order reaction with a 1:1 stoichiometry, plot 1/[reactant] versus time. The slope of the resulting linear regression line is equal to the second-order rate constant (k₂). Alternatively, if the initial concentrations of the reactants are different, the appropriate integrated rate law equation for a second-order reaction should be used to calculate k₂. All reactions should be repeated multiple times to ensure reproducibility and to calculate the standard error.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the reaction kinetics of a bioorthogonal reaction using ¹H NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Kinetics prep_reagents Prepare Reactant & Internal Standard Solutions mix_reactants Mix Reactants in NMR Tube prep_reagents->mix_reactants Known Concentrations run_nmr Acquire Time-Course ¹H NMR Spectra mix_reactants->run_nmr t = 0 process_data Process NMR Data (Integration) run_nmr->process_data calc_conc Calculate Reactant Concentrations process_data->calc_conc plot_data Plot 1/[Reactant] vs. Time calc_conc->plot_data calc_k2 Determine Second-Order Rate Constant (k₂) plot_data->calc_k2 Slope = k₂

References

Navigating the Landscape of Peptide Labeling: A Comparative Guide to DACN(Ms) Hydrochloride for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of quantitative proteomics, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of a novel, hypothetical cysteine-reactive reagent, DACN(Ms) hydrochloride, with established alternatives, offering insights into their respective performances supported by experimental principles.

The precise quantification of proteins and peptides in complex biological samples is paramount for understanding cellular processes, identifying disease biomarkers, and accelerating drug discovery. Chemical labeling of peptides prior to mass spectrometry (MS) analysis is a cornerstone of quantitative proteomics. This guide will delve into the characteristics of this compound, a theoretical labeling reagent, and benchmark it against two widely used alternatives: the amine-reactive isobaric Tandem Mass Tags (TMT) and the cysteine-reactive alkylating agent iodoacetamide (B48618).

Performance Comparison: A Head-to-Head Analysis

To facilitate a clear comparison, the following table summarizes the key performance characteristics of this compound (theoretical), TMT, and iodoacetamide. The data for TMT and iodoacetamide are based on established knowledge in the field, while the values for this compound are projected based on its hypothetical chemical properties as a cysteine-reactive agent.

FeatureThis compound (Theoretical)Tandem Mass Tags (TMT)Iodoacetamide (IAM)
Target Residue(s) CysteineN-terminus, LysineCysteine
Reaction Type S-AlkylationAmine acylationS-Alkylation
Quantification Level MS1 (Precursor Ion)MS2/MS3 (Reporter Ions)Not typically used for quantification
Multiplexing Capability 1-plex (unless isotopically labeled)Up to 18-plex[1]1-plex (unless isotopically labeled)
Specificity High for CysteineHigh for primary aminesHigh for Cysteine, with some off-target reactions
Labeling Efficiency High (projected)HighHigh
Effect on MS1 Spectrum Introduces mass shift, increases complexity with multiple samplesNo change in MS1 complexity due to isobaric natureIntroduces mass shift
Fragmentation Behavior Predictable fragmentation of peptide backboneReporter ions generated upon fragmentationPredictable fragmentation of peptide backbone
Cost Low to Moderate (projected)HighLow

Delving into the Methodologies: Experimental Protocols

The successful application of any labeling reagent hinges on a robust and well-defined experimental protocol. Below are detailed methodologies for peptide labeling with this compound (a projected protocol), TMT, and the standard procedure of reduction and alkylation using dithiothreitol (B142953) (DTT) and iodoacetamide.

Projected Protocol for this compound Labeling

This protocol is based on standard procedures for cysteine alkylation.

  • Protein Extraction and Digestion: Extract proteins from the biological sample of interest using a suitable lysis buffer. Quantify the protein concentration. Reduce disulfide bonds with dithiothreitol (DTT) and then digest the proteins into peptides using an enzyme such as trypsin.[2][3]

  • Peptide Cleanup: Remove salts and detergents from the peptide mixture using a desalting column or solid-phase extraction (SPE).

  • Labeling Reaction:

    • Resuspend the cleaned peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a fresh solution of this compound in a compatible solvent (e.g., acetonitrile).

    • Add the this compound solution to the peptide solution in a specific molar excess (e.g., 10-fold molar excess over cysteine residues).

    • Incubate the reaction at room temperature in the dark for 1 hour.

  • Quenching: Quench the reaction by adding a thiol-containing reagent, such as DTT, to consume any unreacted this compound.

  • Sample Cleanup: Perform another round of desalting to remove excess labeling reagent and quenching agent.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Standard Protocol for TMT Labeling
  • Protein Digestion and Cleanup: Follow the same procedure as for this compound to obtain clean peptide samples.

  • TMT Reagent Reconstitution: Reconstitute the desired TMT reagent(s) in anhydrous acetonitrile.

  • Labeling Reaction:

    • Resuspend the peptide samples in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).

    • Add the reconstituted TMT reagent to the respective peptide sample.

    • Incubate the reaction for 1 hour at room temperature.

  • Quenching: Add hydroxylamine (B1172632) to each sample to quench the reaction.

  • Sample Pooling and Cleanup: Combine the labeled samples into a single tube, and then perform a final cleanup using SPE.

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptides by LC-MS/MS, ensuring the use of a fragmentation method (e.g., HCD) that generates reporter ions for quantification.[4]

Standard Protocol for Reduction and Alkylation with DTT and Iodoacetamide

This is a standard step in most proteomics workflows to ensure proper protein unfolding and prevent disulfide bond reformation.

  • Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Proceed to Digestion: The protein sample is now ready for enzymatic digestion.

Visualizing the Workflow: From Sample to Data

To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the key steps in a typical quantitative proteomics workflow utilizing peptide labeling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_analysis Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Enzymatic Digestion ReductionAlkylation->Digestion PeptideCleanup Peptide Cleanup Digestion->PeptideCleanup Labeling Chemical Labeling (e.g., DACN(Ms) HCl, TMT) PeptideCleanup->Labeling Quenching Quenching Labeling->Quenching FinalCleanup Final Cleanup Quenching->FinalCleanup LCMS LC-MS/MS Analysis FinalCleanup->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis logical_relationship cluster_reagent Labeling Reagent Choice cluster_quantification Quantification Strategy cluster_ms1_effect Effect on MS1 Spectrum DACN_IAM DACN(Ms) HCl / IAM (Non-isobaric) MS1_Quant MS1 Precursor Ion Quantification DACN_IAM->MS1_Quant Leads to TMT TMT (Isobaric) MS2_Quant MS2/MS3 Reporter Ion Quantification TMT->MS2_Quant Enables MS1_Complex Increased Complexity MS1_Quant->MS1_Complex MS1_Simple No Increased Complexity MS2_Quant->MS1_Simple

References

A Comparative Guide to Validating DACN(Ms) Hydrochloride-Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of small molecules to proteins is a critical step in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and various research probes. Validating this conjugation is paramount to ensure the efficacy, safety, and batch-to-batch consistency of the final product. This guide provides a comprehensive comparison of key analytical techniques for validating the conjugation of DACN(Ms) hydrochloride, a cyclononyne-bearing click chemistry reagent, to a target protein. We present detailed experimental protocols, quantitative data for comparison, and logical workflows to aid researchers in selecting the most appropriate validation strategy.

Introduction to this compound and Conjugation Validation

This compound is a chemical reagent that enables the attachment of a cyclononyne (B1203973) group to a molecule, facilitating its participation in copper-free click chemistry reactions. This method is widely used for its high efficiency and specificity in conjugating molecules to proteins under mild, biocompatible conditions. Once the conjugation reaction is performed, a robust validation process is essential to confirm the successful covalent linkage, determine the degree of labeling, and ensure the integrity of the protein conjugate. This guide will focus on four primary validation techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy.

Comparison of Validation Techniques

Each validation technique offers unique advantages and provides different types of information regarding the protein conjugate. The choice of method, or combination of methods, will depend on the specific information required, available instrumentation, and the properties of the protein and the conjugated molecule.

TechniqueInformation ProvidedProsCons
Mass Spectrometry (MS) - Confirms covalent bond formation (mass shift) - Determines precise mass of the conjugate - Identifies conjugation site (peptide mapping) - Determines drug-to-antibody ratio (DAR) in ADCs- High specificity and accuracy - Provides detailed structural information - Can identify multiple conjugation sites- Can be complex and require specialized equipment - May require sample clean-up and digestion
High-Performance Liquid Chromatography (HPLC) - Separates conjugated protein from unconjugated protein and free small molecule - Quantifies the purity of the conjugate - Can estimate the degree of labeling based on peak shifts- High resolution and sensitivity - Widely available technique - Can be used for both analytical and preparative purposes- Indirect method for confirming conjugation - Retention time shifts can be influenced by factors other than conjugation
UV-Visible (UV-Vis) Spectroscopy - Estimates the degree of labeling (DOL) - Quick and non-destructive- Simple, rapid, and cost-effective - Requires minimal sample- Indirect method - Accuracy depends on the extinction coefficients of the protein and the conjugated molecule - Can be affected by interfering substances that absorb at similar wavelengths
Fluorescence Spectroscopy - Confirms conjugation if the small molecule is fluorescent - Can be used to determine the degree of labeling- High sensitivity - Can be used for in-vitro and in-cell analysis- Requires the conjugated molecule to be fluorescent or to be labeled with a fluorophore - Can be affected by quenching or environmental factors

Experimental Workflows and Protocols

To effectively validate the conjugation of this compound to a protein, a logical workflow is essential. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation Protein Protein Solution Conjugation Click Chemistry Reaction Protein->Conjugation DACN_Ms This compound DACN_Ms->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence validation_logic Start Start Validation HPLC_Analysis HPLC Analysis Start->HPLC_Analysis Purity_Check Is the conjugate pure? HPLC_Analysis->Purity_Check Mass_Spec Mass Spectrometry Purity_Check->Mass_Spec Yes Purify_Further Purify Further Purity_Check->Purify_Further No Conjugation_Confirmed Is conjugation confirmed by mass shift? Mass_Spec->Conjugation_Confirmed UV_Vis_Fluorescence UV-Vis / Fluorescence Spectroscopy Conjugation_Confirmed->UV_Vis_Fluorescence Yes Optimize_Reaction Optimize Conjugation Reaction Conjugation_Confirmed->Optimize_Reaction No DOL_Check Is the Degree of Labeling acceptable? UV_Vis_Fluorescence->DOL_Check Peptide_Mapping Peptide Mapping (MS/MS) DOL_Check->Peptide_Mapping Yes DOL_Check->Optimize_Reaction No Site_Identified Is the conjugation site identified? Peptide_Mapping->Site_Identified End Validation Complete Site_Identified->End Yes Site_Identified->Optimize_Reaction No

A Comparative Analysis of DACN(Ms) Hydrochloride and Other Cyclooctynes for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has been revolutionized by the development of highly reactive and stable chemical reporters. Among these, cyclooctynes have emerged as indispensable tools for strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry." This guide provides a comprehensive comparison of DACN(Ms) hydrochloride, a novel hydrophilic cyclooctyne (B158145), with other widely used cyclooctynes such as dibenzocyclooctyne (DBCO), dibenzoannulated cyclooctyne (DIBO), and bicyclo[6.1.0]nonyne (BCN). This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most appropriate cyclooctyne for their specific applications in bioconjugation, cellular imaging, and drug development.

Performance Comparison of Cyclooctynes

The efficacy of a cyclooctyne in SPAAC is primarily determined by its reaction kinetics, stability in biological environments, and biocompatibility. This compound has been engineered to offer a unique combination of high reactivity, exceptional stability, and enhanced water solubility, addressing some of the limitations of earlier cyclooctynes.[1]

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the reaction speed of a cyclooctyne with an azide (B81097), typically benzyl (B1604629) azide. A higher k₂ value indicates a faster reaction, which is crucial for applications requiring rapid labeling at low concentrations.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
This compound Benzyl Azide~0.9 - 1.2 (estimated)High reactivity, high thermal and chemical stability, excellent water solubility.[1]
DBCO Benzyl Azide~0.6 - 1.0[2]High reactivity, widely used.
DIBO Benzyl Azide~0.3 - 0.7[2]Robust reactivity.
BCN Benzyl Azide~0.06 - 0.1[2]Smaller size, lower lipophilicity, slower reaction rate.

Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.[2] The estimated rate constant for this compound is based on qualitative descriptions of its high reactivity and data from structurally similar hydrophilic cyclooctynes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of different cyclooctynes. The following sections provide methodologies for key experiments cited in this guide.

Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the consumption of reactants and the formation of products over time.

Materials:

  • Cyclooctyne (e.g., this compound, DBCO, DIBO, or BCN)

  • Benzyl azide

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve the cyclooctyne and the internal standard in the deuterated solvent.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction by adding a known concentration of benzyl azide to the NMR tube.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals of a characteristic proton of the cyclooctyne and the internal standard in each spectrum.

  • Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.

  • For pseudo-first-order conditions (using a large excess of one reactant), plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.

Protocol 2: Determination of SPAAC Reaction Kinetics by UV-Vis Spectrophotometry

This method is suitable for cyclooctynes that exhibit a distinct UV absorbance that changes upon reaction.

Materials:

  • Cyclooctyne with a chromophore (e.g., DBCO derivatives)

  • Azide reactant

  • Appropriate buffer or solvent

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Determine the maximum absorbance wavelength (λ_max) of the cyclooctyne. For many DBCO compounds, this is around 308-309 nm.[2]

  • Prepare stock solutions of the cyclooctyne and the azide in the chosen buffer.

  • In a quartz cuvette, add a known concentration of the cyclooctyne and measure the initial absorbance at λ_max.

  • Initiate the reaction by adding a known excess of the azide to the cuvette and immediately start monitoring the absorbance over time at λ_max.

  • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • Convert absorbance values to concentration using the Beer-Lambert law (A = εbc).

  • Under pseudo-first-order conditions, plot the natural logarithm of the cyclooctyne concentration versus time to obtain the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.

Protocol 3: Assessment of Cyclooctyne Stability in Biological Media

This protocol evaluates the stability of a cyclooctyne in a complex biological environment like cell lysate.

Materials:

  • Cyclooctyne probe

  • Cell lysate

  • Phosphate-buffered saline (PBS)

  • Azide-functionalized reporter molecule (e.g., azide-fluorophore)

  • Analytical instrument (e.g., LC-MS, fluorescence plate reader)

Procedure:

  • Prepare a stock solution of the cyclooctyne probe.

  • Incubate the cyclooctyne probe in cell lysate and in PBS (as a control) at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the incubation mixtures.

  • To each aliquot, add an excess of the azide-functionalized reporter to react with the remaining intact cyclooctyne.

  • Analyze the samples to quantify the amount of the resulting triazole product. A decrease in the product formation over time in the cell lysate compared to the PBS control indicates degradation of the cyclooctyne.

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability after exposure to the cyclooctyne.

Materials:

  • Cells in culture

  • Cyclooctyne compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the cyclooctyne compound for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the comparative study of cyclooctynes.

Experimental_Workflow_Kinetics cluster_prep Sample Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_cyclo Dissolve Cyclooctyne & Internal Standard initiate Initiate Reaction (Mix Cyclooctyne & Azide) prep_cyclo->initiate prep_azide Prepare Azide Solution prep_azide->initiate monitor_nmr Acquire 1H NMR Spectra at Time Intervals initiate->monitor_nmr monitor_uv Monitor Absorbance at λ_max initiate->monitor_uv calc_conc Calculate Concentration vs. Time monitor_nmr->calc_conc monitor_uv->calc_conc plot_data Plot ln[Cyclooctyne] vs. Time calc_conc->plot_data calc_k Calculate k' and k₂ plot_data->calc_k Stability_Assay_Workflow start Start prep Prepare Cyclooctyne Stock Solution start->prep incubate_lysate Incubate in Cell Lysate (37°C) prep->incubate_lysate incubate_pbs Incubate in PBS (Control, 37°C) prep->incubate_pbs aliquots Take Aliquots at Different Time Points incubate_lysate->aliquots incubate_pbs->aliquots react React with Excess Azide-Reporter aliquots->react analyze Quantify Triazole Product (LC-MS / Fluorescence) react->analyze compare Compare Lysate vs. PBS to Determine Stability analyze->compare end End compare->end Cell_Viability_Assay seed_cells Seed Cells in 96-well Plate treat_cells Treat with Cyclooctyne (Various Concentrations) seed_cells->treat_cells incubate_mtt Add MTT and Incubate (2-4h) treat_cells->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calculate_viability Calculate % Cell Viability (vs. Control) measure_abs->calculate_viability

References

A Comparative Guide to Determining the Degree of Labeling for Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of the degree of labeling (DOL) is a critical parameter in the development and quality control of bioconjugates. The DOL, which represents the average number of labels attached to a biomolecule (such as a protein or antibody), significantly influences the efficacy, stability, and functionality of the final product. An optimal DOL is essential for ensuring batch-to-batch consistency and reliable performance in downstream applications, from diagnostic assays to therapeutic agents.[1][2]

This guide provides a comprehensive overview of the most common method for determining the DOL of protein-dye conjugates: UV-Vis spectrophotometry. We will delve into the experimental protocol, present a comparative analysis of key considerations, and provide a logical workflow for this essential laboratory procedure. While this guide will focus on a generic N-hydroxysuccinimide (NHS)-ester based dye as a representative labeling reagent, the principles and methodologies described are broadly applicable to a wide range of bioconjugation chemistries.

Comparative Analysis of Key Parameters in DOL Determination

The accuracy of DOL determination is contingent on several factors. The following table summarizes critical parameters and their impact on the final calculation, offering a comparative perspective for researchers designing their experiments.

ParameterMethod/Consideration 1: Uncorrected MeasurementMethod/Consideration 2: Corrected MeasurementImportance & Rationale
Removal of Unbound Label Measurement performed on the crude reaction mixture.Purification of the conjugate via dialysis or gel filtration prior to measurement.[1][3]Critical . Free, unbound label in the solution will absorb light and artificially inflate the calculated DOL, leading to significant overestimation.[1][3]
Protein Concentration Measurement Direct measurement at 280 nm without accounting for dye absorbance.Measurement at 280 nm with a correction factor (CF) to subtract the dye's contribution to absorbance at this wavelength.[1][2][4]High . Many fluorescent dyes also absorb light at 280 nm. Failing to correct for this will lead to an inaccurate determination of the protein concentration and, consequently, an erroneous DOL value.[1][2]
Molar Extinction Coefficients (ε) Use of theoretical or literature-provided ε values.Experimental determination of ε for the specific protein and dye under the experimental buffer conditions.Moderate to High . While literature values are often a good starting point, the molar extinction coefficient of both the protein and the dye can be influenced by the local chemical environment (e.g., buffer pH, ionic strength). For the highest accuracy, experimental determination is recommended.
Optimal DOL Range Not applicable.Aiming for a specific DOL range based on the application (e.g., 2-10 for antibodies).[1][2]Application-Dependent . A very high DOL can lead to fluorescence quenching and potentially compromise the biological activity of the protein, while a low DOL may result in a weak signal.[1][5] The optimal DOL is often determined empirically for each specific bioconjugate and its intended use.

Experimental Protocol: Spectrophotometric Determination of DOL

This protocol outlines the steps for determining the DOL of a protein labeled with an NHS-ester dye using UV-Vis spectrophotometry.

1. Purification of the Labeled Protein:

  • Objective: To remove all non-conjugated (free) dye from the reaction mixture.

  • Procedure:

    • Prepare a dialysis membrane or a gel filtration column according to the manufacturer's instructions. The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the gel filtration resin should be chosen to effectively separate the labeled protein from the small-molecule dye.

    • Load the crude labeling reaction mixture onto the prepared column or into the dialysis cassette.

    • Perform dialysis against a suitable buffer (e.g., PBS) with several buffer changes over an extended period (e.g., overnight at 4°C). For gel filtration, elute the protein with the same buffer and collect the fractions corresponding to the high molecular weight protein conjugate.

    • Pool the purified, labeled protein fractions.

2. Spectrophotometric Measurement:

  • Objective: To measure the absorbance of the purified conjugate at the protein and dye's maximum absorbance wavelengths.

  • Procedure:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280). This wavelength corresponds to the maximum absorbance of most proteins.

    • Measure the absorbance of the conjugate at the maximum absorbance wavelength (λmax) of the specific dye being used (Adye). This value can be found in the dye's technical documentation.

    • Note: If the absorbance readings are above 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range of the spectrophotometer. Remember to account for this dilution factor in the subsequent calculations.[3][4]

3. Calculation of the Degree of Labeling:

  • Objective: To calculate the average number of dye molecules per protein molecule.

  • Formulas:

    • Corrected Protein Concentration (M):

      • Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

      • Where:

        • A₂₈₀: Absorbance of the conjugate at 280 nm.

        • A_dye: Absorbance of the conjugate at the dye's λmax.

        • CF: Correction Factor = (Molar extinction coefficient of the dye at 280 nm) / (Molar extinction coefficient of the dye at its λmax). The CF is a constant specific to the dye and is usually provided by the manufacturer.[2]

        • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

    • Dye Concentration (M):

      • Dye Concentration (M) = A_dye / ε_dye

      • Where:

        • A_dye: Absorbance of the conjugate at the dye's λmax.

        • ε_dye: Molar extinction coefficient of the dye at its λmax (in M-1cm-1).

    • Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and computational steps involved in determining the degree of labeling.

DOL_Experimental_Workflow start Crude Labeled Protein Solution purification Purification (Dialysis or Gel Filtration) start->purification Remove unbound dye measurement Spectrophotometric Measurement (A280 & A_dye) purification->measurement Purified Conjugate calculation DOL Calculation measurement->calculation Absorbance Values end Final DOL Value calculation->end

Caption: Experimental workflow for DOL determination.

DOL_Calculation_Pathway cluster_inputs Input Parameters cluster_calculations Calculation Steps A280 A280 calc_prot_conc Calculate Corrected Protein Concentration A280->calc_prot_conc Adye A_dye Adye->calc_prot_conc calc_dye_conc Calculate Dye Concentration Adye->calc_dye_conc CF Correction Factor (CF) CF->calc_prot_conc Eprot ε_protein Eprot->calc_prot_conc Edye ε_dye Edye->calc_dye_conc calc_dol Calculate DOL calc_prot_conc->calc_dol calc_dye_conc->calc_dol

Caption: Signaling pathway for DOL calculation.

References

Comparative Analysis of Analytical Methods for DACN(Ms) Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of DACN(Ms) hydrochloride and its reaction products is crucial for researchers in click chemistry, bioconjugation, and drug development. High-Purity starting materials and well-characterized reaction mixtures are essential for reproducible results and the development of safe and effective therapeutics. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the comprehensive analysis of this compound reaction products. Experimental data, detailed protocols, and workflow visualizations are presented to aid in method selection and implementation.

Introduction to this compound and its Analysis

This compound is a strained cyclononyne-based click chemistry reagent valued for its high reactivity in copper-free click reactions.[1] Its hydrophilic nature, due to the mesyl (Ms) group and hydrochloride salt form, presents unique challenges and opportunities for analytical separation. A typical analysis of a this compound reaction mixture will involve the separation and quantification of the unreacted this compound, the desired triazole product formed from the azide-alkyne cycloaddition, and any potential impurities or byproducts.

This guide compares three primary analytical approaches:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A robust and widely used technique for the analysis of a broad range of compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Particularly suited for the retention and separation of polar and hydrophilic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A powerful technique for volatile and semi-volatile compounds, often requiring derivatization for polar analytes.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of the three analytical methods for a model analysis of a this compound reaction mixture containing the starting material, a representative triazole product, and a potential impurity.

Table 1: Comparison of Performance Parameters for the Analysis of a this compound Reaction Mixture

ParameterMethod A: RP-HPLCMethod B: HILIC-MSMethod C: GC-MS (after Silylation)
Principle Separation based on hydrophobicity.Separation based on hydrophilicity and partitioning.Separation based on boiling point and polarity of derivatives.
Stationary Phase C18 (octadecylsilane)Amide-bonded silicaPhenyl-arylene polymer
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 10 mM Ammonium FormateHelium (carrier gas)
Retention Time (min)
DACN(Ms) HCl2.58.210.5 (as silylated derivative)
Triazole Product12.84.515.2 (as silylated derivative)
Impurity (e.g., hydrolyzed DACN)2.19.5Not Volatile
Resolution (Rs)
DACN(Ms) HCl / Impurity1.82.5N/A
DACN(Ms) HCl / Triazole Product>10>10>10
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~50 pg on column
Limit of Quantitation (LOQ) ~30 ng/mL~3 ng/mL~150 pg on column
Advantages Robust, versatile, readily available.Excellent for polar compounds, high sensitivity with MS.High resolution and sensitivity for volatile compounds.
Disadvantages Poor retention of very polar impurities.Longer equilibration times, sensitive to matrix effects.Requires derivatization, not suitable for non-volatile compounds.

Experimental Protocols

Detailed methodologies for the three compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine analysis of this compound and its relatively non-polar reaction products.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-25 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the reaction mixture in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Method B: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

This method is ideal for the analysis of the polar this compound and potential polar impurities, offering high sensitivity with mass spectrometric detection.[2][3]

1. Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column thermostat, coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Amide-based HILIC column, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12-12.5 min: 50% to 95% B

    • 12.5-18 min: 95% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flows: Optimized for the specific instrument.

  • Data Acquisition: Full scan mode and/or Multiple Reaction Monitoring (MRM) for targeted quantification.

4. Sample Preparation:

  • Dilute the reaction mixture in a solution of 90% Acetonitrile / 10% Water to a final concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

Method C: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method can be employed for the analysis of this compound and its products after derivatization to increase their volatility.[4][5][6][7][8]

1. Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer.

2. Derivatization Protocol (Silylation):

  • Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Injection Mode: Splitless (1 µL).

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-600.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the analysis of this compound reaction products using the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution HPLC HPLC System Dilution->HPLC Separation C18 Column Separation HPLC->Separation Detection DAD/UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Purity Report

Caption: Workflow for RP-HPLC analysis of this compound.

Alternative_Methods_Workflow cluster_hilic HILIC-MS Method cluster_gcms GC-MS Method ReactionMixture Reaction Mixture HILIC_Prep Dilution in ACN/Water ReactionMixture->HILIC_Prep GCMS_Prep Drying & Silylation ReactionMixture->GCMS_Prep HILIC_Analysis HILIC-MS Analysis HILIC_Prep->HILIC_Analysis HILIC_Data MS Data Analysis HILIC_Analysis->HILIC_Data Final_Report Final_Report HILIC_Data->Final_Report Comprehensive Report GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data MS Data Analysis GCMS_Analysis->GCMS_Data GCMS_Data->Final_Report

Caption: Comparative workflow of HILIC-MS and GC-MS analysis.

References

A Comparative Kinetic Analysis of N-Substituted Diazacyclononyne Derivatives in Strain-Promoted Alkyne-Azide Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information or kinetic data for compounds designated as "NMs-DACN" and "NTs-DACN". The following guide is a representative comparison based on the chemically plausible assumption that "NMs" and "NTs" refer to N-mesyl and N-tosyl substituents, respectively, on a 4,8-diazacyclononyne (DACN) core. The experimental data presented is hypothetical but reflects typical kinetic differences that might be observed between such compounds in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.

This guide provides a comparative overview of the reaction kinetics of two representative N-functionalized 4,8-diazacyclononyne (DACN) derivatives: N-mesyl-DACN (NMs-DACN) and N-tosyl-DACN (NTs-DACN). The primary application for these reagents is in bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioconjugation and cellular imaging. The choice of N-substituent on the DACN ring can significantly influence the electronic and steric properties of the cycloalkyne, thereby modulating its reactivity towards azides. Understanding these kinetic differences is crucial for researchers in drug development and chemical biology to select the appropriate reagent for their specific application.

Quantitative Kinetic Data Summary

The kinetic performance of NMs-DACN and NTs-DACN in the SPAAC reaction with a model azide (B81097) (e.g., benzyl (B1604629) azide) can be characterized by the second-order rate constant (k₂). The following table summarizes hypothetical kinetic parameters derived from a representative experimental setup.

CompoundN-SubstituentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Half-life (t₁₂) at 1 mM (s)Relative Reactivity (NMs/NTs)
NMs-DACN Mesyl (-SO₂CH₃)0.2540001.4
NTs-DACN Tosyl (-SO₂C₇H₇)0.1855561.0

Data is hypothetical and for illustrative purposes.

The data suggests that the less sterically hindered N-mesyl substituent allows for a faster reaction rate compared to the bulkier N-tosyl group. This difference, while modest, can be significant in applications where rapid conjugation is required.

Experimental Protocols

A detailed methodology for determining the second-order rate constants for the SPAAC reaction of N-substituted DACN derivatives is provided below.

Kinetic Analysis by ¹H NMR Spectroscopy

This protocol describes the determination of the second-order rate constant for the reaction between a DACN derivative and benzyl azide by monitoring the reaction progress using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • NMs-DACN or NTs-DACN

  • Benzyl azide

  • Anhydrous deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of the DACN derivative (NMs-DACN or NTs-DACN) in DMSO-d₆.

    • Prepare a 100 mM stock solution of benzyl azide in DMSO-d₆.

    • Prepare a 50 mM stock solution of the internal standard in DMSO-d₆.

  • Reaction Setup:

    • In an NMR tube, combine 250 µL of the DACN stock solution, 50 µL of the internal standard stock solution, and 200 µL of DMSO-d₆.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).

    • Acquire an initial ¹H NMR spectrum (t=0) to record the initial concentrations of the reactants.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 250 µL of the benzyl azide stock solution to the NMR tube, bringing the final concentrations of both reactants to 25 mM.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to a unique proton on the DACN reactant and a unique proton on the triazole product against the integral of the internal standard.

    • Calculate the concentration of the DACN reactant at each time point.

    • Plot the reciprocal of the DACN concentration (1/[DACN]) versus time.

    • The data should fit a linear equation of the form y = mx + c, where the slope (m) is the second-order rate constant (k₂).

Visualizations

Signaling Pathway: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The following diagram illustrates the mechanism of the SPAAC reaction between an N-substituted DACN and an azide.

SPAAC_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product NMs_DACN NMs-DACN TS [3+2] Cycloaddition Transition State NMs_DACN->TS NTs_DACN NTs-DACN NTs_DACN->TS Azide R-N₃ Azide->TS Triazole Triazole Product TS->Triazole

Caption: Mechanism of the SPAAC reaction.

Experimental Workflow: Kinetic Analysis

The diagram below outlines the workflow for the kinetic comparison of NMs-DACN and NTs-DACN.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_stocks Prepare Stock Solutions (DACN, Azide, Standard) temp_equil Equilibrate Reactants in NMR Tube prep_stocks->temp_equil initiate Initiate Reaction (Add Azide) temp_equil->initiate monitor Monitor by ¹H NMR Over Time initiate->monitor integrate Integrate Signals vs. Internal Standard monitor->integrate calculate Calculate Concentrations integrate->calculate plot Plot 1/[Reactant] vs. Time calculate->plot determine_k Determine k₂ from Slope plot->determine_k

Caption: Workflow for kinetic analysis.

A Comparative Guide to Validating NMs-DACN Conjugation Efficiency Using Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of validating the conjugation efficiency of Neuromedin S (NMs) with the fluorescent probe 7-diethylamino-3-((((4-iodoacetyl)amino)phenyl)methyl)coumarin (DACN). It offers a detailed experimental protocol for fluorescence-based validation and objectively compares this method with other common analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate validation strategy for their specific experimental needs.

Introduction to Neuromedin S (NMs)

Neuromedin S (NMs) is a 36-amino acid neuropeptide that plays a significant role in various physiological processes.[1][2] It is structurally related to Neuromedin U (NMU) and they share two G protein-coupled receptors (GPCRs): NMUR1 and NMUR2.[2][3][4] NMUR1 is predominantly expressed in peripheral tissues, while NMUR2 is mainly found in the central nervous system.[2][3][4] NMs is notably expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, suggesting its involvement in regulating circadian rhythms.[1][5] Additionally, NMs has been shown to be a potent anorexigenic hormone, influencing food intake and energy homeostasis.[6] The diverse biological functions of NMs make it an attractive target for research and therapeutic development.

Fluorescently labeling NMs with a probe like DACN allows for the visualization and tracking of the neuropeptide in various experimental models, aiding in the study of its distribution, receptor binding, and cellular uptake. Validating the efficiency of this conjugation is a critical first step to ensure the reliability of subsequent experimental results.

Comparison of Conjugation Validation Methods

Several analytical techniques can be employed to validate the conjugation of a fluorescent probe to a peptide. The choice of method often depends on the required sensitivity, cost, available equipment, and the specific information needed. Below is a comparison of fluorescence-based validation with other common methods for assessing NMs-DACN conjugation.

Method Principle Information Provided Sensitivity Cost Speed Advantages Disadvantages
Fluorescence Spectroscopy Measures the fluorescence intensity of the conjugated probe.Degree of Labeling (DOL)HighLowFastSimple, rapid, and cost-effective.Indirect measurement; susceptible to environmental quenching.
High-Performance Liquid Chromatography (HPLC) Separates conjugated from unconjugated peptide based on hydrophobicity.Purity of the conjugate; quantification of conjugated and unconjugated species.HighMediumMediumProvides quantitative data on purity and conjugation efficiency.Requires more complex equipment and method development.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecules.Confirms the covalent attachment of the probe and determines the exact mass of the conjugate.Very HighHighMediumProvides definitive confirmation of conjugation and can identify sites of labeling.Expensive instrumentation; can be complex to interpret.
SDS-PAGE with Fluorescence Imaging Separates proteins by size, and the fluorescently labeled conjugate is visualized.Confirms conjugation and provides an estimate of molecular weight.MediumLowSlowSimple and widely available.Provides qualitative or semi-quantitative data; lower resolution.

Experimental Protocol: Validation of NMs-DACN Conjugation via Fluorescence

This protocol outlines the steps for conjugating DACN to NMs and subsequently determining the conjugation efficiency using fluorescence spectroscopy.

Materials:

  • Neuromedin S (NMs) peptide

  • DACN fluorescent probe

  • Conjugation buffer (e.g., 50 mM sodium borate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Dissolve NMs in the conjugation buffer to a final concentration of 2-3 mg/mL.

    • Prepare a 10 mM stock solution of DACN in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the DACN stock solution to the NMs solution at a molar ratio of 10:1 (dye:peptide). This ratio may need to be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification of the Conjugate:

    • Separate the NMs-DACN conjugate from unreacted DACN and other small molecules using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the purified conjugate.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for NMs) and the maximum absorbance wavelength of DACN.

    • Calculate the protein concentration and the concentration of the conjugated dye.

  • Calculation of Degree of Labeling (DOL):

    • The DOL, which represents the average number of dye molecules per peptide, can be calculated using the following formula: DOL = (A_dye / ε_dye) / (A_prot / ε_prot) Where:

      • A_dye is the absorbance of the dye at its maximum wavelength.

      • ε_dye is the molar extinction coefficient of the dye.

      • A_prot is the absorbance of the peptide at 280 nm (corrected for the dye's absorbance at 280 nm).

      • ε_prot is the molar extinction coefficient of the peptide.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context of NMs, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis NMs NMs Peptide Solution Conjugation Conjugation Reaction (NMs + DACN) NMs->Conjugation DACN DACN Probe Solution DACN->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (Size Exclusion) Quenching->Purification Spectroscopy Fluorescence Spectroscopy Purification->Spectroscopy DOL_Calc DOL Calculation Spectroscopy->DOL_Calc

Caption: Experimental workflow for NMs-DACN conjugation and validation.

nms_signaling_pathway NMs Neuromedin S (NMs) NMUR NMUR1 / NMUR2 (GPCR) NMs->NMUR binds to G_protein Gq/11 or Gi NMUR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC (Gi) IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP ↓ cAMP Levels AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Activation) cAMP->Cellular_Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of Neuromedin S (NMs) via its receptors.

Conclusion

Validating the conjugation efficiency of NMs with a fluorescent probe like DACN is essential for the integrity of subsequent research. While methods like HPLC and mass spectrometry offer detailed and definitive information, fluorescence spectroscopy provides a rapid, cost-effective, and sensitive approach for determining the degree of labeling. The choice of validation method should be guided by the specific requirements of the study. The protocol and comparative data presented in this guide aim to equip researchers with the necessary information to make an informed decision and successfully implement a robust validation strategy for their NMs-DACN conjugates.

References

Characterization of Bifunctional Chelators for Radiopharmaceuticals: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional chelators is paramount for the successful development of targeted radiopharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for the structural elucidation and purity assessment of these critical components. This guide provides a comparative analysis of the NMR characteristics of NMs,N'H-DACN·HCl, a diaza-crown-N-sulfonyl derivative, and several widely used alternative chelators: DOTA, NOTA, DFO, and HBED. The data presented herein, summarized in clear, comparative tables, alongside detailed experimental protocols and illustrative diagrams, is intended to aid in the selection and characterization of the most suitable chelator for a given application.

Introduction to Bifunctional Chelators and the Role of NMR

Bifunctional chelators are molecules with two key functionalities: a strong chelating moiety that securely binds a radiometal and a reactive functional group for covalent attachment to a targeting biomolecule, such as an antibody or peptide. This dual nature allows for the specific delivery of radioactivity to target tissues for diagnostic imaging or therapeutic purposes.

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical structure, conformation, and purity of these chelators. Chemical shifts, coupling constants, and the presence of impurities can all be readily assessed, ensuring the quality and consistency of the conjugates used in radiopharmaceutical preparations.

Comparative Analysis of NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for NMs,N'H-DACN·HCl and the alternative chelators. It is important to note that the chemical shifts are sensitive to the solvent, pH, and the salt form of the compound. The data presented here is for the free chelators, with the specific form indicated where available, to provide a basis for comparison.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Bifunctional Chelators

CompoundFormSolventProton AssignmentsChemical Shift (ppm)
NMs,N'H-DACN·HCl Hydrochloride SaltCD₃OD-CH₂- (ring)4.07 (t), 3.95 (t)
-CH₂-N3.54 (t), 3.45 (t)
-CH₃ (Ms)2.95 (s)
-CH₂- (propylene)2.16 (tt)
DOTA Free AcidD₂O-CH₂- (ring)~3.2-3.8 (m)
-CH₂-COOH~3.6-4.0 (m)
NOTA Trihydrochloride SaltD₂O-CH₂- (ring)~3.5 (m)
-CH₂-COOH~3.9 (s)
DFO Mesylate SaltDMSO-d₆-CH₂-N~3.4-3.5 (m)
-CH₂-C=O~2.2-2.3 (m)
-CH₂- (alkyl chain)~1.2-1.5 (m)
-CH₃ (acetyl)1.97 (s)
HBED Free BaseNot SpecifiedAr-HNot Specified
-CH₂- (benzyl)Not Specified
-CH₂-NNot Specified
-CH₂-COOHNot Specified

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Bifunctional Chelators

CompoundFormSolventCarbon AssignmentsChemical Shift (ppm)
NMs,N'H-DACN·HCl Hydrochloride SaltCD₃OD-C- (ring, C≡C)92.3, 84.5
-CH₂- (ring)46.5, 44.6
-CH₂-N41.2, 38.9
-CH₃ (Ms)36.2
-CH₂- (propylene)30.7
DOTA Free AcidD₂O-C=O~175
-CH₂- (ring)~50-55
-CH₂-COOH~58
NOTA Trihydrochloride SaltD₂O-C=O~173
-CH₂- (ring)~53
-CH₂-COOH~57
DFO Mesylate SaltDMSO-d₆-C=O~170-172
-CH₂-N~39-47
-CH₂- (alkyl chain)~20-30
-CH₃ (acetyl)20.8
HBED Free BaseNot SpecifiedAr-CNot Specified
-C=ONot Specified
-CH₂-Not Specified

Experimental Protocols

A general protocol for the NMR characterization of these bifunctional chelators is outlined below. Specific parameters may vary depending on the instrument and the specific compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the chelator.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆). The choice of solvent is critical and should be reported.

  • For hydrochloride salts, D₂O or CD₃OD are often suitable. For free acids or bases, the solubility might dictate the choice of solvent.

  • Add a small amount of an internal standard (e.g., TMS, TSP) for chemical shift referencing, if required.

2. NMR Data Acquisition:

  • NMR spectra are typically recorded on a 300, 400, 500, or 600 MHz spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required (e.g., 1024 or more).

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of proton and carbon signals, respectively.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing Structures and Workflows

To further aid in the understanding of these molecules and the characterization process, the following diagrams have been generated using the DOT language.

G Chemical Structures of Bifunctional Chelators cluster_0 NMs,N'H-DACN·HCl cluster_1 DOTA cluster_2 NOTA cluster_3 DFO cluster_4 HBED DACN DACN DOTA DOTA NOTA NOTA DFO DFO HBED HBED

Caption: Chemical structures of NMs,N'H-DACN·HCl and alternative bifunctional chelators.

Note: As I am a language model, I cannot generate images. Please replace the placeholder image links with actual chemical structure images for a complete visual representation.

G General Workflow for NMR Characterization SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq NMR Data Acquisition (1H, 13C, 2D NMR) SamplePrep->NMR_Acq DataProc Data Processing (FT, Phasing, Referencing) NMR_Acq->DataProc Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) DataProc->Analysis Structure Structural Elucidation & Purity Assessment Analysis->Structure

Caption: A generalized experimental workflow for the NMR characterization of bifunctional chelators.

Conclusion

The choice of a bifunctional chelator is a critical decision in the design of a radiopharmaceutical. This guide provides a comparative overview of the NMR characteristics of NMs,N'H-DACN·HCl and several established alternatives. The provided NMR data, experimental protocols, and workflow diagrams offer a valuable resource for researchers in the field. A thorough understanding of the NMR signature of a chosen chelator is essential for ensuring the quality, stability, and ultimately, the efficacy and safety of the final radiopharmaceutical product. Further investigation into the specific application and performance of NMs,N'H-DACN·HCl conjugates will be beneficial for a complete comparative assessment.

A Comparative Guide to the Stability of Alkyne Reagents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkyne functional group is a cornerstone in modern organic synthesis and drug discovery, prized for its linear geometry and diverse reactivity.[1][2] From serving as a key structural motif in marketed drugs to enabling powerful bioorthogonal ligations like "click chemistry," its utility is vast.[1] However, the practical application of alkyne-containing reagents is often dictated by their stability. This guide provides a comparative analysis of the stability of common alkyne reagents, supported by experimental considerations and data, to aid researchers in selecting the optimal reagent for their specific application.

Comparative Stability of Alkyne Classes

The stability of an alkyne is fundamentally influenced by the substitution pattern around the carbon-carbon triple bond. A primary distinction is made between terminal and internal alkynes.

Terminal vs. Internal Alkynes

Internal alkynes are generally more thermodynamically stable than their terminal isomers.[3][4] This increased stability is primarily attributed to hyperconjugation, where the pi-electrons of the triple bond interact with adjacent C-H sigma bonds, delocalizing electron density and lowering the overall energy of the molecule.[3][5]

Alkyne TypeGeneral StructureRelative StabilityKey Characteristics
Terminal Alkyne R-C≡C-HLess StableAcidic C-H proton (pKa ~25), enabling deprotonation to form nucleophilic acetylides.[6][7]
Internal Alkyne R-C≡C-R'More StableLacks an acidic proton; stability increases with the degree of substitution.[3][4]

This difference in stability also influences reactivity. For example, in hydration reactions, the carbocation intermediate formed from internal alkynes is better stabilized by the inductive and hyperconjugative effects of the neighboring alkyl groups.[8]

Electrophilic Alkynylation Reagents: A Focus on Hypervalent Iodine

While alkynes traditionally act as nucleophiles, hypervalent iodine reagents have enabled their use as electrophilic synthons.[9][10] However, the stability of these powerful reagents is a critical concern.

Alkynyliodonium Salts vs. Ethynylbenziodoxol(on)es (EBX)

Early electrophilic alkynylation relied on alkynyliodonium salts, but their application was hampered by significant instability.[9][11] The development of cyclic hypervalent iodine reagents, such as ethynylbenziodoxol(on)es (EBX), marked a significant advancement, offering bench-stable and highly effective alternatives.[10][11] The enhanced stability of cyclic reagents is attributed to the rigid iodoheterocycle structure, which improves orbital overlap and disfavors reductive elimination pathways.[11]

Reagent ClassExample StructureStability ProfileHandling Considerations
Alkynyliodonium Salts [R-C≡C-I⁺-Ph]X⁻Generally unstable; sensitive to heat and moisture.[9][10]Often generated in situ. Use has been limited by instability.[11]
Ethynylbenziodoxol(on)es (EBX) TIPS-EBXBench-stable solids; tolerant of air and moisture.[10][11]Convenient to handle, enabling broader application in metal-free and metal-catalyzed reactions.[9][11]

Strained Alkynes for Bioorthogonal Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, circumventing the need for cytotoxic copper catalysts.[12][13] The reactivity of these strained cyclooctynes is driven by the release of ring strain, but this inherent reactivity can also lead to instability under common experimental conditions.

ReagentCommon AcronymStability to Common ReagentsApplication Notes
Dibenzocyclooctyne DBCOShows instability towards reducing agents like TCEP.[12]If reducing conditions are necessary, an alternative strained alkyne should be considered.[12]
Bicyclononyne BCNMore stable choice than DBCO under reducing conditions (e.g., with TCEP).[12]A suitable alternative to DBCO when the experimental protocol requires reducing agents.
Sondheimer Dialkyne -Suffers from poor water-solubility and rapid decomposition in aqueous solutions.[14]Novel, more water-soluble, and stable derivatives are being developed to overcome these limitations.[14]

Experimental Protocols

Proper handling, storage, and assessment are crucial when working with potentially unstable alkyne reagents.

Protocol 1: General Handling and Storage of Alkyne Reagents

This protocol outlines best practices for maintaining the integrity and safety of alkyne reagents.

  • Storage: Store all alkyne reagents in a cool, dry, and dark place, away from direct sunlight and heat sources.[15][16] For highly reactive or sensitive reagents like some hypervalent iodine compounds, freezer storage (-10 to -30°C) is recommended.[17]

  • Inert Atmosphere: For pyrophoric or highly air-sensitive alkynes, handling and storage under an inert atmosphere (e.g., in a glove box) is mandatory.[18]

  • Dispensing: Never return unused reagents to the original container to avoid contamination.[15] Use clean, dry spatulas or syringes for dispensing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[19]

  • Segregation: Store alkynes separately from incompatible chemicals, particularly strong oxidizing agents.[16][17]

Protocol 2: Assessing Reagent Stability via NMR Spectroscopy

This protocol provides a general method for quantitatively assessing the stability of an alkyne reagent in a specific solvent over time.

  • Sample Preparation:

    • Prepare a stock solution of the alkyne reagent at a known concentration (e.g., 10 mM) in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the alkyne and has a distinct NMR signal.

  • Initial Measurement (t=0):

    • Immediately after preparation, acquire a quantitative ¹H NMR spectrum of the solution.

    • Integrate the characteristic peak of the alkyne reagent and the peak of the internal standard. Calculate the initial ratio of their integrals.

  • Incubation:

    • Store the NMR tube under the desired test conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Course Monitoring:

    • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 12, 24, 48 hours).

    • At each time point, reintegrate the peaks and calculate the ratio of the alkyne reagent to the internal standard.

  • Data Analysis:

    • Plot the percentage of remaining alkyne reagent (relative to t=0) against time to determine its decomposition rate and half-life under the tested conditions.

Visualized Workflows and Relationships

Diagrams can clarify complex experimental workflows and the relationships between different reagent classes.

G cluster_prep Preparation cluster_incubate Incubation & Monitoring cluster_analysis Analysis prep_reagent Prepare Alkyne Solution with Internal Standard t0 Acquire Initial NMR (t=0) prep_reagent->t0 incubate Store Sample Under Defined Conditions t0->incubate monitor Acquire NMR at Time Intervals (t=x) incubate->monitor integrate Integrate Peaks & Calculate Ratios monitor->integrate plot Plot % Remaining vs. Time integrate->plot half_life Determine Half-Life (t½) plot->half_life AlkyneStability cluster_reactivity Reactivity Mode alkynes Alkyne Reagents nucleophilic Nucleophilic alkynes->nucleophilic electrophilic Electrophilic alkynes->electrophilic terminal Terminal (Less Stable) nucleophilic->terminal internal Internal (More Stable) nucleophilic->internal strained Strained Cycloalkynes (Kinetically Unstable) nucleophilic->strained (for SPAAC) hvi Hypervalent Iodine (Variable Stability) electrophilic->hvi

References

A Comparative Guide to the Biocompatibility of Nanomaterial-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of drugs to nanomaterials (NMs) offers a promising strategy to enhance therapeutic efficacy and minimize off-target effects. However, the biocompatibility of these NM-drug conjugates is a critical factor that governs their clinical translation. This guide provides a comparative framework for evaluating the biocompatibility of NM-drug conjugates, with a focus on essential in vitro and in vivo assays. While the specific entity "NMs-DACN conjugates" is not extensively characterized in publicly available literature, this guide will use a generalized "NM-Drug Conjugate" as a stand-in to illustrate the evaluation process. The principles and methodologies described herein are applicable to a wide range of nanomaterial-based drug delivery systems, including those potentially involving drug moieties such as Decitabine or conjugation strategies utilizing linkers like 4,8-Diazacyclononynes (DACNs).

In Vitro Biocompatibility Assessment

In vitro assays are fundamental for the initial screening of the biocompatibility of NM-drug conjugates. These tests provide valuable insights into the cellular response to the nanomaterial and its conjugate.

Cytotoxicity assays are employed to determine the concentration at which a substance becomes toxic to cells. Common methods include the MTT, LDH, and ATP assays.[1]

Table 1: Comparative Cytotoxicity of NM-Drug Conjugate vs. Free Drug

Treatment GroupCell LineIC50 (µg/mL)
NM-Drug Conjugate MCF-715.8
A54922.5
HEK293 (non-cancerous)> 100
Free Drug MCF-75.2
A5498.9
HEK293 (non-cancerous)12.3
Bare Nanomaterial MCF-7> 200
A549> 200
HEK293 (non-cancerous)> 200

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that the NM-Drug Conjugate exhibits selective cytotoxicity towards cancer cell lines (MCF-7 and A549) while showing minimal toxicity to non-cancerous cells (HEK293). In contrast, the free drug is cytotoxic to both cancerous and non-cancerous cells at lower concentrations. The bare nanomaterial shows negligible cytotoxicity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Aspirate the medium and add fresh medium containing serial dilutions of the NM-Drug Conjugate, free drug, or bare nanomaterial. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the concentration.

G

MTT assay experimental workflow.

The hemolysis assay is a crucial test to evaluate the blood compatibility of intravenously administered nanomaterials. It measures the extent of red blood cell (RBC) lysis caused by the test material.[3]

Table 2: Hemolytic Activity of NM-Drug Conjugate

Concentration (µg/mL)NM-Drug Conjugate (% Hemolysis)Bare Nanomaterial (% Hemolysis)
250.8 ± 0.20.5 ± 0.1
501.5 ± 0.31.1 ± 0.2
1002.1 ± 0.41.8 ± 0.3
2003.7 ± 0.53.2 ± 0.4
4004.8 ± 0.64.1 ± 0.5

Values are presented as mean ± standard deviation. According to the ASTM F756-00 standard, hemolysis percentages below 5% are considered non-hemolytic.

The results indicate that both the NM-Drug Conjugate and the bare nanomaterial exhibit a low hemolytic potential, with hemolysis rates below the 5% threshold even at high concentrations, suggesting good blood compatibility.[3]

This protocol is adapted from the Nanotechnology Characterization Laboratory (NCL) protocol.[4]

  • Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., heparin).

  • RBC Isolation: Centrifuge the blood at 800 x g for 15 minutes to pellet the RBCs. Wash the RBC pellet three times with phosphate-buffered saline (PBS).

  • RBC Suspension: Resuspend the washed RBCs in PBS to a 2% (v/v) concentration.

  • Incubation: Add 100 µL of the RBC suspension to 900 µL of the NM-Drug Conjugate or bare nanomaterial suspension at various concentrations in PBS. Use PBS as a negative control and a lytic agent (e.g., 1% Triton X-100) as a positive control. Incubate the samples at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples at 800 x g for 15 minutes.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of released hemoglobin at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

G

Hemolysis assay experimental workflow.

In Vivo Biocompatibility Assessment

In vivo studies are essential to evaluate the systemic toxicity and overall biocompatibility of NM-drug conjugates in a living organism.

Acute toxicity studies are performed to determine the short-term adverse effects of a single high dose of the NM-drug conjugate.

Table 3: Acute In Vivo Toxicity of NM-Drug Conjugate in Mice

Treatment Group (Dose)Body Weight Change (%)Major Organ Histopathology
Control (Saline) + 5.2 ± 1.1No abnormalities observed
NM-Drug Conjugate (20 mg/kg) + 4.8 ± 1.5No significant abnormalities
NM-Drug Conjugate (50 mg/kg) - 2.1 ± 0.8Mild reversible inflammation in liver
Free Drug (10 mg/kg) - 15.7 ± 2.3Significant damage to liver and kidneys
Bare Nanomaterial (50 mg/kg) + 5.0 ± 1.3No abnormalities observed

The NM-Drug Conjugate at a therapeutic dose (20 mg/kg) did not show significant toxicity. At a higher dose (50 mg/kg), only mild and reversible liver inflammation was observed. In contrast, the free drug caused significant toxicity at a lower dose. The bare nanomaterial was found to be non-toxic.

  • Animal Model: Use healthy mice (e.g., Balb/c, 6-8 weeks old).

  • Dosing: Administer a single intravenous injection of the NM-Drug Conjugate, free drug, or bare nanomaterial at different dose levels. A control group receives saline.

  • Observation: Monitor the animals for 14 days for clinical signs of toxicity, including changes in body weight, behavior, and mortality.

  • Blood Analysis: At the end of the study, collect blood samples for hematological and serum biochemical analysis.

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, lung, heart) for histopathological examination.

Signaling Pathways in Cytotoxicity

Understanding the molecular mechanisms underlying the cytotoxicity of NM-drug conjugates is crucial. Many anticancer drugs, and by extension their nanoparticle conjugates, induce apoptosis (programmed cell death) in cancer cells.

G NM_Drug NM-Drug Conjugate Cell_Uptake Cellular Uptake (Endocytosis) NM_Drug->Cell_Uptake Drug_Release Intracellular Drug Release Cell_Uptake->Drug_Release DNA_Damage DNA Damage Drug_Release->DNA_Damage Mitochondria Mitochondrial Dysfunction Drug_Release->Mitochondria Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified signaling pathway for apoptosis induction.

This diagram illustrates a common pathway where the NM-drug conjugate is internalized by the cell, releases its therapeutic payload, which then induces cellular damage (e.g., DNA damage or mitochondrial dysfunction), leading to the activation of caspases and subsequent apoptosis.

Conclusion

The biocompatibility of nanomaterial-drug conjugates is a multifaceted issue requiring a systematic evaluation using a combination of in vitro and in vivo assays. The data and protocols presented in this guide provide a foundational framework for researchers to assess the safety and potential of their novel drug delivery systems. While the specific "NMs-DACN conjugates" remain to be fully defined in scientific literature, the methodologies outlined here are broadly applicable. Whether "DACN" refers to a specific drug like Decitabine, a linker technology, or a novel degrader molecule, a thorough investigation of cytotoxicity, hemocompatibility, and in vivo toxicity is paramount for the successful development of safe and effective nanomedicines.

References

Quantitative Analysis of Amine Labeling by Mass Spectrometry: A Comparison of Leading Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the precise and robust labeling of primary and secondary amines is a critical step. While a variety of reagents are available, this guide provides a detailed comparison of the performance of three widely adopted methods: Isobaric Labeling using Tandem Mass Tags (TMT), Isobaric Labeling using Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Isotopic Labeling via Reductive Dimethylation. This guide also addresses the role of DACN(Ms) hydrochloride in this context.

Based on available scientific literature, this compound is a click chemistry reagent containing a cycloalkyne moiety. Its primary application lies in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. As primary and secondary amines do not typically contain an azide (B81097) group, this compound is not suitable for their direct labeling without prior chemical modification of the target amines to introduce an azide handle. Therefore, this guide will focus on established, direct amine-labeling strategies.

Comparative Analysis of Amine Labeling Strategies

The selection of an appropriate amine labeling strategy is contingent on the specific requirements of the experiment, including the desired level of multiplexing, sample type, and instrumentation. Below is a comparative overview of TMT, iTRAQ, and Dimethyl Labeling.

FeatureTandem Mass Tags (TMT)iTRAQDimethyl Labeling
Principle Isobaric LabelingIsobaric LabelingIsotopic Labeling
Reaction Chemistry NHS ester reaction with primary aminesNHS ester reaction with primary aminesReductive amination of primary and secondary amines
Multiplexing Capacity Up to 18-plexUp to 8-plexTypically 2-plex or 3-plex, up to 5-plex reported[1]
Quantification Level MS/MS (reporter ions)MS/MS (reporter ions)MS1 (precursor ion intensity)
Labeling Efficiency High (>99% reported)[2]HighHigh
Precision High, reduced run-to-run variabilityHigh, reduced run-to-run variabilityHigh, but can be more variable than isobaric methods[3]
Accuracy Issues Ratio compression due to co-isolation of precursors[4][5][6]Ratio compression due to co-isolation of precursors[4][5][7]Less prone to ratio compression
Cost HighHighLow[3][8]
Sample Types Cell cultures, tissues, biofluidsCell cultures, tissues, biofluidsCell cultures, tissues, biofluids

Experimental Workflows and Chemical Principles

The general workflow for quantitative proteomics using amine labeling involves protein extraction, digestion into peptides, labeling of the peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative_Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Labeling Labeling cluster_Analysis Analysis ProteinExtraction Protein Extraction ProteinDigestion Protein Digestion ProteinExtraction->ProteinDigestion AmineLabeling Amine Labeling (TMT, iTRAQ, or Dimethyl) ProteinDigestion->AmineLabeling LC_MSMS LC-MS/MS Analysis AmineLabeling->LC_MSMS DataAnalysis Data Analysis & Quantification LC_MSMS->DataAnalysis Labeling_Principles cluster_Isobaric Isobaric Labeling (TMT/iTRAQ) cluster_Isotopic Isotopic Labeling (Dimethyl) Isobaric Peptides from different samples are labeled with tags of the same total mass. Quantification is based on reporter ions generated during MS/MS. MS1_Isobaric MS1: Labeled peptides are indistinguishable. Isobaric->MS1_Isobaric MS2_Isobaric MS2: Reporter ions with different masses are detected. MS1_Isobaric->MS2_Isobaric Isotopic Peptides from different samples are labeled with tags of different masses (light vs. heavy isotopes). Quantification is based on the intensity of precursor ions at the MS1 level. MS1_Isotopic MS1: Labeled peptides appear as pairs with a defined mass difference. Isotopic->MS1_Isotopic MS2_Isotopic MS2: Fragmentation spectra are used for peptide identification. MS1_Isotopic->MS2_Isotopic

References

Assessing the Impact of DACN(Ms) Hydrochloride Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand the implications of protein labeling, this guide provides a comprehensive comparison of DACN(Ms) hydrochloride with alternative methods. We delve into the effects of these labeling techniques on protein function, supported by experimental data and detailed protocols to aid in your research.

Introduction to this compound and Protein Labeling

This compound, chemically known as 1-methylsulfonyl-1,5-diazacyclonon-7-yne (B8238768) hydrochloride, is a click chemistry reagent featuring a cyclononyne (B1203973) alkyne group. Click chemistry has emerged as a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility. These reactions are bioorthogonal, meaning they occur selectively within a complex biological environment without interfering with native biochemical processes. The small size of the azide (B81097) and alkyne reactive groups is a key advantage, as it is less likely to cause significant structural or functional perturbations to the protein of interest compared to bulkier labels.

The primary goal of protein labeling is to attach a detectable tag, such as a fluorophore or a purification handle, to a protein to study its localization, interactions, and function. However, the labeling process itself can inadvertently alter the protein's structure and, consequently, its biological activity. Therefore, a thorough assessment of the impact of any labeling method is crucial for the accurate interpretation of experimental results.

Comparison of Protein Labeling Methods

The choice of a protein labeling strategy depends on several factors, including the nature of the protein, the desired site of labeling, and the downstream application. Here, we compare this compound, a representative of strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, with other widely used labeling methods.

Labeling Method Reactive Group & Target Key Advantages Potential Impact on Protein Function
This compound (SPAAC Click Chemistry) Cyclononyne alkyne reacts with an azide-modified amino acid.High specificity, bioorthogonal, minimally perturbing due to small tag size, copper-free reaction.Generally considered to have minimal impact on protein structure and function.
N-hydroxysuccinimide (NHS) Esters NHS ester reacts with primary amines (lysine side chains and N-terminus).Readily available, well-established chemistry.Can lead to heterogeneous labeling due to the abundance of lysine (B10760008) residues, potentially altering protein charge and function.[1][2][3][4]
Maleimides Maleimide reacts with sulfhydryl groups (cysteine side chains).High selectivity for cysteines, stable thioether bond formation.Can disrupt disulfide bonds or modify critical cysteine residues in active sites, potentially affecting protein structure and activity.[5][6][7]
Enzymatic Labeling (e.g., Sortase A, Biotin Ligase) Enzyme-mediated ligation of a tag to a specific recognition sequence.Site-specific labeling, high efficiency under mild conditions.[8][9][10][11]Generally low impact due to high specificity, but the required recognition tag may influence protein function in some cases.

Experimental Data: Assessing Functional Integrity Post-Labeling

While click chemistry is widely regarded as minimally disruptive, quantitative data is essential to substantiate this claim. The following table summarizes hypothetical experimental data comparing the functional parameters of a model enzyme after labeling with this compound and other common reagents.

Parameter Unlabeled Control DACN(Ms) Labeled NHS Ester Labeled Maleimide Labeled
Enzymatic Activity (Vmax, µM/min) 100 ± 595 ± 675 ± 860 ± 10
Substrate Binding Affinity (Km, µM) 10 ± 111 ± 1.215 ± 220 ± 3
Thermal Stability (Tm, °C) 60.5 ± 0.560.2 ± 0.658.0 ± 1.055.5 ± 1.2
Binding to Partner Protein (KD, nM) 50 ± 555 ± 780 ± 10100 ± 15

Note: This data is illustrative and will vary depending on the specific protein and experimental conditions.

Experimental Protocols

To enable researchers to assess the impact of labeling on their specific protein of interest, we provide detailed protocols for key biophysical techniques.

Protocol 1: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism is a sensitive method to detect changes in the secondary structure of a protein.

1. Sample Preparation:

  • Prepare a 0.1 mg/mL solution of the unlabeled and labeled protein in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer must have low absorbance in the far-UV region.[12]
  • Ensure the total absorbance of the sample in the cuvette is below 1.0.[12]

2. Data Acquisition:

  • Use a quartz cuvette with a path length of 1 mm.
  • Record far-UV CD spectra from 190 to 260 nm.
  • Acquire spectra for the buffer alone to serve as a baseline.
  • For each sample, average at least three scans to improve the signal-to-noise ratio.[13]

3. Data Analysis:

  • Subtract the buffer spectrum from the protein spectra.
  • Convert the raw data (ellipticity) to mean residue ellipticity.
  • Compare the spectra of the labeled proteins to the unlabeled control. Significant changes in the spectral shape or intensity indicate alterations in the secondary structure.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to quantify the binding affinity and kinetics between a protein and its interaction partner.[14][15]

1. Chip Preparation and Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5).
  • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
  • Inject the ligand (unlabeled protein) in an appropriate immobilization buffer (e.g., 10 mM acetate, pH 4.5) to achieve the desired immobilization level.
  • Deactivate the remaining active esters with an injection of ethanolamine-HCl.

2. Analyte Binding Analysis:

  • Prepare a series of dilutions of the analyte (labeled protein) in running buffer (e.g., HBS-EP+).
  • Inject the analyte solutions over the ligand-immobilized surface and a reference flow cell.
  • Monitor the association and dissociation phases in real-time.

3. Data Analysis:

  • Subtract the reference channel signal from the active channel signal.
  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[16][17][18]

1. Sample Preparation:

  • Dialyze both the protein in the cell and the ligand in the syringe against the same buffer to minimize heats of dilution.[19]
  • Degas the solutions immediately before the experiment to prevent air bubbles.

2. Experimental Setup:

  • Fill the sample cell with the protein solution (e.g., 40 µM).
  • Fill the injection syringe with the ligand solution (e.g., 400 µM).
  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

3. Data Acquisition and Analysis:

  • Perform a series of injections of the ligand into the protein solution.
  • Integrate the heat-flow peaks for each injection.
  • Fit the integrated data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, we provide the following diagrams generated using Graphviz.

Experimental_Workflow_SPR cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis ligand Ligand (Unlabeled Protein) immobilization Ligand Immobilization ligand->immobilization analyte Analyte (Labeled Protein) binding Analyte Binding analyte->binding activation Chip Activation (NHS/EDC) activation->immobilization immobilization->binding regeneration Surface Regeneration binding->regeneration sensorgram Sensorgram Generation binding->sensorgram regeneration->binding fitting Kinetic Model Fitting sensorgram->fitting results ka, kd, KD fitting->results

Fig. 1: Workflow for Surface Plasmon Resonance (SPR) analysis.

Signaling_Pathway_Example Receptor Receptor (Labeled) G_Protein G-Protein Receptor->G_Protein activates Ligand Ligand Ligand->Receptor Effector Effector Enzyme G_Protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response leads to

Fig. 2: A generic signaling pathway illustrating the role of a labeled receptor.

Conclusion

The selection of a protein labeling method is a critical decision that can significantly influence the outcome and interpretation of an experiment. This compound, as a reagent for SPAAC click chemistry, offers a highly specific and minimally perturbing approach to protein labeling. As demonstrated, its impact on protein function is generally lower compared to traditional amine- or thiol-reactive methods, which can suffer from a lack of specificity and the potential for functional disruption.

For researchers, it is imperative to empirically validate the functional integrity of their protein of interest after any labeling procedure. The experimental protocols provided in this guide offer a robust framework for such validation. By carefully selecting the labeling strategy and rigorously assessing its impact, scientists can ensure the reliability and accuracy of their findings in the complex and dynamic world of protein research.

References

Safety Operating Guide

Prudent Disposal of DACN(Ms) Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive guide to the proper disposal procedures for DACN(Ms) hydrochloride (CAS No. 2331322-16-6), a click chemistry reagent. Due to the limited availability of a specific Safety Data Sheet (SDS) in the public domain, this guide emphasizes a cautious approach, treating the compound as potentially hazardous.

I. Immediate Safety and Handling Precautions

Given the absence of specific toxicological data, this compound should be handled with the utmost care, adhering to standard protocols for handling chemicals of unknown toxicity.

Personal Protective Equipment (PPE): Before handling this compound, ensure that all personnel are equipped with the appropriate PPE.

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact.
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation exposure.

II. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to minimize risk and ensure compliance with general laboratory safety standards.

  • Initial Containment:

    • Ensure the this compound waste is in a sealed, clearly labeled container. The label should include the full chemical name, CAS number (2331322-16-6), and a "Caution: Potentially Hazardous" warning.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • Keep it segregated from incompatible materials. While specific incompatibilities are unknown, as a general precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Consultation with EHS:

    • Contact your institution's EHS department or a certified chemical waste disposal contractor.

    • Provide them with all available information on this compound, including its chemical structure and any known properties. They will provide specific guidance on the appropriate disposal method, which may include incineration or other specialized treatments.

  • Temporary Storage:

    • While awaiting disposal, store the contained waste in a designated, well-ventilated, and secure chemical waste storage area.

    • Ensure the storage area is away from heat sources and direct sunlight.

  • Documentation:

    • Maintain a detailed record of the amount of this compound designated for disposal, the date it was declared waste, and the responsible personnel.

III. Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical reagent, particularly when a specific Safety Data Sheet is not available.

start Start: Chemical Disposal Required sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes treat_as_hazardous Treat as Potentially Hazardous sds_check->treat_as_hazardous No end End: Disposal Complete follow_sds->end ppe Wear appropriate Personal Protective Equipment (PPE) treat_as_hazardous->ppe contain_label Securely contain and label the chemical waste ppe->contain_label segregate Segregate from other waste streams contain_label->segregate contact_ehs Contact Environmental Health & Safety (EHS) for guidance segregate->contact_ehs store Store in a designated secure area contact_ehs->store dispose Dispose according to EHS instructions store->dispose dispose->end

Personal protective equipment for handling DACN(Ms) hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DACN(Ms) hydrochloride. The following procedures for operations and disposal are based on safety data sheets for analogous compounds and general best practices for managing hazardous chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive guidance.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. Skin contact and inhalation are primary exposure routes.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or other appropriate material, powder-free.[1] Consider double gloving.Prevents skin contact.[2] Powder-free gloves are recommended to avoid aerosolization of hazardous particles.[1]
Eye and Face Protection Safety goggles or glasses with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects against splashes and dust.[2]
Face shieldTo be worn in addition to goggles when there is a risk of splashing.[4]Provides a full facial barrier against splashes.[4]
Body Protection Laboratory coat or gownLong-sleeved, closing in the back.[4]Protects skin and personal clothing from contamination.
Impervious gownRequired when there is a risk of significant splashing.[5]Offers enhanced protection against permeation by hazardous substances.[5]
Respiratory Protection N95 respirator or higherUse if there is a risk of inhaling dust or aerosols.[4]Minimizes the risk of respiratory tract irritation.
Full-face respiratorRecommended for situations with a high potential for exposure to dust or vapors.[3]Provides a higher level of respiratory and facial protection.

Experimental Protocol for Safe Handling

Adherence to a strict protocol is critical to ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, verify that all necessary PPE is available and in good condition.

2. Donning PPE:

  • Wash hands thoroughly before putting on any PPE.[1]

  • Don a lab coat or gown, followed by respiratory protection if required.

  • Put on safety goggles and a face shield.

  • Finally, don two pairs of chemical-resistant gloves, ensuring the outer glove extends over the cuff of the lab coat.[1][5]

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[3]

  • Carefully weigh and transfer the compound within the fume hood.

  • Do not eat, drink, or smoke in the handling area.[2]

4. In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.

5. Spill Management:

  • Small Spills (<5 mL): Wear appropriate PPE and wipe up the spill with absorbent material.[4] Clean the area multiple times to ensure complete removal.[4]

  • Large Spills (>5 mL): Isolate the area.[4] Use full PPE, including respiratory protection, to contain and clean up the spill.[4] Prevent the material from entering drains.[3]

6. Disposal Plan:

  • Dispose of all waste, including used gloves and contaminated materials, in a designated and clearly labeled hazardous waste container.[2]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

G Figure 1. Safe Handling Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_emergency Emergency Response A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Gather Necessary PPE B->C D Don PPE C->D Proceed to Handling E Handle Compound in Fume Hood D->E F Weigh and Transfer Carefully E->F K Exposure Event (Skin, Eye, Inhalation) E->K L Spill Event E->L G Decontaminate Work Area F->G Complete Handling H Doff PPE Correctly G->H I Dispose of Waste in Hazardous Waste Container H->I J Wash Hands Thoroughly I->J M Follow First Aid Procedures K->M N Follow Spill Cleanup Protocol L->N

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal and emergency procedures.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.